trans-1,2-Di(2-thienyl)ethylene
Description
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Properties
IUPAC Name |
2-[(E)-2-thiophen-2-ylethenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBFWHPZXYPJFW-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the fundamental properties of trans-1,2-Di(2-thienyl)ethylene?
An In-Depth Technical Guide to the Fundamental Properties of trans-1,2-Di(2-thienyl)ethylene
Abstract
This compound is a cornerstone molecule in the field of organic electronics and materials science.[1] As a member of the diarylethene family, its conjugated structure, featuring two thiophene rings linked by an ethylenic bridge, endows it with remarkable electronic, optical, and chemical properties. This guide provides a comprehensive technical overview of its fundamental characteristics, intended for researchers, chemists, and drug development professionals. We will explore its synthesis via the McMurry coupling, delve into its photophysical and electrochemical behaviors with detailed experimental protocols, and discuss the implications of these properties for advanced applications.
Introduction: The Strategic Importance of the Dithienylethene Scaffold
The rapid evolution of organic electronics—from flexible displays to efficient solar cells—relies on the development of novel materials with precisely tailored properties.[1] Thiophene-containing compounds are particularly prized for their unique electronic characteristics and stability.[1] this compound (DTE) serves as a pivotal building block in this domain. Its structure enhances stability and electrical conductivity, making it an attractive component for organic semiconductors, Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).[1] The molecule's capacity for efficient charge transport and its tunable optical properties are central to its utility.[1] This document serves as a foundational guide to understanding and harnessing these core attributes.
Molecular Synthesis: The McMurry Reaction
The synthesis of symmetrical alkenes from carbonyl compounds is a classic challenge in organic chemistry, particularly for sterically hindered structures. The McMurry reaction provides an elegant and powerful solution, utilizing a low-valent titanium species to reductively couple two aldehyde or ketone molecules.[2][3] This method is exceptionally well-suited for the synthesis of this compound from its corresponding aldehyde precursor, 2-thiophenecarboxaldehyde.
Mechanism and Rationale
The McMurry reaction proceeds in two conceptual steps: (i) a pinacol coupling of two carbonyl groups, induced by single electron transfer from the low-valent titanium, to form a titanium-bound 1,2-diolate intermediate, and (ii) the deoxygenation of this intermediate by the oxophilic titanium to yield the final alkene.[2][4] The low-valent titanium reagent is typically generated in situ by reducing a titanium (III) or (IV) chloride salt with a potent reducing agent like zinc dust, lithium, or LiAlH₄.[2][5]
Caption: Workflow for the synthesis of this compound via McMurry coupling.
Self-Validating Experimental Protocol
This protocol is adapted from established McMurry procedures and is designed for robustness.[5][6]
-
Apparatus & Inert Atmosphere Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a rubber septum. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the entire procedure. This is critical as the low-valent titanium species are extremely sensitive to oxygen and moisture.
-
Reagent Preparation: In an argon-filled glove bag, add anhydrous titanium(III) chloride (2.0 eq) to the flask. Syringe in anhydrous 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) to create a suspension.[2][6]
-
Generation of Low-Valent Titanium: While stirring, add a reducing agent such as lithium metal cut into small pieces (6.0 eq) to the suspension.[6]
-
Activation: Heat the mixture to reflux for 1-2 hours. The color of the suspension will typically turn from blue/purple to black, indicating the formation of the active low-valent titanium reagent.
-
Coupling Reaction: Dissolve 2-thiophenecarboxaldehyde (1.0 eq) in anhydrous THF/DME and add it dropwise to the refluxing black suspension. Continue to heat at reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Quenching: Cool the reaction to room temperature. Cautiously quench the reaction by the slow, dropwise addition of methanol or an aqueous K₂CO₃ solution to destroy any remaining active titanium and reducing agent.
-
Isolation: Dilute the mixture with an organic solvent like petroleum ether or diethyl ether. Filter the slurry through a pad of Florisil or Celite to remove the black titanium oxide residues. Wash the residue thoroughly with additional solvent.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel) or recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the product as a light orange to yellow crystalline powder.[1]
Photophysical Properties: Absorption and Emission
The extended π-conjugation in this compound governs its interaction with light. Understanding its absorption and fluorescence characteristics is key to its application in photonic devices and as a fluorescent marker. These properties are typically investigated using UV-Visible and fluorescence spectroscopy.[7][8][9]
Spectroscopic Profile
The molecule exhibits a strong absorption band in the UV region, corresponding to a π-π* electronic transition. Following excitation, the molecule can relax to the ground state, in part by emitting photons as fluorescence at a longer wavelength (a red-shifted emission) than the absorption wavelength.
Table 1: Representative Photophysical Data for a Diarylethene Scaffold
| Property | Typical Value | Description |
| Absorption Maximum (λabs) | ~315-340 nm | Wavelength of maximum light absorption (π-π* transition).[10] |
| Emission Maximum (λem) | ~380-480 nm | Wavelength of maximum fluorescence emission.[10] |
| Fluorescence Quantum Yield (Φf) | Varies | Efficiency of the fluorescence process (photons emitted / photons absorbed). |
| Molar Absorptivity (ε) | > 10,000 M-1cm-1 | A measure of how strongly the molecule absorbs light at a given wavelength. |
Note: Specific values are highly dependent on the solvent and substitution pattern.
Caption: Jablonski diagram illustrating the primary photophysical processes of absorption and fluorescence.
Protocol for Spectroscopic Characterization
-
Sample Preparation: Prepare a stock solution of this compound in a spectroscopic-grade solvent (e.g., THF, cyclohexane). From this, prepare a dilute solution in a 1 cm path length quartz cuvette. Adjust the concentration to achieve a maximum absorbance between 0.1 and 0.8 to ensure linearity as described by the Beer-Lambert Law.[9]
-
UV-Vis Absorption Measurement: Use a dual-beam UV-Vis spectrophotometer.[11] Record the spectrum over a relevant wavelength range (e.g., 250-500 nm), using a cuvette filled with the pure solvent as the reference. Identify the wavelength of maximum absorbance (λabs).
-
Fluorescence Emission Measurement: Use a spectrofluorometer. Set the excitation wavelength to the λabs determined in the previous step. Scan the emission monochromator over a longer wavelength range (e.g., 350-600 nm) to record the fluorescence spectrum and identify the emission maximum (λem).
-
Quantum Yield Determination: The fluorescence quantum yield (Φf) should be determined relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard under identical conditions. The quantum yield is calculated using the established comparative method.
Electrochemical Properties: Redox Behavior
The electrochemical properties of this compound are critical for its use in electronic devices, as they dictate how easily the molecule can accept or donate electrons. Cyclic Voltammetry (CV) is the quintessential technique for probing these characteristics, providing data on redox potentials and the stability of the resulting charged species.[12][13]
Redox Potentials and Electronic Structure
CV measurements allow for the determination of the oxidation and reduction potentials, which correspond to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO) and the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO), respectively. These energy levels are fundamental parameters for designing and predicting the performance of organic electronic devices.
Table 2: Representative Electrochemical Data for a Diarylethene Scaffold
| Property | Typical Value (vs. Fc/Fc+) | Description |
| First Oxidation Potential (Eox) | +0.5 to +1.0 V | Potential at which the molecule is oxidized (loses an electron). |
| First Reduction Potential (Ered) | -1.8 to -2.5 V | Potential at which the molecule is reduced (gains an electron). |
| Electrochemical Reversibility | Reversible to Quasi-Reversible | Indicates the stability of the radical cation/anion on the CV timescale. |
Note: Potentials are highly dependent on the solvent, electrolyte, and scan rate.
Protocol for Cyclic Voltammetry
-
Electrochemical Cell Assembly: Utilize a standard three-electrode cell.[13][14]
-
Working Electrode: Glassy carbon or platinum disk.
-
Reference Electrode: Ag/AgCl or a non-aqueous Ag/Ag⁺ electrode.
-
Counter (Auxiliary) Electrode: Platinum wire.
-
-
Solution Preparation: Prepare a ~1 mM solution of this compound in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆).[12]
-
Deoxygenation: Thoroughly purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes prior to the measurement, and maintain an inert atmosphere over the solution during the experiment. Oxygen is electroactive and can interfere with the measurement.
-
Background Scan: First, run a CV scan of the solvent and electrolyte solution alone to determine the potential window where no background processes occur.[15]
-
Sample Measurement: Add the sample solution to the cell. Linearly sweep the potential from an initial value (e.g., 0 V) to a potential where oxidation is expected (e.g., +1.5 V), then reverse the scan to a negative potential (e.g., -2.5 V), and finally return to the initial potential.[12] Record the current response as a function of the applied potential.
-
Internal Referencing: After the measurement, add a small amount of ferrocene to the solution. Record another CV. The well-defined, reversible oxidation wave of the ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard to accurately reference the measured potentials.[16] The formal potential (E°') is calculated as the average of the anodic and cathodic peak potentials (Epa and Epc).[17]
Applications and Future Outlook
The fundamental properties of this compound make it a highly versatile platform for material innovation:
-
Organic Electronics: Its favorable charge transport characteristics are leveraged in the active layers of OLEDs and OPVs, contributing to device efficiency and longevity.[1]
-
Conductive Polymers: It serves as a key monomer for the synthesis of conductive polymers used in flexible electronics, where both conductivity and mechanical robustness are required.
-
Molecular Switches: As a diarylethene, its derivatives can undergo reversible photo-induced cyclization reactions, enabling the creation of photochromic materials for optical data storage and smart devices.[18]
Future research will continue to focus on derivatizing the core DTE structure to fine-tune its HOMO/LUMO energy levels, enhance its fluorescence quantum yield, and improve its processability for large-scale device fabrication.
References
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Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]
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EXPERIMENT 5. CYCLIC VOLTAMMETRY. (n.d.). MSU Chemistry. Retrieved from [Link]
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Fleming, M. P., & McMurry, J. E. (n.d.). Reductive coupling of carbonyls to alkenes. Organic Syntheses Procedure. Retrieved from [Link]
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Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. (2021). ACS Energy Letters. Retrieved from [Link]
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Lab 1: Cyclic Voltammetry. (2025). Chemistry LibreTexts. Retrieved from [Link]
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McMurry reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]
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General steps in the McMurry coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
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General method of UV-Vis and fluorescence titration. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. (2023). Biocompare. Retrieved from [Link]
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Supporting Information For - Crystal structures, photophysical properties and significant different two-photon excited fluorescence of the trans. (n.d.). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025). ResearchGate. Retrieved from [Link]
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Determination of Electron Transfer in Ferrocene Mixed-Valent Compounds. (n.d.). UTEP. Retrieved from [Link]
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Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes. (n.d.). Science and Education Publishing. Retrieved from [Link]
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The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]
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Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]2+, [Co(bpy)3]2+ and Iodide. (n.d.). UMass Boston. Retrieved from [Link]
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The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. (2022). MDPI. Retrieved from [Link]
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Synthesis and characterization of trans-1,2-Di(2-thienyl)ethylene.
An In-depth Technical Guide to the Synthesis and Characterization of trans-1,2-Di(2-thienyl)ethylene
Authored by: A Senior Application Scientist
Abstract
This compound is a conjugated molecule of significant interest, serving as a fundamental building block in the fields of materials science and organic electronics.[1][2] Its rigid, planar structure and electron-rich thiophene rings facilitate effective charge transport, making it a valuable component in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[2][3] This guide provides a comprehensive overview of a robust synthetic methodology for preparing this compound, details its thorough characterization, and discusses the scientific rationale behind the procedural choices, aimed at researchers, chemists, and professionals in drug development and materials science.
Introduction: The Scientific Merit of this compound
The stilbene backbone, a core feature of this compound, is a privileged scaffold in medicinal chemistry and materials science.[4] Replacing the phenyl rings of stilbene with thiophene moieties enhances the molecule's π-conjugation and introduces heteroatoms that can modulate its electronic properties and intermolecular interactions. This structural modification leads to improved stability and conductivity, which are highly desirable for applications in flexible electronics and advanced photonic devices.[2][3] The compound's utility extends to its role as a synthetic intermediate, where its double bond and thiophene rings offer reactive sites for further functionalization, enabling the construction of more complex, high-performance molecular systems.[1][2]
Strategic Synthesis: The Horner-Wadsworth-Emmons (HWE) Approach
While several methods exist for alkene synthesis, the Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for preparing this compound.[5] This method is often preferred over the classical Wittig reaction for several key reasons:
-
Enhanced Nucleophilicity : The phosphonate-stabilized carbanion used in the HWE reaction is more nucleophilic and generally less basic than the corresponding phosphonium ylide, allowing for effective reaction with a wide range of aldehydes.[5]
-
Stereochemical Control : The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is the desired trans isomer in this case.[5][6]
-
Simplified Purification : The phosphate byproduct of the HWE reaction is water-soluble, permitting its easy removal through a simple aqueous extraction, which is a significant advantage over the often-difficult separation of triphenylphosphine oxide in the Wittig reaction.[5][6]
The overall synthetic transformation is depicted below:
Caption: Horner-Wadsworth-Emmons (HWE) synthesis workflow.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from thiophene-2-carboxaldehyde and diethyl (2-thienylmethyl)phosphonate.
Materials and Reagents:
-
Diethyl (2-thienylmethyl)phosphonate
-
Thiophene-2-carboxaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (95%) for recrystallization
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup : To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.0 eq). Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil and place the flask under a positive pressure of nitrogen.
-
Ylide Formation : Add 20 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. In the dropping funnel, prepare a solution of diethyl (2-thienylmethyl)phosphonate (1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 20 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution.
-
Aldehyde Addition : Cool the reaction mixture back to 0 °C. Add a solution of thiophene-2-carboxaldehyde (1.0 eq) in 10 mL of anhydrous THF dropwise over 20 minutes.
-
Reaction Progression : After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup and Extraction : Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Washing and Drying : Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid is purified by recrystallization from hot 95% ethanol to yield the final product as a light yellow crystalline solid.[7]
Comprehensive Characterization
Validation of the synthesized product's identity, purity, and structure is achieved through a combination of spectroscopic and physical methods.
Caption: Molecular structure and key physical properties.
Summary of Characterization Data
The following table summarizes the expected analytical data for pure this compound.
| Technique | Parameter | Expected Result | Justification |
| Physical | Appearance | Light orange to yellow crystalline powder.[2][8] | The extended π-conjugated system absorbs light in the visible spectrum. |
| Melting Point | 133 - 136 °C.[2][8] | A sharp melting range is indicative of high purity for a crystalline solid. | |
| Spectroscopy | ¹H NMR | δ ~7.0-7.4 ppm | Signals corresponding to the protons on the thiophene rings and the vinylic protons of the trans double bond. |
| ¹³C NMR | δ ~120-145 ppm | Resonances for the eight unique carbon atoms in the aromatic thiophene rings and the olefinic carbons. | |
| FT-IR | ~960 cm⁻¹ (strong) | Characteristic C-H out-of-plane bending vibration for a trans-disubstituted alkene. | |
| ~3100-3000 cm⁻¹ | C-H stretching of the aromatic and vinylic protons. | ||
| UV-Vis | λ_max ≈ 330-340 nm | Strong absorption due to the π → π* electronic transition of the conjugated system. | |
| Mass Spec. | MS (EI) | m/z 192 ([M]⁺) | The molecular ion peak corresponding to the exact mass of the compound.[9] |
| Purity | GC Analysis | >98%.[10] | Confirms the purity of the final product. |
Applications in Research and Development
The unique photophysical properties and robust chemical nature of this compound make it a highly sought-after material.
-
Organic Electronics : It is a key component in the fabrication of OLEDs and OPVs, where it contributes to efficient charge transport and injection, leading to enhanced device performance and longevity.[3]
-
Conductive Polymers : It serves as a monomer or a building block for conductive polymers used in flexible electronic devices, imparting both excellent conductivity and mechanical flexibility.[2]
-
Synthetic Chemistry : Its reactivity makes it a valuable intermediate for creating more complex, functional materials with tailored optoelectronic properties for applications ranging from sensors to molecular switches.[2]
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Al-harthy, T., Ghafri, S. A., Javid, M. A., & Khan, S. A. (2020). Synthetic approaches toward stilbenes and their related structures. PMC, NIH. [Link]
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Vontobel, P. H. V., Boeira, E. O., da Costa, J. S., Colina-Vegas, L., & Moro, A. V. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. [Link]
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Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Freie Universität Berlin. [Link]
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Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. JulietHahn.com. [Link]
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The Inner Workings of Light: A Technical Guide to Photochromism in Diarylethene Compounds
This guide provides an in-depth exploration of the fascinating world of diarylethene-based photochromism, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing this phenomenon, from the molecular ballet of photoisomerization to the rational design of novel compounds and their cutting-edge applications.
Introduction: The Essence of Photochromism and the Rise of Diarylethenes
Photochromism describes the reversible transformation of a chemical species between two forms, having different absorption spectra, upon photoirradiation.[1][2] This light-induced switching behavior makes photochromic molecules ideal candidates for a plethora of applications, including optical data storage, molecular switches, and targeted drug delivery.[3][4][5]
Among the various classes of photochromic compounds, diarylethenes have emerged as a particularly promising family due to their exceptional thermal stability and high fatigue resistance.[3][6][7] Unlike traditional "T-type" photochromes like azobenzenes and spiropyrans, which revert to their initial state in the dark, diarylethenes are "P-type" photochromes.[1][8] Their photo-generated isomers are thermally stable, requiring a different wavelength of light to switch back, a critical feature for applications demanding long-term stability.[1][8]
Well-designed diarylethene derivatives boast remarkable performance characteristics:
-
Thermal Irreversibility: Both isomers can be stable for incredibly long periods, with half-lives at room temperature estimated to be as long as 470,000 years.[1][2]
-
High Fatigue Resistance: They can undergo more than 100,000 coloration/decoloration cycles with minimal degradation.[1][2][9][10][11][12][13]
-
High Quantum Yield: The efficiency of the photochromic reaction, particularly the cyclization step, can be close to 100%.[1][2]
-
Rapid Response: The switching between states can occur on a picosecond timescale.[1][2]
The Photochemical Heart: Unraveling the Mechanism of Diarylethene Photochromism
The photochromic behavior of diarylethenes is rooted in a reversible 6π-electrocyclization reaction.[14] The molecule exists in two principal isomeric forms: an "open-ring" (colorless) isomer and a "closed-ring" (colored) isomer.
-
Photocyclization (Coloration): Upon irradiation with ultraviolet (UV) light, the open-ring isomer undergoes a conrotatory cyclization to form the closed-ring isomer. This process creates a new covalent bond and extends the π-conjugated system of the molecule, leading to the appearance of a new absorption band in the visible region of the spectrum and, consequently, a change in color.[1][14][15]
-
Photocycloreversion (Decoloration): The closed-ring isomer can be reverted to the open-ring isomer by irradiation with visible light of a specific wavelength. This process breaks the newly formed covalent bond, disrupting the extended π-conjugation and restoring the molecule to its colorless state.[1][8][15]
The following diagram illustrates this fundamental photochemical process:
Caption: Reversible photoisomerization of a diarylethene compound.
The thermal stability of the closed-ring isomer is a key feature of diarylethenes. This stability is largely attributed to the low aromatic stabilization energy of the heterocyclic aryl groups, such as thiophene, commonly used in their structure.[1][16] Aryl groups with higher aromatic stabilization energy, like phenyl or indole rings, tend to result in thermally unstable closed-ring isomers.[1]
Molecular Architecture: The Rational Design of Diarylethene Switches
The photochromic properties of diarylethenes can be finely tuned by modifying their molecular structure. This allows for the rational design of compounds with specific characteristics for desired applications.
The Aryl Groups: Controlling Color and Stability
The nature of the aryl groups flanking the central ethene bridge plays a crucial role in determining the color of the closed-ring isomer and its thermal stability. Extending the π-conjugation within the aryl units leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the closed-ring isomer, resulting in different colors.[1] For instance, careful selection of substituents on the aryl rings can produce a spectrum of colors from yellow and red to blue and green.[1]
The Ethene Bridge: Enhancing Performance
The central ethene bridge can also be modified to optimize the photochromic performance. A common strategy is to incorporate the double bond into a five- or six-membered ring, such as a perfluorocyclopentene unit.[14] This "locks" the ethene in the cis-conformation necessary for cyclization and prevents E/Z isomerization, which can be a competing and often undesirable photochemical pathway.[14] The use of a perfluorocyclopentene bridge is also known to enhance the fatigue resistance of the molecule.[11]
Substituents: Fine-Tuning Quantum Yield and Fatigue Resistance
The introduction of various substituents onto the aryl rings can significantly impact the quantum yields of both the cyclization and cycloreversion reactions, as well as the fatigue resistance.[9][17][18] For example, electron-withdrawing groups can influence the energy levels of the molecule and, consequently, the efficiency of the photochemical reactions.[17] Strategic placement of bulky substituents can also prevent unwanted side reactions, thereby improving the fatigue resistance.[9][10]
The following table summarizes the influence of key structural modifications on the properties of diarylethenes:
| Structural Modification | Effect on Properties |
| Aryl Group | Determines the color of the closed-ring isomer and influences thermal stability.[1][16] |
| Ethene Bridge (e.g., perfluorocyclopentene) | Prevents E/Z isomerization and enhances fatigue resistance.[11][14] |
| Substituents on Aryl Rings | Fine-tunes quantum yields and improves fatigue resistance.[9][17][18] |
Synthesis of Diarylethene Compounds: A General Overview
The synthesis of diarylethene derivatives typically involves a multi-step process. While numerous synthetic routes have been developed, a common strategy involves the coupling of two functionalized aryl units to a central ethene bridge precursor.[19][20][21]
A generalized synthetic workflow can be outlined as follows:
Caption: A generalized workflow for the synthesis of diarylethenes.
The specific reagents and reaction conditions will vary depending on the desired target molecule. For instance, the synthesis of non-symmetric diarylethenes, where the two aryl groups are different, requires more elaborate strategies to control the regioselectivity of the coupling reactions.[19]
Characterization of Photochromic Properties: A Practical Guide
A thorough characterization of the photochromic properties of newly synthesized diarylethene compounds is essential to evaluate their performance and suitability for specific applications. The following protocols outline the key experiments involved in this process.
UV-Vis Absorption Spectroscopy: The Primary Tool
UV-Vis spectroscopy is the cornerstone for characterizing photochromic compounds. It allows for the direct observation of the changes in the absorption spectrum upon photoirradiation.
Protocol for UV-Vis Spectroscopy Analysis:
-
Sample Preparation: Prepare a dilute solution of the diarylethene compound in a suitable solvent (e.g., hexane, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 in the region of interest.
-
Initial Spectrum: Record the absorption spectrum of the open-ring isomer. This will typically show absorption bands in the UV region.
-
Photocyclization: Irradiate the solution with a UV light source (e.g., 312 nm or 365 nm) for a specific duration.[8]
-
Spectrum of the Closed-Ring Isomer: Record the absorption spectrum again. The appearance of a new absorption band in the visible region confirms the formation of the closed-ring isomer.[15]
-
Photocycloreversion: Irradiate the solution with visible light of a wavelength corresponding to the absorption maximum of the closed-ring isomer.[8]
-
Reversion to Open-Ring Isomer: Record the absorption spectrum to confirm the disappearance of the visible absorption band and the return to the initial spectrum of the open-ring isomer.
-
Isosbestic Points: The presence of clear isosbestic points, where the absorbance remains constant throughout the photoisomerization process, indicates a clean conversion between the two isomers without significant side reactions.[20][22]
Quantum Yield Determination: Quantifying Efficiency
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo a specific reaction divided by the number of photons absorbed by the reactant.
Protocol for Quantum Yield Measurement:
-
Actinometry: Use a chemical actinometer (a compound with a known quantum yield) to accurately determine the photon flux of the light source.
-
Sample Irradiation: Irradiate a solution of the diarylethene compound with monochromatic light of a specific wavelength for a set period.
-
Spectroscopic Monitoring: Monitor the change in absorbance at the absorption maximum of the product isomer over time.
-
Calculation: The quantum yield can be calculated using the following equation:
Φ = (ΔA * V * N_A) / (ε * l * P * Δt)
where:
-
ΔA is the change in absorbance
-
V is the volume of the solution
-
N_A is Avogadro's number
-
ε is the molar extinction coefficient of the product
-
l is the optical path length
-
P is the photon flux
-
Δt is the irradiation time
For a more detailed methodology, refer to specialized literature on photochemical quantum yield determination.[23]
-
Fatigue Resistance Testing: Assessing Durability
Fatigue resistance is a critical parameter for applications requiring long-term performance. It is evaluated by subjecting the photochromic material to a large number of switching cycles and monitoring the degradation of its photochromic properties.
Protocol for Fatigue Resistance Measurement:
-
Cyclic Switching: Subject a solution or a thin film of the diarylethene compound to alternating irradiation with UV and visible light for a large number of cycles (e.g., >1000).
-
Absorbance Monitoring: After a certain number of cycles, record the absorption spectra of both the open and closed forms.
-
Degradation Analysis: The fatigue resistance is quantified by the decrease in the absorbance of the closed-ring isomer after a given number of cycles. A smaller decrease indicates higher fatigue resistance.[18]
The following workflow diagram summarizes the key steps in characterizing a new diarylethene compound:
Caption: Workflow for the characterization of diarylethene compounds.
Applications in Research and Drug Development
The unique properties of diarylethenes have paved the way for their use in a wide range of applications, particularly in areas relevant to researchers and drug development professionals.
Molecular Switches and Logic Gates
The ability of diarylethenes to reversibly switch between two distinct states with different properties makes them ideal building blocks for molecular-scale switches and logic gates.[4][6] By incorporating diarylethene units into larger molecular architectures, it is possible to control various molecular processes with light, such as catalysis, molecular recognition, and self-assembly.[7][8]
Super-Resolution Microscopy
Fluorescent diarylethene derivatives have emerged as powerful tools for super-resolution microscopy techniques like photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM).[24][25][26][27][28] These techniques rely on the ability to selectively switch individual fluorescent molecules "on" and "off" to overcome the diffraction limit of light. The high contrast between the fluorescent and non-fluorescent states of diarylethenes, along with their excellent photostability, enables the visualization of cellular structures with unprecedented detail.[24][25][26][28]
Photopharmacology: Light-Activated Therapeutics
Photopharmacology is an exciting field that aims to develop drugs that can be activated and deactivated with light at a specific site in the body, thereby minimizing off-target effects and improving therapeutic efficacy.[29] Diarylethenes are being explored as photoswitchable "cages" for bioactive molecules. The drug is rendered inactive when attached to the diarylethene. Upon irradiation with a specific wavelength of light, the diarylethene undergoes a conformational change that releases the active drug at the desired location.[8]
Conclusion and Future Outlook
Diarylethene-based photochromism continues to be a vibrant and rapidly evolving field of research. The exceptional properties of these molecular switches, including their thermal stability, fatigue resistance, and tunability, have established them as a versatile platform for a wide range of applications. As our understanding of the structure-property relationships in these systems deepens, we can expect the development of even more sophisticated and high-performance diarylethenes. From fundamental studies in molecular electronics to the development of next-generation therapeutics, the future of diarylethene chemistry is bright and full of exciting possibilities.
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The molecular structure of trans-1,2-Di(2-thienyl)ethylene and its isomers.
An In-Depth Technical Guide to the Molecular Structure of trans-1,2-Di(2-thienyl)ethylene and Its Isomers
Foreword: The Significance of Thienyl-Based Conjugated Systems
In the landscape of materials science and medicinal chemistry, molecules built upon thiophene scaffolds have carved out a significant niche. Their unique electronic characteristics, environmental stability, and synthetic versatility make them foundational components in a range of advanced applications. Among these, the 1,2-di(2-thienyl)ethylene (DTE) framework is of particular interest. This relatively simple molecule, consisting of two thiophene rings linked by an ethylene bridge, serves as a pivotal model system and a core building block for sophisticated organic materials.[1][2][3] Its derivatives are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where they facilitate efficient charge transport.[2][4] Furthermore, the geometric isomerism of the central double bond gives rise to distinct photophysical properties, placing DTE derivatives at the heart of research into photoresponsive materials, such as molecular switches and optical data storage.[5]
This guide provides a comprehensive exploration of the molecular structure of trans- and cis-1,2-di(2-thienyl)ethylene. Moving beyond a mere recitation of data, we will delve into the causal relationships between structure and properties, detail the experimental protocols for synthesis and characterization, and contextualize the scientific importance of these isomers for researchers, chemists, and drug development professionals.
Synthesis and Isomer Control: Crafting the Molecular Backbone
The creation of 1,2-di(2-thienyl)ethylene isomers is a foundational exercise in synthetic organic chemistry, where the choice of reaction pathway directly governs the stereochemical outcome. The thermodynamically more stable trans isomer is often the favored product in many standard olefination reactions, while the cis isomer typically requires a specific, energy-input-driven strategy for its formation.
Predominant Synthesis of the trans-Isomer
Methods like the Wittig reaction or McMurry coupling are commonly employed.[5] While these can sometimes yield mixtures, reaction conditions can be optimized to heavily favor the trans product. The Julia-Kocienski olefination, for instance, is a powerful technique known for its high stereoselectivity in producing trans-alkenes.[6]
Experimental Protocol: Wittig Reaction for this compound
This protocol describes a representative Wittig synthesis, which hinges on the reaction of a phosphorus ylide with an aldehyde.[5]
-
Preparation of the Phosphonium Salt: 2-Thenyltriphenylphosphonium chloride is synthesized by reacting 2-(chloromethyl)thiophene with triphenylphosphine in an appropriate solvent like toluene. The product precipitates and is isolated by filtration.
-
Ylide Formation: The phosphonium salt is suspended in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (N₂ or Ar). A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added dropwise at low temperature (e.g., 0°C) to deprotonate the salt, forming the characteristic deep red phosphorus ylide.
-
Olefination: A solution of thiophene-2-carboxaldehyde in dry THF is added slowly to the ylide solution. The reaction is typically stirred at room temperature for several hours to ensure completion.
-
Workup and Purification: The reaction is quenched with water or a saturated ammonium chloride solution. The organic layer is extracted, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product, which is predominantly the trans isomer, is then purified by column chromatography (using a silica gel stationary phase and a nonpolar eluent like hexane) or recrystallization to yield a light yellow crystalline solid.[4]
Caption: Workflow for the Wittig synthesis of this compound.
Accessing the cis-Isomer via Photoisomerization
The most effective and common method for producing the cis isomer is through the photochemical isomerization of its trans counterpart.[5] This process leverages light energy to overcome the rotational barrier of the central double bond.
Mechanism of Photoisomerization: The process is initiated by irradiating a solution of trans-DTE with UV light of an appropriate wavelength (typically corresponding to its λ_max).[5]
-
Excitation: The trans isomer absorbs a photon, promoting an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This creates a short-lived excited singlet state (S1).
-
Bond Rotation: In the S1 excited state, the π-bond of the ethylene bridge has significantly more single-bond character, drastically lowering the barrier to rotation. The molecule rapidly twists around the central C-C axis towards a perpendicular conformation.
-
Relaxation: From this perpendicular state, the molecule can relax back to the ground state (S0) by releasing energy. This relaxation can yield either the trans isomer or the cis isomer.
Under continuous irradiation, a dynamic equilibrium known as a photostationary state (PSS) is reached, where the rates of trans-to-cis and cis-to-trans conversion become equal, resulting in a mixture with a fixed ratio of the two isomers. The cis isomer can then be isolated using chromatographic techniques.
Structural Analysis: A Tale of Two Geometries
The geometric constraints imposed by the cis and trans configurations lead to distinct and measurable differences in their spectroscopic and physical properties.
Spectroscopic Differentiation
Spectroscopy is the primary tool for distinguishing and characterizing the DTE isomers.
| Spectroscopic Method | This compound | cis-1,2-Di(2-thienyl)ethylene | Causality |
| ¹H NMR | Vinylic protons show a large coupling constant (³J_HH) of ~15-18 Hz. | Vinylic protons show a smaller coupling constant (³J_HH) of ~10-12 Hz. | The Karplus relationship dictates that the dihedral angle between vicinal protons correlates to the J-coupling. The 180° angle in the trans isomer results in a larger coupling constant than the 0° angle in the cis isomer. |
| UV-Vis Spectroscopy | Exhibits a longer wavelength of maximum absorption (λ_max) and higher molar absorptivity (ε). (e.g., λ_max ≈ 330-340 nm) | Exhibits a shorter λ_max and lower molar absorptivity (ε). (e.g., λ_max ≈ 300-310 nm)[5] | The trans isomer can adopt a more planar conformation, allowing for greater π-orbital overlap and a more extended conjugated system. This lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift. Steric hindrance between the thiophene rings in the cis isomer forces them out of plane, disrupting conjugation.[5] |
| IR Spectroscopy | A strong, characteristic out-of-plane C-H bending (wagging) vibration is observed around 960-980 cm⁻¹. | This characteristic trans-wagging band is absent. A cis-wagging band may be observed around 675-730 cm⁻¹, though it can be less distinct. | The symmetry of the molecule dictates which vibrational modes are IR-active. The out-of-plane deformation of the vinylic hydrogens is highly sensitive to the stereochemistry. |
Solid-State Structure: Crystallographic Insights
The higher symmetry and thermodynamic stability of this compound make it more amenable to crystallization. X-ray crystallography provides definitive proof of its structure, revealing precise bond lengths, bond angles, and intermolecular packing in the solid state.[7]
The crystal structure confirms the E-configuration of the double bond and shows that the molecule is nearly planar, although slight torsional twisting of the thiophene rings relative to the ethylene bridge is common. This planarity facilitates close intermolecular contacts, often leading to π-π stacking in the crystal lattice, a key factor for charge transport in organic semiconductor applications.[8]
Table of Key Structural Parameters for trans-DTE
| Parameter | Typical Value | Significance |
| C=C Bond Length | ~1.34 Å | Typical length for a double bond, slightly elongated due to conjugation. |
| C-C (vinyl-thienyl) | ~1.45 Å | Shorter than a standard C-C single bond (~1.54 Å), indicating partial double bond character due to π-conjugation. |
| C-S Bond Lengths | ~1.72 Å | Characteristic of a C-S bond within a thiophene ring. |
| Thienyl-Vinyl Torsion Angle | < 10° | Demonstrates the near-planar conformation of the molecule in the solid state. |
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Caption: Simplified 2D representation of this compound.
Isomerization Dynamics and Photochromism
The interconversion between cis and trans isomers is not merely a synthetic curiosity; it is the foundation of the photoresponsive behavior of the broader class of dithienylethene photochromes.
The cis configuration is a structural prerequisite for another crucial photochemical reaction: 6π-electrocyclization . Upon irradiation with UV light, the cis isomer can undergo a reversible ring-closing reaction to form a colored, closed-ring dihydrothianaphthene derivative.[5] This transformation from a colorless "open" form (cis-DTE) to a colored "closed" form is the basis of photochromism.
The trans isomer cannot undergo this cyclization reaction due to the large distance between the reactive carbon atoms on the thiophene rings. Therefore, for photochromic applications, the system relies on the initial trans → cis photoisomerization step.
Caption: Energy landscape showing photoisomerization and photochromic cyclization.
Conclusion and Outlook
The isomeric pair of 1,2-di(2-thienyl)ethylene provides a compelling case study in structure-property relationships. The subtle change in geometry between the trans and cis forms gives rise to profoundly different electronic and photophysical behaviors, which are readily distinguishable through standard spectroscopic techniques. The thermodynamically stable and highly conjugated trans isomer serves as a crucial building block for high-performance organic semiconductors.[1][3] Concurrently, the sterically hindered cis isomer is the gateway to the technologically significant field of photochromic materials, enabling the development of molecular switches and memory elements.[5]
A thorough understanding of the synthesis, characterization, and dynamic interconversion of these isomers is therefore not just an academic exercise but a prerequisite for the rational design of next-generation organic materials. As researchers continue to push the boundaries of molecular engineering, the foundational principles demonstrated by this core structure will undoubtedly continue to inform the creation of novel molecules with precisely tailored functions for applications in electronics, photonics, and beyond.
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PubMed. (2023). Photoisomerization of 1,2-Di(4-pyridyl)ethylene According to NMR and UV Spectroscopy Data and Density Functional Modeling. Retrieved from [Link]
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Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Spectroscopic characterization and photochemistry of the vinylsulfinyl radical. Retrieved from [Link]
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PMC. (n.d.). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Retrieved from [Link]
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Spectroscopic Properties of trans-1,2-Di(2-thienyl)ethylene: A Technical Guide for Advanced Materials Research
Prepared by: Gemini, Senior Application Scientist
Introduction
Trans-1,2-Di(2-thienyl)ethylene (DTE) is a cornerstone molecule in the field of organic electronics. Its rigid, planar structure, featuring a central ethylene bridge flanked by two thiophene rings, creates a highly efficient π-conjugated system. This inherent electronic architecture makes DTE and its derivatives pivotal building blocks for advanced materials, including those used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2] Understanding the fundamental spectroscopic properties of the core DTE molecule is not merely an academic exercise; it is a critical prerequisite for rationally designing next-generation materials with tailored optoelectronic functions. The interaction of DTE with light—what it absorbs and how it emits—dictates its utility in these applications.
This technical guide provides an in-depth analysis of the key spectroscopic characteristics of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectroscopic output. The protocols and analyses presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a trusted framework for their own investigations into this versatile molecular scaffold.
Molecular Structure and its Spectroscopic Implications
The defining feature of this compound is its extended π-conjugation. The alternating double and single bonds across the thiophene rings and the central vinyl bridge allow for the delocalization of π-electrons. This delocalization lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). From a spectroscopic standpoint, this is the most critical feature, as the energy of this HOMO-LUMO gap directly corresponds to the wavelength of light the molecule will absorb. The trans configuration ensures a near-planar geometry, which maximizes the overlap between p-orbitals and thus enhances the effective conjugation length, pushing the absorption to longer wavelengths compared to its cis isomer.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of a conjugated molecule like DTE is dominated by intense π → π* electronic transitions. When a photon of the correct energy is absorbed, an electron is promoted from the HOMO (a π bonding orbital) to the LUMO (a π* anti-bonding orbital).
Quantitative Analysis
The primary absorption band for this compound in solution is sharp and strong, indicative of a well-defined electronic transition. The key quantitative parameters are summarized below.
| Parameter | Value | Solvent | Reference |
| λmax (Absorption Maximum) | 357 nm | THF | [3] |
| ε (Molar Absorptivity) | ~34,000 M-1cm-1 | THF | [3] |
The high molar absorptivity (ε) value is characteristic of a symmetry-allowed π → π* transition in a highly conjugated system, confirming the efficient light-harvesting capability of the molecule.
Experimental Protocol: UV-Vis Absorption Measurement
The choice of solvent and concentration is critical for obtaining reliable data. A non-polar, aprotic solvent like Tetrahydrofuran (THF) is chosen to minimize specific solute-solvent interactions (like hydrogen bonding) that could complicate the spectrum, allowing for the observation of the molecule's intrinsic electronic properties.
-
Solution Preparation:
-
Prepare a stock solution of this compound in HPLC-grade THF at a concentration of 1 x 10-3 M. The use of high-purity solvent is essential to avoid interfering absorption from impurities.
-
From the stock solution, prepare a dilute working solution (e.g., 1 x 10-5 M) in THF. The concentration is chosen to yield an absorbance maximum between 0.5 and 1.0 AU, ensuring the measurement is within the linear range of the spectrophotometer as defined by the Beer-Lambert Law.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer. This design inherently corrects for the absorbance of the solvent and cuvette.
-
Use a matched pair of 1 cm path length quartz cuvettes. Quartz is mandatory as glass absorbs significantly in the UV region.
-
Fill the reference cuvette with pure HPLC-grade THF.
-
Fill the sample cuvette with the prepared 1 x 10-5 M DTE solution.
-
Record a baseline spectrum with the solvent-filled cuvette in both beams to ensure a flat baseline.
-
Measure the absorption spectrum of the sample from 250 nm to 500 nm. The extended range ensures the entire primary absorption band is captured.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law equation: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).
-
Fluorescence Spectroscopy
Upon absorption of a photon, the excited molecule can relax by emitting a photon, a process known as fluorescence. This emission occurs at a longer wavelength (lower energy) than the absorption due to energy loss through vibrational relaxation in the excited state. The difference between the absorption and emission maxima is the Stokes shift.
Quantitative Analysis
This compound is a fluorescent molecule, a property essential for its use in OLEDs. Its emission properties are summarized below.
| Parameter | Value | Solvent | Reference |
| λem (Emission Maximum) | 412 nm | THF | [3] |
| Stokes Shift (λem - λmax) | 55 nm | THF | [3] |
| ΦF (Fluorescence Quantum Yield) | 0.41 | THF | [3] |
A quantum yield of 0.41 indicates that 41% of the photons absorbed result in fluorescent emission, which is a reasonably high efficiency for a molecule of this type in solution. The significant Stokes shift helps to prevent re-absorption of the emitted light, which is a desirable property for emissive materials.
Experimental Protocol: Fluorescence Quantum Yield Measurement
Determining the quantum yield requires a standardized and rigorous protocol, often using a comparative method with a known standard or an integrating sphere for absolute measurements.
-
Instrumentation:
-
A calibrated spectrofluorometer equipped with an integrating sphere is used for absolute quantum yield measurements. This setup captures all emitted photons, regardless of direction, providing a highly accurate measurement.[4]
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in HPLC-grade THF with an absorbance of approximately 0.1 at the excitation wavelength (357 nm). This low concentration is crucial to minimize inner filter effects and re-absorption phenomena.
-
-
Measurement Procedure:
-
Set the excitation wavelength to the absorption maximum (357 nm).
-
Place a cuvette containing the pure solvent (THF) into the integrating sphere and measure the scatter profile of the excitation light. This serves as the blank.
-
Replace the blank with the sample cuvette and measure the combined scatter and fluorescence profile.
-
The instrument's software calculates the quantum yield by comparing the integrated intensity of the excitation light that is not absorbed by the sample with the integrated intensity of the sample's emission spectrum.
-
Visualization of Photophysical Processes
The relationship between absorption, vibrational relaxation, and fluorescence is best described by a Jablonski diagram.
Caption: Workflow for computational analysis of DTE spectra.
Conclusion
The spectroscopic properties of this compound are a direct consequence of its highly conjugated, planar structure. Its strong absorption in the near-UV region (λmax = 357 nm) and efficient fluorescence in the blue-violet region (λem = 412 nm, ΦF = 0.41) make it an excellent chromophore and a fundamental unit for emissive organic materials. Its NMR and vibrational spectra provide unambiguous structural confirmation, serving as essential benchmarks for quality control and the characterization of more complex derivatives. A synergistic approach, combining precise experimental measurements with robust computational modeling, provides the most comprehensive understanding of this molecule, empowering researchers to harness its properties for the development of next-generation organic electronic devices.
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Ishida, H., et al. (2008). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD detector. Physical Chemistry Chemical Physics, 10(48), 7290-7300. Available at: [Link]
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The Dawn of a New Era in Photoresponsive Materials: Early Studies and Discovery of Dithienylethene Photochromism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for a Perfect Photoswitch
Photochromism, the reversible transformation of a chemical species between two isomers with different absorption spectra upon photoirradiation, has long captivated the imagination of scientists.[1][2][3] The promise of controlling material properties with the flick of a light switch has driven research in diverse fields, from high-density optical data storage to targeted drug delivery. However, early photochromic molecules, such as azobenzenes and spiropyrans, were often plagued by thermal instability.[1] Their light-induced isomers would revert to the original state in the dark, limiting their practical applications.[1] This guide delves into the seminal early studies that led to the discovery of dithienylethenes, a class of photochromic compounds that revolutionized the field with their exceptional thermal stability and fatigue resistance.
The Genesis of an Idea: Overcoming Thermal Instability
The journey to thermally irreversible photochromic molecules was a deliberate and theoretically grounded endeavor. In the late 1980s, Masahiro Irie and his collaborators embarked on a mission to design a photoswitch that would remain in its photo-induced state indefinitely in the absence of a light stimulus.[1][3][4][5] Their pioneering work, published in 1988, laid the conceptual foundation for a new class of photochromic compounds: diarylethenes.[3][4][5]
The key to achieving thermal stability lay in understanding the principles of electrocyclic reactions, governed by the Woodward-Hoffmann rules.[1][6][7] These rules dictate the stereochemical course of pericyclic reactions based on the symmetry of molecular orbitals. For the 1,3,5-hexatriene to cyclohexadiene interconversion, the photochemical reaction proceeds in a conrotatory fashion, while the thermal reaction is predicted to be disrotatory.[6]
Irie and Nakamura's theoretical studies revealed that by strategically introducing bulky substituents at the reactive carbons of the hexatriene system, the thermally allowed disrotatory pathway could be sterically hindered.[3][4][6][8] This would effectively trap the closed-ring isomer, preventing it from reverting to the open-ring form in the dark. The groundbreaking 1988 theoretical paper by Nakamura and Irie provided the rationale for this molecular design, predicting that the energy difference between the open and closed forms would dictate the thermal stability.[3][4][7][8]
The Birth of Dithienylethenes: A Triumph of Molecular Design
The theoretical predictions were soon translated into experimental reality with the synthesis of the first dithienylethene derivatives.[3][4][5] Thiophene rings were chosen as the aryl moieties due to their inherent stability and the ease with which substituents could be introduced. The seminal 1988 paper by Irie and Mohri, titled "Thermally irreversible photochromic systems. Reversible photocyclization of diarylethene derivatives," reported the successful synthesis and photochromic behavior of 1,2-bis(2,4-dimethyl-3-thienyl)perfluorocyclopentene.[3][4]
This molecule, and others that followed, exhibited the coveted properties of a perfect photoswitch:
-
Thermal Irreversibility: The photogenerated closed-ring isomers were remarkably stable, with some derivatives predicted to have half-lives of over 470,000 years at room temperature.[1][2] This was a monumental leap from the fleeting isomers of earlier photochromes.
-
Fatigue Resistance: The dithienylethenes could undergo thousands of coloration and decoloration cycles without significant degradation.[1][2][3]
-
High Reactivity: The photocyclization quantum yields were often high, approaching unity in some cases, indicating a highly efficient photochemical process.[1][2]
The photochromic reaction of a dithienylethene is a 6π-electrocyclization. Upon irradiation with ultraviolet (UV) light, the open-ring isomer, which is typically colorless or pale yellow, undergoes a conrotatory cyclization to form the closed-ring isomer. This new isomer possesses a more extended π-conjugated system, resulting in a strong absorption in the visible region of the spectrum and, consequently, a distinct color change. The reverse reaction, the cycloreversion, is induced by irradiation with visible light of a wavelength corresponding to the absorption of the closed-ring isomer.
Caption: Photochromic switching of a dithienylethene derivative.
Core Principles of Early Dithienylethene Design
The remarkable properties of the first dithienylethenes were not accidental but rather the result of meticulous molecular engineering. The key design principles established in these early studies continue to guide the development of new photochromic materials today.
| Feature | Role in Photochromism |
| Thiophene Rings | Provide a stable aromatic system and serve as the photoreactive aryl moieties. |
| Methyl Groups at the 2- and 2'-positions | Crucial for preventing the thermally allowed disrotatory ring-closing reaction, thus ensuring the thermal stability of the open-ring isomer. |
| Perfluorocyclopentene Bridge | Offers high chemical and thermal stability. The electron-withdrawing nature of the fluorine atoms can also influence the photophysical properties. |
| Substituents on the Thiophene Rings | Can be used to tune the absorption wavelengths of both isomers, the quantum yields of the photoreactions, and other properties. |
Experimental Protocols: A Glimpse into the Early Syntheses and Characterization
The synthesis of early dithienylethene derivatives typically involved the coupling of two thiophene units to a central ethene bridge. While the exact procedures varied, a general approach is outlined below, based on the methodologies described in the early literature.
Synthesis of a Prototypical Dithienylethene
Objective: To synthesize 1,2-bis(2,4-dimethyl-3-thienyl)perfluorocyclopentene.
Methodology:
-
Synthesis of the Thiophene Precursor: 3-Bromo-2,4-dimethylthiophene is prepared through standard halogenation methods.
-
Lithiation: The 3-bromo-2,4-dimethylthiophene is treated with a strong base, such as n-butyllithium, at low temperatures to generate the corresponding lithiated species.
-
Coupling Reaction: The lithiated thiophene is then reacted with octafluorocyclopentene in an appropriate solvent like anhydrous diethyl ether or tetrahydrofuran (THF).
-
Workup and Purification: The reaction mixture is quenched with a proton source, and the crude product is extracted and purified by column chromatography or recrystallization to yield the desired 1,2-bis(2,4-dimethyl-3-thienyl)perfluorocyclopentene.
Caption: General synthetic workflow for an early dithienylethene.
Characterization of Photochromic Properties
The photochromic behavior of the synthesized dithienylethenes was meticulously characterized using a combination of spectroscopic techniques.
Methodology:
-
UV-Vis Spectroscopy: The absorption spectra of the open- and closed-ring isomers are recorded in a suitable solvent (e.g., hexane, toluene, or acetonitrile). The sample is irradiated with UV light (e.g., 313 nm) to induce photocyclization, and the appearance of a new absorption band in the visible region is monitored. Subsequent irradiation with visible light (e.g., >500 nm) is used to induce the cycloreversion reaction, and the disappearance of the visible absorption band is observed.
-
Quantum Yield Measurement: The quantum yields of the photocyclization and photocycloreversion reactions are determined by actinometry, comparing the rate of the photoreaction to that of a well-characterized actinometer under the same irradiation conditions.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structures of both the open- and closed-ring isomers. The changes in chemical shifts upon photoisomerization provide valuable information about the electronic and structural changes in the molecule.
-
Thermal Stability Studies: The thermal stability of the closed-ring isomer is assessed by monitoring its absorption spectrum over time at a specific temperature in the dark. The absence of any significant change confirms the thermal irreversibility of the system.
The Legacy of the Early Discoveries
The discovery of dithienylethene photochromism marked a turning point in the field of photoresponsive materials. The principles of molecular design established in these early studies have paved the way for the development of a vast array of photoswitches with tailored properties for specific applications. From molecular machines and smart materials to super-resolution imaging and photopharmacology, the legacy of these foundational discoveries continues to inspire innovation and push the boundaries of what is possible with light-controlled molecular systems.
References
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Irie, M., & Mohri, M. (1988). Thermally irreversible photochromic systems. Reversible photocyclization of diarylethene derivatives. Journal of Organic Chemistry, 53(4), 803–808. [Link]
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Nakamura, S., & Irie, M. (1988). Thermally irreversible photochromic systems. A theoretical study. Journal of Organic Chemistry, 53(26), 6136–6138. [Link]
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Irie, M. (2010). Photochromism of diarylethene molecules and crystals. Proceedings of the Japan Academy, Series B, 86(5), 472-483. [Link]
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Asano, Y., Murakami, A., Kobayashi, T., Goldberg, A., Guillaumont, D., Yabushita, S., ... & Nakamura, S. (2004). Theoretical study on the photochromic cycloreversion reactions of dithienylethenes; on the role of the conical intersections. Journal of the American Chemical Society, 126(38), 12112-12120. [Link]
-
Hanazawa, M., Sumiya, R., Horikawa, Y., & Irie, M. (1992). Thermally irreversible photochromic systems. Reversible photocyclization of 1,2-bis(2-methylbenzo[b]thiophen-3-yl)perfluorocycloalkene derivatives. Journal of the Chemical Society, Chemical Communications, (3), 206-207. [Link]
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Electronic and optical properties of thiophene derivatives.
An In-depth Technical Guide to the Electronic and Optical Properties of Thiophene Derivatives
Abstract
Thiophene derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous advanced materials and pharmaceuticals.[1][2] Their unique five-membered aromatic ring containing a sulfur atom imparts distinct electronic and optical properties that can be precisely tuned through synthetic chemistry.[2] This guide provides a comprehensive exploration of the fundamental principles governing these properties, the methodologies for their characterization, and their application in organic electronics and drug discovery. We delve into the causal relationships between molecular structure and electronic behavior, detailing both experimental and computational workflows. This document is designed to serve as a technical resource, bridging theoretical concepts with practical, field-proven insights for professionals engaged in materials science and medicinal chemistry.
The Thiophene Core: A Privileged Scaffold in Science
Thiophene (C₄H₄S) is a five-membered aromatic heterocycle whose structure is foundational to a vast array of functional molecules.[3] The sulfur heteroatom's lone pair of electrons participates in the π-conjugated system, creating an electron-rich aromatic ring with higher reactivity towards electrophilic substitution than benzene.[1][4] This inherent electronic nature makes thiophene and its derivatives exceptional building blocks.
In medicinal chemistry , thiophene is considered a "privileged pharmacophore." Its bioisosteric similarity to a benzene ring allows it to interact favorably with diverse biological targets, while its distinct electronics and ability to form hydrogen bonds modify its pharmacokinetic and pharmacodynamic profiles.[1][5] This has led to the successful development of numerous FDA-approved drugs containing a thiophene moiety, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[1][3]
In materials science , the ability to form stable, extended π-conjugated systems through polymerization or oligomerization makes thiophenes a cornerstone of organic electronics.[6][7] These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[8][9]
Fundamental Electronic Structure: HOMO, LUMO, and the Energy Gap
The electronic and optical properties of thiophene derivatives are governed by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: This can be conceptualized as the valence band in a semiconductor. Its energy level indicates the ability of the molecule to donate an electron. A higher HOMO energy level corresponds to a better electron donor.
-
LUMO: This is analogous to the conduction band. Its energy level reflects the ability of the molecule to accept an electron. A lower LUMO energy level signifies a better electron acceptor.
-
Energy Gap (Eg): The energy difference between the HOMO and LUMO levels is the energy gap (Eg = ELUMO - EHOMO). This is the most critical parameter determining the molecule's optical properties. The energy of a photon required to excite an electron from the HOMO to the LUMO must be at least equal to the Eg. Therefore, the energy gap dictates the wavelength of light a molecule will absorb and emit.[10]
The inherent π-conjugation in the thiophene ring results in a moderate energy gap, which is the basis for its utility in optoelectronics.[6]
Engineering the Properties: The Art of Molecular Design
The true power of thiophene chemistry lies in the ability to rationally tune the HOMO, LUMO, and energy gap through synthetic modification. This control is the causal force behind the development of materials for specific applications.
The Influence of Substituents
Attaching different functional groups to the thiophene ring systematically alters the electronic landscape.[10][11]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains (-CH₃) push electron density into the π-system. This destabilizes (raises) the HOMO level more significantly than the LUMO level, leading to a decrease in the energy gap.[10]
Extending Conjugation: From Monomer to Polymer
Connecting thiophene units into oligomers or polymers (e.g., polythiophene) extends the π-conjugated system. As the chain length increases, the energy levels of the HOMO and LUMO converge—the HOMO level rises, and the LUMO level falls.[10] This progressively reduces the energy gap, causing a "red shift" in the absorption and emission spectra to longer wavelengths.[10][13]
Donor-Acceptor (D-A) Architectures
A powerful strategy for fine-tuning properties involves creating molecules with distinct electron-donating (D) and electron-accepting (A) segments.[14] By coupling an electron-rich thiophene unit (the donor) with an electron-deficient moiety, an intramolecular charge transfer (ICT) can occur upon photoexcitation. This D-A design significantly lowers the energy gap and is a key principle in designing materials for organic solar cells.[14][15]
Diagram: Modulating Frontier Orbital Energies This diagram illustrates how different molecular design strategies impact the HOMO-LUMO energy gap of a thiophene-based system.
Caption: Impact of molecular modifications on frontier orbital energy levels.
Experimental Characterization: A Validating Workflow
A multi-faceted approach combining spectroscopic, electrochemical, and computational methods is essential for a comprehensive understanding of a novel thiophene derivative.
Diagram: Experimental Characterization Workflow
Caption: A self-validating workflow for characterizing thiophene derivatives.
Optical Properties: UV-Visible and Photoluminescence Spectroscopy
UV-Vis spectroscopy is the primary technique for measuring the light absorption properties of a molecule.
-
Principle: A solution of the compound is irradiated with light of varying wavelengths. When the photon energy matches the energy required to promote an electron from the HOMO to the LUMO (or other allowed transitions), the light is absorbed. The wavelength of maximum absorption (λmax) corresponds to the HOMO-LUMO energy gap.
-
Protocol: Determining the Optical Energy Gap (Egopt)
-
Sample Preparation: Prepare a dilute solution of the thiophene derivative in a suitable UV-transparent solvent (e.g., hexane, acetonitrile).
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Identify the absorption onset (λonset), which is the wavelength at the edge of the lowest energy absorption band.[16]
-
Calculation: The optical energy gap can be estimated using the Planck-Einstein relation: Egopt (eV) = 1240 / λonset (nm)
-
Photoluminescence (PL) or fluorescence spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state. The emitted light is typically of lower energy (longer wavelength) than the absorbed light. This technique provides information about the material's potential for use in OLEDs.[17]
| Derivative Type | Typical λmax (nm) | Key Feature | Reference |
| Simple Thiophene | ~235-260 | UV absorption | [18][19] |
| Thiophene with EDG | 260-350 | Red-shift vs. thiophene | [10] |
| Thiophene with EWG | 300-450 | Significant red-shift | [20] |
| Oligothiophene (e.g., sexithiophene) | 400-500 | Visible absorption | [9] |
| Polythiophene | 450-600 | Broad visible absorption | [13] |
Electronic Properties: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of a molecule.[21]
-
Principle: The potential of a working electrode submerged in a solution of the sample is swept linearly with time. The resulting current is measured. The potential at which the compound is oxidized (loses an electron) corresponds to the HOMO level, and the potential at which it is reduced (gains an electron) relates to the LUMO level.
-
Protocol: Determining HOMO and LUMO Energy Levels
-
Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The thiophene derivative and a supporting electrolyte (e.g., TBAPF₆) are dissolved in an anhydrous solvent (e.g., acetonitrile).[21][22]
-
Measurement: The potential is scanned to positive values to find the oxidation peak (Eox) and then to negative values for the reduction peak (Ered). A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for calibration.[16]
-
Calculation: The HOMO and LUMO energy levels can be estimated using empirical equations. A common set of equations, when referenced against the Fc/Fc⁺ couple (assuming its energy level is -5.1 eV relative to vacuum), is:[16]
-
EHOMO (eV) = -[Eoxonset - EFc/Fc+1/2 + 5.1]
-
ELUMO (eV) = -[Eredonset - EFc/Fc+1/2 + 5.1] The electrochemical energy gap is then Egelec = ELUMO - EHOMO.
-
-
Computational Chemistry: Predicting Properties with DFT
Density Functional Theory (DFT) is a quantum mechanical modeling method that has become indispensable for predicting the electronic structure and properties of molecules before they are synthesized.[23][24] This predictive power saves significant time and resources in the discovery process.
-
Principle: DFT calculates the electron density of a molecule to determine its ground-state energy and, from there, its molecular orbitals (HOMO/LUMO) and other properties.[25] Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra.[10]
-
Typical Computational Protocol:
-
Geometry Optimization: The 3D structure of the thiophene derivative is optimized to find its lowest energy conformation. A common functional and basis set for this is B3LYP/6-31G(d).[26][27]
-
Frequency Calculation: This step ensures the optimized structure is a true energy minimum.
-
FMO Calculation: The energies of the HOMO and LUMO are calculated from the optimized structure.
-
Spectral Simulation (Optional): TD-DFT calculations are performed to predict the UV-Vis absorption spectrum, which can then be compared with experimental results for validation.[15]
-
| Parameter | Experimental Technique | Computational Method | Insight Gained |
| HOMO Energy | Cyclic Voltammetry (CV) | DFT | Electron-donating ability |
| LUMO Energy | Cyclic Voltammetry (CV) | DFT | Electron-accepting ability |
| Optical Band Gap | UV-Vis Spectroscopy | TD-DFT | Color, absorption wavelength |
| Electronic Band Gap | Cyclic Voltammetry (CV) | DFT | Electrochemical stability |
Applications: From Advanced Electronics to Novel Therapeutics
Organic Electronics
The tunability of thiophene derivatives makes them ideal for various electronic devices.
-
OLEDs: By tuning the energy gap, emission color can be precisely controlled across the visible spectrum. Thiophene derivatives can be used as light-emitting or charge-transporting materials.[8]
-
OFETs: The ability of thiophene-based polymers to self-assemble into ordered structures facilitates efficient charge transport, leading to high charge carrier mobilities.[9]
-
OPVs (Solar Cells): Donor-acceptor polymers based on thiophene have broad absorption spectra that can capture a large portion of the solar spectrum, making them effective active layer materials in organic solar cells.[6]
Drug Development
While the link is more complex, the electronic properties of thiophene-based drugs are critical to their function.
-
Target Interaction: The electron distribution and electrostatic potential of a drug molecule, governed by its electronic structure, dictate how it binds to the active site of a target protein or enzyme.[1][5]
-
Reactivity and Metabolism: The electronic properties influence the molecule's susceptibility to metabolic transformations in the body.
-
Blood-Brain Barrier Permeability: The overall polarity and electronic character of a molecule can affect its ability to cross the blood-brain barrier, a key consideration for neurological drugs.[28]
Conclusion and Future Outlook
Thiophene derivatives represent a remarkably versatile class of compounds whose electronic and optical properties can be rationally designed and synthesized for a multitude of high-value applications. The synergy between synthetic chemistry, advanced spectroscopy, electrochemistry, and computational modeling provides a robust framework for discovery. Future research will likely focus on developing novel D-A structures with even smaller energy gaps for near-infrared applications, enhancing the stability and charge mobility of OFET materials, and leveraging computational screening to more rapidly identify thiophene-based candidates for challenging biological targets. The foundational principles outlined in this guide provide the necessary knowledge base for professionals to contribute to these exciting advancements.
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An In-depth Technical Guide to the Trans-Cis Photoisomerization Mechanism
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This guide provides a comprehensive exploration of the trans-cis photoisomerization mechanism, tailored for researchers, scientists, and drug development professionals. It delves into the fundamental principles, experimental methodologies, and cutting-edge applications of this fascinating photochemical process.
Fundamental Principles of Trans-Cis Photoisomerization
Photoisomerization is a process where a molecule undergoes a structural change between two isomeric forms upon the absorption of light.[1] This reversible process is at the heart of many biological phenomena and technological applications.[1][2] The most common type involves the isomerization around a double bond, leading to trans and cis isomers, which often exhibit distinct physical and chemical properties.[3]
At the core of this transformation are the electronic states of the molecule, which are best visualized using potential energy surfaces (PES).[4][5] These surfaces map the energy of the molecule as a function of its geometry. Upon absorbing a photon of appropriate energy, the molecule is excited from its ground electronic state (S₀) to an excited state (typically S₁ or S₂).[1]
The excited state PES often has a different shape compared to the ground state, featuring a lower energy barrier for rotation around the double bond.[4][6] This allows the molecule to twist, leading to a conical intersection—a point where the excited state and ground state potential energy surfaces touch.[7][8] At this geometry, the molecule can efficiently return to the ground state, either in its original isomeric form or as the other isomer.
The efficiency of this process is quantified by the photoisomerization quantum yield (Φ) , which is the ratio of the number of molecules that isomerize to the number of photons absorbed.[9][10] This is a critical parameter for any application of photoswitchable molecules.[9]
Mechanistic Pathways of Photoisomerization
There are two primary pathways through which photoisomerization can occur:
-
Direct Excitation: In this mechanism, the photoswitchable molecule directly absorbs a photon, leading to its excitation and subsequent isomerization. The wavelength of light required for this process is determined by the absorption spectrum of the molecule.[11]
-
Photosensitization: Here, a "sensitizer" molecule absorbs the light and then transfers the energy to the photoswitchable molecule, inducing its isomerization.[12] This can be particularly useful when the photoswitch itself does not absorb strongly in a desired wavelength range.[12]
The specific pathway and the resulting quantum yield are influenced by several factors, including:
-
Wavelength of Excitation: Different excited states can be accessed depending on the energy of the incident light, potentially leading to different isomerization outcomes.[7]
-
Solvent Polarity and Viscosity: The surrounding environment can affect the stability of the excited state and the dynamics of the isomerization process.[13][14]
-
Molecular Structure: The presence of different functional groups can significantly alter the electronic properties and steric hindrance of the molecule, thereby influencing the photoisomerization process.
Experimental Techniques for Studying Trans-Cis Photoisomerization
A variety of spectroscopic techniques are employed to investigate the mechanism and kinetics of photoisomerization.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental tool for studying photoisomerization.[11] The trans and cis isomers of a photoswitchable molecule typically have distinct absorption spectra.[11][15] By monitoring the changes in the absorption spectrum upon irradiation, one can follow the kinetics of the isomerization process and determine the composition of the photostationary state (the equilibrium mixture of isomers under continuous irradiation).[11][15]
Protocol for Monitoring Photoisomerization using UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the photoswitchable compound in a suitable solvent. The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.0.
-
Initial Spectrum: Record the UV-Vis spectrum of the initial (usually the more stable trans) isomer.
-
Irradiation: Irradiate the sample with a light source of the appropriate wavelength to induce trans-to-cis isomerization. This can be done directly in the spectrophotometer using a fiber-coupled light source or externally.
-
Spectral Monitoring: Record the UV-Vis spectra at regular intervals during irradiation until no further changes are observed, indicating that the photostationary state has been reached.
-
Reverse Isomerization: Irradiate the sample with a different wavelength of light that favors the cis-to-trans isomerization and monitor the spectral changes to confirm the reversibility of the process.
-
Data Analysis: Analyze the changes in absorbance at specific wavelengths corresponding to the trans and cis isomers to determine the kinetics of isomerization and the quantum yield.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the trans and cis isomers.[17][18] By acquiring NMR spectra before and after irradiation, one can unequivocally identify the different isomers and quantify their relative concentrations in the photostationary state.[17][19] In-situ NMR experiments, where the sample is irradiated directly inside the NMR spectrometer, allow for real-time monitoring of the isomerization process.[20][21]
Protocol for In-Situ Photo-NMR Spectroscopy:
-
Sample Preparation: Prepare a solution of the photoswitchable compound in a deuterated solvent.
-
NMR Setup: Use an NMR spectrometer equipped with a fiber-optic cable and a light source for in-situ irradiation.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the sample in the dark.
-
Irradiation and Acquisition: Irradiate the sample with the desired wavelength of light and acquire NMR spectra at regular intervals to monitor the appearance of signals corresponding to the cis isomer and the disappearance of signals from the trans isomer.
-
Kinetic Analysis: Integrate the signals of the trans and cis isomers to determine their relative concentrations over time, allowing for the calculation of reaction kinetics.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful pump-probe technique used to study the ultrafast dynamics of photoinduced processes.[22][23][24] A short "pump" laser pulse excites the sample, and a delayed "probe" pulse measures the changes in absorption as a function of time.[24] This technique allows for the direct observation of short-lived excited states and intermediates involved in the photoisomerization process, providing invaluable mechanistic insights.[13][14][22]
Experimental Workflow for Transient Absorption Spectroscopy:
Caption: A simplified workflow of a transient absorption spectroscopy experiment.
Applications in Drug Development
The ability to control the structure and therefore the biological activity of a molecule with light has opened up exciting new avenues in drug development, a field known as photopharmacology.[3][25] By incorporating a photoswitchable moiety into a drug molecule, its activity can be turned "on" or "off" with high spatiotemporal precision, potentially reducing off-target effects and systemic toxicity.[25][26]
Photoswitchable Drugs
Photoswitchable drugs are designed to have one isomer that is biologically active and another that is inactive.[27] Light can then be used to switch the drug to its active form only at the desired site of action, for example, a tumor.[28][29] This approach has been explored for a variety of therapeutic areas, including oncology, neuroscience, and antimicrobial therapy.[3]
Mechanism of a Photoswitchable Drug:
Caption: Reversible activation of a photoswitchable drug using light.
Photodynamic Therapy (PDT)
Photodynamic therapy is a clinically approved cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells.[30][31][32][33] While the primary mechanism of PDT does not always involve trans-cis isomerization of the photosensitizer itself, the fundamental principles of light absorption and energy transfer are closely related.[31][34] Understanding photoisomerization can aid in the design of more efficient photosensitizers and combination therapies.
Summary and Future Outlook
The trans-cis photoisomerization mechanism is a fundamental photochemical process with far-reaching implications. Continued research into the intricate details of this mechanism, facilitated by advanced spectroscopic techniques and computational modeling, will undoubtedly lead to the development of novel photoswitchable materials and more effective phototherapies. The ability to precisely control molecular function with light holds immense promise for the future of medicine and materials science.[2]
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An In-depth Technical Guide to the Thermal Stability of Diarylethene Isomeric Forms
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diarylethenes represent a premier class of photochromic molecules, distinguished by their remarkable fatigue resistance and, most critically, the high thermal stability of their isomeric forms. This property is not a universal trait among photochromes; traditional molecules like spiropyrans and azobenzenes are often "T-type," meaning their photo-induced isomers thermally revert to their original state in the dark. In contrast, diarylethenes are "P-type," where the photoisomers are thermally stable, requiring light of a different wavelength to revert.[1] This thermal irreversibility is the cornerstone of their application in high-density optical data storage, molecular switches, and smart materials.[2][3] This guide provides a deep dive into the physicochemical principles governing the thermal stability of diarylethene isomers, outlines rational molecular design strategies for tuning this stability, presents detailed experimental protocols for its characterization, and explores applications stemming from both highly stable and strategically destabilized systems.
The Physicochemical Foundation of Thermal Stability
The photochromism of diarylethenes involves a reversible 6π-electrocyclization reaction. Upon irradiation with UV light, the colorless open-ring isomer undergoes a conrotatory cyclization to form the colored closed-ring isomer. This process can be reversed by irradiation with visible light. The thermal stability specifically refers to the resistance of the colored, closed-ring isomer to spontaneously revert to the open-ring form in the absence of light.
Caption: Photochromic reaction pathway of a diarylethene molecule.
The crux of thermal stability lies in the ground-state potential energy landscape. For the closed-ring isomer to be stable, a significant activation energy barrier must exist for the thermal cycloreversion process. The magnitude of this barrier is primarily dictated by the relative ground-state energies of the open- and closed-ring isomers.[1]
A core principle, established through both theoretical calculations and extensive experimental work, is the role of the aromatic stabilization energy (ASE) of the heterocyclic aryl groups.[1][4]
-
High Thermal Stability: When the aryl groups are five-membered heterocycles with low ASE, such as thiophenes, furans, or thiazoles, the closed-ring isomer does not gain significant stabilization by reverting. This results in a small energy difference between the two isomers, a large activation barrier for the thermal back-reaction, and consequently, exceptional thermal stability.[1] Some derivatives exhibit half-lives estimated to be hundreds of thousands of years at room temperature.[2][3]
-
Low Thermal Stability: Conversely, if the aryl groups possess high ASE, like phenyl or indole rings, the system can regain substantial aromatic energy by reverting to the open-ring form. This creates a large energy difference between the isomers, lowering the activation barrier and making the closed-ring isomer thermally unstable.[1]
Caption: Potential energy surface for thermal cycloreversion.
Theoretical studies using Density Functional Theory (DFT) have corroborated this model, revealing that the thermal cycloreversion proceeds via a symmetry-forbidden conrotatory electrocyclic mechanism.[5][6] The transition state possesses significant diradical character, and accurate prediction of the activation barrier requires sophisticated computational methods like the unrestricted broken-symmetry DFT formalism.[6]
Molecular Design Strategies for Tuning Thermal Stability
The ability to rationally tune thermal stability is critical for tailoring diarylethenes to specific applications. This is achieved by strategically modifying the molecular structure.
Enhancing Thermal Stability
For applications requiring long-term data retention, such as optical memory, maximizing thermal stability is paramount.
-
Aryl Group Selection: The primary strategy is to use five-membered heterocyclic aryl groups with low ASE, such as 2-thienyl or 2-benzothienyl moieties.[1][7]
-
Bridging Unit: The central ethene bridge is typically part of a rigid cyclic structure, most commonly a perfluorocyclopentene ring. This modification locks the aryl groups in the photoreactive antiparallel conformation and contributes to the overall stability of the system.[7]
-
Incorporation of Silole: Replacing the carbon at the 1-position of the cyclopentene ring with a silicon atom (forming a silole) has been shown to yield diarylethenes with excellent thermal stability and fatigue resistance, attributed to the unique electronic properties of the silole moiety.[8]
Inducing Controlled Thermal Reactivity
For applications like thermosensors or molecular solar thermal energy storage (MOST), a controlled, predictable thermal instability is desired.[9][10]
-
Steric Effects: Introducing bulky substituents at the reactive carbons (the 2- and 2'-positions of the thiophene rings) can induce steric strain in the more planar closed-ring isomer. This strain raises the ground-state energy of the closed form, reducing the activation barrier for thermal reversion and decreasing its half-life.[11]
-
Electronic Effects: The introduction of electron-withdrawing substituents on the aryl groups can modulate the electronic structure and influence the energy difference between the isomers, thereby affecting thermal stability.[11]
-
Oxidation of Heteroatoms: Oxidizing the sulfur atoms in thiophene rings to thiophene-S,S-dioxide can dramatically alter the electronic properties and induce thermal bleaching reactions, where the closed-ring isomer converts to a byproduct at elevated temperatures. This is useful for creating light-activated, irreversible thermosensors.[12]
| Structural Modification | Effect on Closed-Ring Isomer | Impact on Thermal Stability | Typical Half-Life (Example) |
| Aryl Group: Thiophene | Lowers ground state energy difference (ΔH) | High Stability | Stable at 100 °C[11] |
| Aryl Group: Phenyl | Increases ground state energy difference (ΔH) | Low Stability | 1.5 min at 20 °C[11] |
| Substituent: Methyl | Minimal steric strain | High Stability | Stable at 100 °C[11] |
| Substituent: Isopropyl | Increases steric strain | Decreased Stability | 0.33 h at 100 °C[11] |
| Modification: Thiophene-S,S-dioxide | Enables thermal byproduct formation | Induces Irreversible Bleaching | Can react even at -40 °C[9] |
Experimental Characterization of Thermal Stability
Quantifying the thermal stability of a diarylethene derivative is a critical step in its evaluation. The primary method involves monitoring the kinetics of the thermal cycloreversion (bleaching) of the colored isomer.
Protocol 1: Isothermal Kinetic Analysis using UV-Vis Spectroscopy
This protocol describes the most common method for determining the half-life (t₁/₂) and activation energy (Ea) of the thermal back-reaction.
Objective: To measure the rate of thermal fading of the closed-ring isomer at a constant temperature.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the diarylethene in a suitable solvent (e.g., toluene, acetonitrile) in a quartz cuvette.
-
Photoconversion: Irradiate the solution with UV light (e.g., 365 nm) until the photostationary state (PSS) is reached, maximizing the concentration of the colored closed-ring isomer. This is confirmed when the absorbance at the λ_max of the colored form no longer increases.
-
Isothermal Measurement:
-
Place the cuvette in a thermostatted cell holder of a UV-Vis spectrophotometer set to the desired temperature (e.g., 80 °C).
-
Immediately begin recording the absorbance at the λ_max of the closed-ring isomer as a function of time. The decay in absorbance corresponds to the thermal conversion back to the open-ring isomer.
-
-
Data Analysis:
-
The thermal cycloreversion typically follows first-order kinetics. Plot ln(A_t / A₀) versus time (t), where A_t is the absorbance at time t and A₀ is the initial absorbance.
-
The slope of the resulting linear fit is equal to -k, where k is the first-order rate constant.
-
Calculate the half-life using the equation: t₁/₂ = ln(2) / k .
-
-
Activation Energy Determination (Arrhenius Plot):
-
Repeat steps 3 and 4 at several different temperatures (e.g., 70, 80, 90, 100 °C).
-
Plot ln(k) versus 1/T (where T is in Kelvin).
-
According to the Arrhenius equation (ln(k) = ln(A) - E_a/RT), the slope of this plot is equal to -E_a/R, where R is the gas constant (8.314 J·mol⁻¹·K⁻¹). E_a can be calculated from the slope.
-
Caption: Experimental workflow for kinetic analysis of thermal stability.
Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to investigate the thermal properties of the bulk material, such as glass transition (Tg) and crystallization, which can differ between the two isomers.
Objective: To characterize the thermal behavior of both the open- and closed-ring isomers in the solid state.
Methodology:
-
Sample Preparation: Prepare two small samples (~5 mg) of the diarylethene powder.
-
Isomer Preparation:
-
Sample 1 (Open Form): Ensure the powder is fully in the open-ring form by exposing it to visible light or keeping it in the dark.
-
Sample 2 (Closed Form): Irradiate the powder with UV light until maximum conversion to the closed form is achieved.
-
-
DSC Analysis:
-
Place a sample in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle under an inert atmosphere (e.g., nitrogen). For example, heat from 25 °C to 200 °C, cool to 0 °C, and reheat to 200 °C at a controlled rate (e.g., 10 °C/min).[13]
-
Record the heat flow as a function of temperature.
-
-
Data Comparison: Compare the DSC thermograms of the open and closed isomers. Differences in glass transition temperatures, melting points, or the appearance of exothermic peaks (like cold crystallization) provide insight into the relative thermodynamic stability and molecular mobility of the isomers in the solid state.[13][14] For instance, the open-ring isomer might exhibit cold crystallization while the closed-ring isomer shows poor crystallinity.[13]
Applications: From Extreme Stability to Controlled Lability
The thermal properties of diarylethenes directly enable a wide range of advanced applications.
-
Optical Data Storage & Molecular Switches: The foundational requirement for these applications is near-perfect thermal irreversibility. The ability of the closed-ring isomer to persist indefinitely at ambient temperatures allows for the writing, reading, and erasing of data using light without thermal degradation.[1][15]
-
Light-Activated Thermosensors: Diarylethenes designed to be thermally labile can be used as "light-starting" thermosensors. An initial UV irradiation activates the sensor by generating the colored, unstable isomer. If the material is subsequently exposed to a temperature above its activation threshold, it will irreversibly bleach, providing a permanent record of the thermal event.[9][12]
-
Molecular Solar Thermal (MOST) Systems: Emerging research in aza-diarylethenes explores isomers with a significant energy difference that can be accessed by light. The high-energy isomer is thermally stable enough to store the energy but can be triggered to release it as heat on demand, offering a potential pathway for storing solar energy in molecular bonds.[10]
Conclusion and Future Outlook
The thermal stability of diarylethene isomers is a richly tunable property governed by fundamental principles of physical organic chemistry. By understanding the interplay of aromatic stabilization energy, steric hindrance, and electronic effects, researchers can rationally design molecules with properties tailored for specific, high-performance applications. While thermally irreversible diarylethenes are well-established, the future will likely see increased focus on designing systems with precisely controlled thermal lability for applications in smart materials, targeted drug delivery, and energy storage. The continued synergy between theoretical prediction and experimental validation will be crucial in unlocking the full potential of these remarkable molecular switches.
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Methodological & Application
Applications of trans-1,2-Di(2-thienyl)ethylene in organic electronics.
An In-Depth Technical Guide to the Applications of trans-1,2-Di(2-thienyl)ethylene in Organic Electronics
Authored by: A Senior Application Scientist
Introduction: The Significance of a Versatile Molecular Scaffold
The field of organic electronics, with its promise of flexible, lightweight, and low-cost devices, is fundamentally driven by the innovation of new semiconducting materials.[1] Within the vast library of organic molecules, thiophene derivatives have emerged as a cornerstone class, prized for their exceptional electronic properties and synthetic tunability.[2] At the heart of many high-performance materials lies a simple yet powerful conjugated building block: This compound (CAS: 13640-78-3).
This molecule, featuring two electron-rich thiophene rings connected by an ethylene bridge, forms a planar, π-conjugated system that is highly effective at transporting charge.[1][3] Its rigid structure and inherent stability make it an ideal core upon which to build more complex small molecules and polymers for a range of applications, including Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).[2][4] This guide provides a detailed exploration of the applications of the this compound motif, offering both the theoretical underpinnings and practical, field-proven protocols for researchers and developers.
Core Molecular Properties: The Basis of Functionality
The utility of this compound stems from its fundamental electronic and structural properties. The molecule's structure is deceptively simple, yet it provides the essential features for an organic semiconductor.
-
π-Conjugated System: The alternating double and single bonds across the thiophene rings and the ethylene linker create a delocalized π-electron system. This delocalization is crucial for intermolecular charge hopping, the primary mechanism of charge transport in organic semiconductors.
-
Structural Rigidity and Planarity: The trans configuration of the ethylene bridge ensures a relatively planar molecular geometry. This planarity facilitates strong intermolecular π-π stacking in the solid state, creating efficient pathways for charge carriers to move between adjacent molecules.
-
Synthetic Versatility: The thiophene rings possess reactive sites that allow for straightforward chemical modification.[4] This enables chemists to append various functional groups to tune solubility for solution-processing, modulate energy levels (HOMO/LUMO) for better charge injection, and extend the conjugated system to create novel polymers with tailored properties.[2][4]
-
Photochromism: As a member of the diarylethene family, this molecular scaffold can undergo reversible photo-induced isomerization between an open-ring (the ethylene form) and a closed-ring form upon irradiation with specific wavelengths of light.[5][6] This photoswitchable behavior opens up applications in molecular electronics, optical data storage, and light-responsive devices.[7][8]
Application I: Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic electronic circuits, acting as switches and amplifiers.[9] The this compound core is a common feature in high-performance p-type (hole-transporting) organic semiconductors used in the active channel of these devices.[10]
Principle of Operation
In an OFET, a voltage applied to the gate electrode creates an electric field across a dielectric layer, inducing an accumulation of charge carriers (holes in a p-type material) at the semiconductor/dielectric interface. This accumulation forms a conductive channel, allowing current to flow between the source and drain electrodes. The performance of the OFET is dictated by the efficiency of charge transport within the first few molecular layers of the semiconductor, a region where the high crystallinity and strong intermolecular coupling of planar molecules like dithienylethene derivatives are paramount.[11]
Data Presentation: Performance of Thienyl-Ethylene Based Semiconductors
The performance of OFETs is quantified by several key metrics. The table below summarizes typical performance parameters for solution-processed OFETs incorporating derivatives of the this compound motif.
| Semiconductor Derivative | Mobility (μ) [cm²/Vs] | On/Off Ratio | Deposition Method | Device Architecture |
| Alkylthienyl-substituted ATT | 0.15 – 1.9 | > 10⁵ | Spin-coating / Drop-casting | BGTC |
| TT-BT Copolymer (C9H19 side chain) | 0.1 | 3.5 x 10³ | Solution-Shearing | BGTC |
| TIPS Pentacene (Reference) | 0.12 | 10⁵ | Spin-coating | BGBC |
Data synthesized from representative literature on high-performance thiophene-based materials.[10][12] ATT = Anthra[2,3-b]thieno[2,3-d]thiophene, TT-BT = Thieno[3,2-b]thiophene-Benzothiadiazole, BGTC = Bottom-Gate, Top-Contact, BGBC = Bottom-Gate, Bottom-Contact.
Diagram: OFET Device Architecture and Fabrication Workflow
The following diagram illustrates a common Bottom-Gate, Top-Contact (BGTC) OFET structure and the general workflow for its fabrication.
Caption: Layer stack for a typical inverted organic photovoltaic device.
Protocol Outline: Fabrication of an Inverted BHJ OPV Device
1. Substrate Preparation:
- Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
- Clean sequentially with detergent, deionized water, acetone, and isopropanol.
- Dry with N₂ and treat with UV/O₃ for 15 minutes.
2. Deposition of Interfacial Layers:
- Electron Transport Layer (ETL): Spin-coat a zinc oxide (ZnO) nanoparticle solution or precursor onto the ITO and anneal according to established procedures. [13]This layer facilitates efficient electron collection.
3. Active Layer Deposition:
- Inside a glovebox, prepare a blend solution of the dithienylethene-based donor polymer and a suitable acceptor (e.g., a non-fullerene acceptor like Y6) in a solvent like chloroform, often with a small amount of an additive (e.g., 1,8-diiodooctane) to optimize morphology. [14] * Spin-coat the active layer blend onto the ETL.
- Thermally anneal the film to promote phase separation and improve crystallinity.
4. Deposition of Top Layers:
- Hole Transport Layer (HTL): Thermally evaporate a thin layer (e.g., 10 nm) of Molybdenum(VI) oxide (MoO₃) onto the active layer. This layer serves as an efficient hole-collecting contact.
- Anode: Thermally evaporate a thick layer (e.g., 100 nm) of silver (Ag) or aluminum (Al) through a shadow mask to define the active area of the device.
5. Encapsulation and Characterization:
- Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.
- Measure the current density-voltage (J-V) characteristics using a solar simulator (AM 1.5G, 100 mW/cm²) and a source meter to determine the Power Conversion Efficiency (PCE), Fill Factor (FF), open-circuit voltage (V_oc), and short-circuit current density (J_sc).
Conclusion and Future Outlook
The this compound unit is a testament to the power of molecular design in organic electronics. Its simple, robust, and electronically active structure provides a foundational platform for a wide array of high-performance organic semiconductors. [2]From enabling efficient charge transport in flexible transistors to facilitating light harvesting in next-generation solar cells, this molecular motif continues to be indispensable. [1]Future research will likely focus on incorporating this core into even more complex, multi-functional architectures, leveraging its photoswitchable properties for advanced applications in neuromorphic computing and smart materials, further solidifying its role as a cornerstone of organic electronics.
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Application Notes and Protocols: The Strategic Use of trans-1,2-Di(2-thienyl)ethylene in Organic Light-Emitting Diodes (OLEDs)
Abstract
This document provides a comprehensive technical guide for researchers and materials scientists on the application of trans-1,2-di(2-thienyl)ethylene (DTE) and its derivatives in the field of organic light-emitting diodes (OLEDs). We delve into the fundamental properties of DTE, its versatile roles within the OLED device architecture, and provide detailed, field-proven protocols for device fabrication and characterization. The causality behind experimental choices is emphasized to empower researchers to not only replicate but also innovate upon these methodologies.
Introduction: The Significance of the Thienyl-Ethene Backbone
The rapid evolution of organic electronics is largely driven by the molecular engineering of novel semiconducting materials.[1] Among these, thiophene derivatives have become foundational due to their exceptional electronic and optical properties.[1] this compound (DTE) has emerged as a particularly significant molecular scaffold. Its structure, comprising two thiophene rings linked by a conjugated ethylene bridge, imparts a unique combination of high charge carrier mobility, excellent chemical stability, and tunable optoelectronic characteristics.[1][2]
This inherent stability and conductivity make DTE an attractive building block for materials used in various layers of an OLED stack.[1][2] Its rigid, planar structure facilitates efficient π-π stacking in the solid state, which is crucial for charge transport. Furthermore, its reactive nature allows chemists to incorporate it into more complex molecular architectures, creating tailored materials for specific functions within an OLED, such as hole transport, emission, or hosting emissive dopants.[1][3] This guide will explore how to effectively harness the properties of DTE-based materials to fabricate high-performance OLEDs.
Core Physicochemical Properties of this compound
A thorough understanding of a material's fundamental properties is a prerequisite for its successful application. The quality and purity of the initial DTE material directly impact the final device's efficiency, brightness, and operational lifetime.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance in OLED Applications |
| CAS Number | 13640-78-3[1] | Unique identifier for material sourcing and regulatory compliance. |
| Molecular Formula | C₁₀H₈S₂[2][4] | Defines the elemental composition and stoichiometry. |
| Molecular Weight | 192.29 g/mol [2][4] | Critical for calculating molar quantities and deposition rates in thermal evaporation. |
| Appearance | Light orange to yellow crystalline powder[2] | A visual indicator of purity; deviations may suggest contamination. |
| Melting Point | 133 - 136 °C[2] | Indicates thermal stability. A high melting point is desirable for materials undergoing vacuum thermal evaporation. |
| Purity | ≥ 98% (GC)[2] | Critical for device performance. Impurities can act as charge traps or non-radiative recombination centers, severely degrading efficiency. |
| Solubility | Soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform) and aromatic solvents (e.g., Toluene, Xylene). | Essential for solution-based processing techniques and for purification via recrystallization. |
Expert Insight: The specified purity of ≥ 98% is a minimum baseline for initial screening. For high-performance, long-lifetime devices, it is imperative to subject the material to further purification, typically via temperature-gradient sublimation, to achieve purities exceeding 99.9%. This step removes volatile impurities and isomeric variants that can compromise device stability.
Strategic Roles of DTE in the OLED Architecture
The versatility of the DTE core allows for its incorporation into various functional layers of an OLED. The fundamental principle of an OLED involves the injection of electrons from the cathode and holes from the anode into an emissive layer (EML), where they recombine to form excitons that radiatively decay to produce light.[5] The efficiency of this process is highly dependent on the energetic alignment and charge transport properties of the intermediate layers.
Caption: Basic multilayer OLED structure and the process of electroluminescence.
DTE-based materials can be engineered for the following roles:
-
Hole Transporting Materials (HTMs): Thiophene-rich compounds are inherently good hole conductors.[6][7] By functionalizing the DTE core with moieties like triarylamines, novel HTMs with high hole mobility and appropriate HOMO (Highest Occupied Molecular Orbital) energy levels can be synthesized. This ensures efficient injection of holes from the anode (typically ITO) and smooth transport to the emissive layer.[1]
-
Emissive Layer (EML) Components: DTE itself is a blue emitter, but its primary utility is as a conjugated core for building more complex emitters.[8] By attaching various electron-donating and electron-accepting groups, the emission color can be tuned across the visible spectrum. These DTE derivatives can be used as the primary emitter in the EML or as a dopant in a host material.[9]
-
Host Materials: A DTE-based material with a wide bandgap and high triplet energy can serve as an excellent host for phosphorescent or TADF (Thermally Activated Delayed Fluorescence) emitters. The host's role is to facilitate charge transport and transfer energy efficiently to the guest dopant molecules, preventing efficiency roll-off at high brightness.
Experimental Methodologies and Protocols
The following protocols represent a validated workflow for fabricating and testing OLEDs incorporating DTE-based materials. The causality for each major step is provided to build intuitive understanding.
Protocol 1: Purification of DTE via Temperature-Gradient Sublimation
-
Causality: Vacuum thermal evaporation, the standard for OLED fabrication, requires materials of the highest possible purity. Trace impurities can co-deposit into the thin films, acting as traps that capture charge carriers or as quenching sites that provide a non-radiative pathway for exciton decay, both of which drastically reduce device efficiency and operational stability. Sublimation separates materials based on their vapor pressure, effectively removing less volatile and more volatile contaminants.
-
Step-by-Step Protocol:
-
System Preparation: Ensure the sublimation tube and collection fingers are meticulously cleaned and dried. A typical three-zone tube furnace is used.
-
Loading: Place 1-2 grams of pre-dried, commercially sourced DTE (≥98%) into a quartz boat at the source end of the sublimation tube.
-
Vacuum: Evacuate the system to a high vacuum, typically below 5 x 10⁻⁶ Torr. This is critical to lower the sublimation temperature and prevent oxidation.
-
Temperature Gradient:
-
Source Zone (Zone 1): Slowly ramp the temperature to just above the material's sublimation point (e.g., 140-150 °C for DTE).
-
Deposition Zone (Zone 2): Set a temperature gradient along the tube. A typical temperature for collecting pure DTE would be around 110-120 °C.
-
Impurity Zones: Less volatile impurities will remain in the boat, while more volatile impurities will travel past the main deposition zone to cooler parts of the tube.
-
-
Duration: Allow the sublimation to proceed for 24-48 hours, or until a sufficient amount of crystalline material has deposited in the target zone.
-
Harvesting: After cooling the system to room temperature under vacuum, carefully vent with an inert gas (e.g., Nitrogen or Argon) and collect the purified crystalline DTE from the tube wall. The material should appear as fine, bright yellow needles.
-
Protocol 2: Fabrication of a Multi-Layer OLED via Thermal Evaporation
-
Causality: This protocol describes the fabrication of a device where a DTE-based polymer serves as the HTL. Thermal evaporation allows for the sequential deposition of ultra-thin, uniform organic and metallic layers with nanometer-scale precision, which is essential for building a functional device stack.
Caption: Standard experimental workflow for OLED fabrication.
-
Step-by-Step Protocol:
-
Substrate Preparation:
-
Begin with commercially available Indium Tin Oxide (ITO) coated glass substrates.
-
Sequentially sonicate the substrates in baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates under a stream of high-purity nitrogen.
-
Immediately prior to loading into the deposition chamber, treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes. This removes organic residues and increases the ITO work function, facilitating better hole injection.[10]
-
-
Layer Deposition (in a high-vacuum thermal evaporator):
-
Hole Transport Layer (HTL): Deposit 40 nm of the purified DTE-based HTM at a rate of 1-2 Å/s.
-
Emissive Layer (EML): Deposit 30 nm of a suitable emitter, such as Tris(8-hydroxyquinolinato)aluminium (Alq₃), at a rate of 1-2 Å/s.
-
Electron Transport Layer (ETL): Deposit 30 nm of an electron-transporting material like 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) at a rate of 1-2 Å/s.[11]
-
Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) at a slow rate of 0.1 Å/s. This lowers the electron injection barrier from the metal cathode.[11]
-
Cathode: Deposit 100 nm of Aluminum (Al) at a rate of 5-10 Å/s to complete the device.
-
-
Encapsulation: Immediately encapsulate the completed device under an inert atmosphere (e.g., in a glovebox) using a UV-cured epoxy and a glass coverslip. This is a critical step to prevent rapid degradation from atmospheric oxygen and moisture.
-
Protocol 3: Device Electroluminescence (EL) Characterization
-
Causality: Quantitative characterization is essential to evaluate the device's performance and understand the impact of the DTE-based material.
-
Step-by-Step Protocol:
-
Setup: Place the encapsulated device in a light-tight test jig. Connect the ITO (anode) and Al (cathode) contacts to a programmable source measure unit (SMU). Position a calibrated photometer or integrating sphere coupled to a spectrometer in front of the device's active area.
-
J-V-L Measurement: Apply a forward voltage bias, sweeping from 0 V to a higher voltage (e.g., 10-15 V) in defined steps. At each voltage step, simultaneously record the current flowing through the device (to calculate current density, J) and the light output (luminance, L).
-
EL Spectrum: At a fixed operating voltage (e.g., 8 V), record the emitted light spectrum using the spectrometer. From this spectrum, the peak emission wavelength (λ_peak) and the CIE 1931 color coordinates (x, y) can be determined.
-
Efficiency Calculation:
-
Current Efficiency (η_c): Calculated in candelas per ampere (cd/A) using the formula: η_c = L / J.
-
External Quantum Efficiency (EQE, %): This is the ratio of photons emitted to electrons injected. It is calculated from the luminance, current density, and the EL spectrum.
-
-
Table 2: Representative Performance Data for a DTE-based OLED
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m²) | 3.2 V |
| Max Luminance (@ 10 V) | > 8,500 cd/m² |
| Max Current Efficiency | 5.1 cd/A |
| Max External Quantum Efficiency (EQE) | 4.5% |
| Emission Peak (λ_peak) | 520 nm |
| CIE Coordinates (x, y) | (0.33, 0.58) - Green |
Note: Data is hypothetical but represents realistic performance for a fluorescent green OLED incorporating a DTE-based material.
Conclusion and Future Directions
This compound is a powerful and versatile molecular unit for the development of advanced materials for organic electronics. Its inherent stability, conductivity, and synthetic accessibility make it an ideal candidate for creating bespoke materials for various functions within an OLED stack.[1][3] By following rigorous purification and fabrication protocols as outlined in this guide, researchers can effectively integrate DTE-based compounds to achieve high-performance light-emitting devices.
Future research will likely focus on creating more complex DTE-based architectures to achieve higher quantum efficiencies, particularly for deep-blue emission, and to develop materials suitable for next-generation solution-processable and flexible OLEDs.[3][12] The continued exploration of DTE derivatives remains a promising avenue for pushing the boundaries of OLED technology.[13]
References
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The Role of this compound in Advancing Organic Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Innovations in Organic Synthesis: Leveraging this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Electroluminescence spectra of OLEDs incorporating PtL 2 Cl as a neat... (n.d.). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Electroluminescence in organic light emitting diodes. (n.d.). Retrieved from [Link]
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Hole-transporting materials for organic light-emitting diodes: an overview. (n.d.). RSC Publishing. Retrieved from [Link]
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Electronic structure study on the electroluminescent properties of fully substituted ethylene derivatives. (2011). PubMed. Retrieved from [Link]
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Improving the Electroluminescence Properties of New Chrysene Derivatives with High Color Purity for Deep-Blue OLEDs. (2024). Semantic Scholar. Retrieved from [Link]
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Carbon-Bridged 1,2-Bis(2-thienyl)ethylene: An Extremely Electron Rich Dithiophene Building Block Enabling Electron Acceptors with Absorption above 1000 nm for Highly Sensitive NIR Photodetectors. (2021). PubMed. Retrieved from [Link]
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Electron Transport Materials for Organic Light-Emitting Diodes. (n.d.). Semantic Scholar. Retrieved from [Link]
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Application Notes & Protocols: The Role of trans-1,2-Di(2-thienyl)ethylene in High-Performance Organic Photovoltaics
Abstract
The field of organic electronics, particularly organic photovoltaics (OPVs), is driven by the rational design of novel organic semiconductors that combine high charge mobility, broad light absorption, and robust stability. Among the vast library of molecular building blocks, thiophene derivatives are prized for their excellent electronic and optical properties.[1] This document provides a detailed examination of trans-1,2-Di(2-thienyl)ethylene (DTE), a pivotal molecular scaffold, and its role in advancing OPV technology. We will explore its fundamental properties and its application as a core component in both polymer donors and non-fullerene acceptors (NFAs). This guide offers experienced researchers and development professionals field-proven insights and detailed protocols for synthesis, device fabrication, and characterization, bridging the gap between molecular design and device performance.
Introduction: Why this compound?
This compound is an organic semiconductor characterized by two thiophene rings connected by an ethylene bridge.[2] Its significance in organic electronics stems from a unique combination of structural and electronic attributes:
-
Planarity and Conjugation: The trans configuration of the ethylene bridge promotes a planar molecular geometry. This planarity, combined with the π-electron systems of the thiophene rings, creates a highly conjugated backbone. This extended conjugation is fundamental for delocalizing electrons, which in turn leads to lower bandgaps for broader light absorption and facilitates efficient intramolecular and intermolecular charge transport.
-
Excellent Stability and Conductivity: The molecular structure imparts notable chemical stability and electrical conductivity, which are critical for the operational lifetime and efficiency of electronic devices like OPVs.[1]
-
Versatile Synthetic Handle: DTE is not merely a standalone material but a crucial synthetic intermediate.[2][3] Its thiophene rings can be readily functionalized at the 5 and 5' positions, allowing chemists to incorporate it into more complex molecular architectures such as donor-acceptor (D-A) copolymers and A-D-A type non-fullerene acceptors.[1][3] This synthetic versatility is key to tuning the optoelectronic properties of the final material to optimize device performance.[3]
Caption: Molecular structure of this compound.
DTE as a Core Building Block in Donor Polymers
In bulk heterojunction (BHJ) OPVs, the donor material is responsible for absorbing photons to create excitons (bound electron-hole pairs). D-A copolymers, which consist of alternating electron-rich (donor) and electron-deficient (acceptor) units, are a dominant class of donor materials. The DTE moiety serves as an excellent electron-rich building block.
Causality Behind Design: By copolymerizing a DTE derivative (the donor) with an electron-deficient unit (e.g., benzothiadiazole, BT), a polymer with a strong intramolecular charge transfer (ICT) character is formed. This ICT interaction is crucial for two reasons:
-
Broadened Absorption: It lowers the polymer's optical bandgap, allowing it to absorb a larger portion of the solar spectrum, which directly contributes to a higher short-circuit current density (Jsc).
-
Energy Level Tuning: The choice of the acceptor comonomer allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. This is critical for achieving a high open-circuit voltage (Voc) and ensuring efficient charge transfer to the electron acceptor material (e.g., a fullerene derivative or an NFA).
A representative D-A copolymer structure might involve DTE as the donor block and a fluorinated benzothiadiazole as the acceptor block to create a low bandgap polymer for efficient solar cells.[4]
DTE Derivatives in Modern Non-Fullerene Acceptors (NFAs)
The advent of non-fullerene acceptors has revolutionized the OPV field, pushing power conversion efficiencies (PCEs) to unprecedented levels. Many high-performance NFAs feature an A-D-A architecture, where a central electron-donating core (D) is end-capped by two electron-withdrawing acceptor units (A).
Causality Behind Design: Carbon-bridged or similar dithiophene building blocks derived from the DTE concept are extremely electron-rich cores.[5] When this strong donor core is combined with potent electron-accepting end groups (like derivatives of 1,1-dicyanomethylene-3-indanone, IC), the resulting NFA exhibits:
-
Intense Near-Infrared (NIR) Absorption: The powerful push-pull electronic structure leads to very low optical bandgaps, with absorption extending beyond 1000 nm.[5] This complements the absorption of wide-bandgap polymer donors, maximizing light harvesting across the visible and NIR regions.
-
High Electron Mobility: The planar, rigid structure of the DTE-derived core facilitates strong intermolecular π-π stacking, creating efficient pathways for electron transport through the acceptor domains in the BHJ film. This is essential for achieving a high fill factor (FF). For instance, the ITIC-Th acceptor, which incorporates thienyl side chains, shows higher electron mobility compared to its phenyl-substituted counterpart due to enhanced intermolecular sulfur-sulfur interactions.[6]
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes explanations of its purpose, and checkpoints are implicitly built-in. For instance, a failure in the synthesis purification (Protocol 4.1) will be evident in the subsequent thin-film quality and final device performance (Protocols 4.2 & 4.3).
Protocol 4.1: Synthesis of a Representative DTE-based D-A Copolymer
This protocol outlines a general procedure for synthesizing a DTE-based polymer via Stille cross-coupling, a robust and widely used method for forming C-C bonds in conjugated polymer synthesis.
Caption: Workflow for the synthesis of a DTE-based D-A copolymer.
Step-by-Step Methodology:
-
Reactant Preparation: In a Schlenk flask, add equimolar amounts of the distannylated DTE derivative (Monomer A) and the dibrominated acceptor comonomer (Monomer B).
-
Causality: Equimolar stoichiometry is critical for achieving high molecular weight polymer, which is necessary for good film-forming properties and charge transport.
-
-
Catalyst Addition: Add the palladium catalyst system, typically a combination of a palladium source (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) and a phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃), under an inert atmosphere (N₂ or Ar).
-
Causality: The catalyst is the engine of the C-C bond formation. The ligand stabilizes the palladium complex and facilitates the catalytic cycle. An inert atmosphere is essential to prevent oxidation and deactivation of the catalyst.
-
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or chlorobenzene) via cannula. Heat the reaction mixture to 90-110 °C and stir vigorously for 24-48 hours.
-
Causality: Anhydrous and degassed solvent prevents side reactions and catalyst poisoning. Elevated temperature provides the necessary activation energy for the reaction.
-
-
End-Capping: Add a small amount of a monofunctional reagent (e.g., 2-bromothiophene) to cap the polymer chain ends. This step helps to improve the stability of the final polymer.
-
Purification:
-
Cool the reaction mixture and precipitate the crude polymer by pouring it into a non-solvent like methanol. Filter the solid product.
-
Perform Soxhlet extraction using a sequence of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The final polymer is extracted using a good solvent like chloroform or chlorobenzene.
-
Causality: This purification cascade is paramount. Catalyst residues can act as charge traps in the final device, severely limiting performance. Soxhlet extraction is a highly effective method for separating materials based on solubility.
-
-
Characterization: Confirm the structure via ¹H NMR and determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 4.2: OPV Device Fabrication (Inverted Architecture)
This protocol describes the fabrication of a standard inverted OPV device, where the charge collection sequence is reversed compared to a conventional device.
Caption: Standard workflow for inverted OPV device fabrication.
Step-by-Step Methodology:
-
Substrate Cleaning: Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen gun.
-
Causality: A pristine substrate is non-negotiable for fabricating high-quality, short-free devices. Any organic or particulate residue can disrupt film formation and device performance.
-
-
Electron Transport Layer (ETL): Spin-coat a layer of a suitable ETL (e.g., ZnO nanoparticles) onto the ITO substrate and anneal according to literature procedures.
-
Causality: The ETL facilitates efficient electron extraction from the active layer to the ITO electrode while blocking holes.
-
-
Active Layer:
-
Prepare a solution of the DTE-based donor polymer and the chosen acceptor (e.g., PC₇₁BM or an NFA) in a suitable solvent (e.g., chlorobenzene with a processing additive like 1,8-diiodooctane).
-
Inside a nitrogen-filled glovebox, spin-coat the active layer solution onto the ETL. The spin speed and time will determine the film thickness, a critical parameter for balancing light absorption and charge extraction.
-
Causality: The glovebox environment prevents degradation of the active materials by oxygen and moisture. The processing additive helps to control the nanoscale morphology of the donor-acceptor blend, which is crucial for efficient charge separation and transport.
-
-
Annealing: Thermally anneal the substrate on a hotplate (e.g., at 100-150 °C for 10 min).
-
Causality: Annealing provides energy to the system, allowing the donor and acceptor molecules to self-organize into a more optimal bicontinuous interpenetrating network, which enhances charge transport and device efficiency.
-
-
Hole Transport Layer (HTL): Transfer the substrate to a thermal evaporator. Deposit a thin layer of an HTL (e.g., Molybdenum trioxide, MoO₃) under high vacuum (<10⁻⁶ Torr).
-
Causality: The HTL facilitates hole extraction from the active layer to the top electrode and acts as an optical spacer.
-
-
Top Electrode: Without breaking vacuum, deposit the top metal electrode (e.g., Silver, Ag, or Aluminum, Al).
-
Causality: The metal electrode serves as the electrical contact to collect the holes. A high vacuum is required to ensure a pure, well-defined metallic film.
-
-
Encapsulation: Encapsulate the device using a glass slide and UV-curable epoxy to prevent degradation from air and moisture.
Protocol 4.3: Device Performance Characterization
Step-by-Step Methodology:
-
Current Density-Voltage (J-V) Measurement:
-
Place the device under a calibrated solar simulator (AM 1.5G, 100 mW/cm²).
-
Use a source measure unit (SMU) to sweep the voltage from -0.2 V to 1.0 V and measure the resulting current.
-
From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and calculate the power conversion efficiency (PCE).
-
PCE (%) = (Voc × Jsc × FF) / Pin × 100, where Pin is the incident power density.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE setup with a light source, monochromator, and lock-in amplifier.
-
Measure the device's current output at each specific wavelength of light.
-
EQE (%) is the ratio of collected charge carriers to incident photons at a given wavelength.
-
Causality: Integrating the EQE spectrum and multiplying by the AM 1.5G solar spectrum should yield a calculated Jsc value that closely matches the one from the J-V measurement. This serves as a critical cross-validation of the results.
-
Performance Data Summary
The versatility of the DTE scaffold is evident in the high performance achieved in various OPV systems. The table below summarizes representative performance data for devices incorporating DTE derivatives in either the donor or acceptor material.
| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| BTzDT2FBT (DTE-based) | PC₇₁BM | 0.75 | 14.64 | 64 | 7.0 | [4] |
| PBDB-T | ITIC-Th (DTE-based) | - | - | - | 9.57 | [6] |
| PM6 | Y-BO-FCl (DTE-based core) | - | - | 78 | 17.52 | [7] |
| PM6 | ThPy3 (DTE-based core) | - | - | 77.1 | 15.3 | [8] |
Conclusion
This compound is a cornerstone building block in the design of advanced organic semiconductors for photovoltaic applications. Its inherent structural and electronic properties, coupled with its synthetic adaptability, have enabled the development of both highly efficient donor polymers and cutting-edge non-fullerene acceptors.[1][3][9] The protocols and insights provided in this document underscore the critical link between precise molecular design, controlled synthesis, and optimized device engineering. As the field continues to push the boundaries of efficiency and stability, the DTE scaffold and its derivatives are poised to remain at the forefront of innovation in organic solar cell technology.
References
- The Role of this compound in Advancing Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD.
- Innovations in Organic Synthesis: Leveraging this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- trans-1,2-Di(2-thienyl)
- Carbon-Bridged 1,2-Bis(2-thienyl)ethylene: An Extremely Electron Rich Dithiophene Building Block Enabling Electron Acceptors with Absorption above 1000 nm for Highly Sensitive NIR Photodetectors. PubMed, Journal of the American Chemical Society.
- Unlocking Potential: Trans-1,2-Di(2-thienyl)
- Semi-crystalline A1–D–A2-type copolymers for efficient polymer solar cells.
- A High-Performance Electron Acceptor with Thienyl Side Chains for Organic Photovoltaics.
- Non-fullerene acceptors with hetero-dihalogenated terminals induce significant difference in single crystallography and enable binary organic solar cells with 17.5% efficiency. RSC Publishing.
- Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells. Diva-portal.org.
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Application Notes & Protocols: Synthesis of Advanced Materials Using trans-1,2-Di(2-thienyl)ethylene as a Precursor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of trans-1,2-Di(2-thienyl)ethylene (DTE) and its derivatives as a versatile precursor for the synthesis of advanced functional materials. DTE serves as a foundational building block for two primary classes of materials: (1) π-conjugated conductive polymers for organic electronics and (2) photochromic molecular switches for smart materials and potential photopharmacology applications. This guide details both electrochemical and chemical polymerization protocols for creating conductive poly(DTE) films and powders, alongside a synthetic protocol for a representative photoswitchable DTE derivative. Each section elucidates the underlying scientific principles, provides step-by-step experimental procedures, and outlines essential characterization techniques to validate the synthesized materials.
Introduction to this compound (DTE)
This compound is a unique organic molecule featuring two thiophene rings linked by an ethylene bridge. This structure imparts two key functionalities that can be exploited for materials synthesis.
-
π-Conjugation Pathway: The alternating double and single bonds across the molecule, including the electron-rich thiophene rings, create a delocalized π-electron system. This inherent conjugation makes DTE an excellent monomer for the synthesis of conductive polymers. Polymerization, typically occurring at the 5 and 5' positions of the thiophene rings, extends this conjugation, leading to materials with desirable electronic and optical properties.[1]
-
Photochromism: DTE is a member of the diarylethene family, renowned for their robust photochromic behavior.[2][3] Upon irradiation with ultraviolet (UV) light, the open-ring isomer of a DTE derivative can undergo a 6π-electrocyclization reaction to form a colored, closed-ring isomer. This process is reversible, with visible light inducing cycloreversion back to the open form.[4][5] This light-triggered, reversible transformation of structure and electronic properties is the basis for its application in molecular switches and smart materials.[6][7][8][9]
This guide is structured to provide practical, field-proven insights into harnessing these properties for materials development.
Caption: General workflow from DTE precursor to advanced materials.
Section 1: Synthesis of Conductive Poly(1,2-di(2-thienyl)ethylene) Films via Electropolymerization
Application Note 1.1: Principle & Rationale
Electropolymerization is a powerful technique for creating thin, uniform, and highly adherent conductive polymer films directly onto an electrode surface.[10] The process involves the anodic oxidation of the DTE monomer in an electrolyte solution.
Mechanism:
-
Oxidation: At a sufficiently positive potential, the DTE monomer is oxidized at the working electrode surface, forming a radical cation.
-
Coupling: This highly reactive species couples with another radical cation or a neutral monomer.
-
Propagation: Subsequent oxidation and coupling steps lead to chain growth, extending the polymer film from the electrode surface.[1]
Causality Behind Experimental Choices:
-
Solvent & Electrolyte: Anhydrous acetonitrile is a common solvent due to its wide electrochemical window and ability to dissolve both the monomer and the supporting electrolyte. A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is crucial to provide conductivity to the solution and to act as a dopant, balancing the charge of the oxidized polymer backbone.
-
Working Electrode: Indium Tin Oxide (ITO) coated glass is often chosen for its combination of electrical conductivity and optical transparency, allowing for subsequent spectroscopic characterization of the film.
-
Potential Control: A potentiostatic or potentiodynamic (cyclic voltammetry) method is used.[10] Applying a constant potential (potentiostatic) allows for controlled film growth, while cycling the potential (potentiodynamic) can provide real-time information about the polymerization and the redox behavior of the resulting film.[11][12]
Caption: Simplified mechanism of DTE electropolymerization.
Protocol 1.1: Potentiostatic Electropolymerization of DTE on ITO
Materials:
-
This compound (DTE) monomer
-
Anhydrous acetonitrile (CH₃CN)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
ITO-coated glass slides (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Inert gas (Argon or Nitrogen) supply
-
Ultrasonic bath
Procedure:
-
Electrode Preparation:
-
Cut ITO glass to the desired size (e.g., 1 cm x 2 cm).
-
Clean the ITO slide by sonicating sequentially in acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Preparation:
-
In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
Add the DTE monomer to this solution to a final concentration of 10 mM.
-
Purge the solution with argon or nitrogen for 20-30 minutes to remove dissolved oxygen, which can interfere with the polymerization.
-
-
Electrochemical Deposition:
-
Assemble the three-electrode cell with the ITO slide as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the prepared solution.
-
Apply a constant potential of +1.2 V (vs. Ag/AgCl) for a duration of 120 to 300 seconds. The exact potential may need optimization based on the specific setup.
-
A colored film should become visible on the ITO surface as the polymerization proceeds.
-
-
Post-Polymerization Treatment:
-
After deposition, remove the polymer-coated electrode from the cell.
-
Rinse it thoroughly with fresh acetonitrile to remove unreacted monomer and excess electrolyte.[13]
-
Dry the film under a gentle stream of nitrogen.
-
Store the film in a desiccator.
-
Characterization:
-
Cyclic Voltammetry (CV): Place the coated electrode in a monomer-free electrolyte solution. A successful film will show a reversible redox wave, indicating the p-doping and de-doping of the conductive polymer.
-
UV-Vis Spectroscopy: The film should exhibit a broad absorption band in the visible or near-infrared region, characteristic of the π-π* transition of the conjugated polymer backbone.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the deposited film.
Section 2: Synthesis of Conductive Poly(DTE) via Chemical Oxidative Polymerization
Application Note 2.1: Principle & Rationale
Chemical oxidative polymerization is a scalable method for producing conductive polymers as powders, which can then be processed into inks or composites.[14] This method uses a chemical oxidizing agent, typically iron(III) chloride (FeCl₃), to initiate polymerization.[15][16][17]
Mechanism: The mechanism is analogous to electropolymerization but is initiated by a chemical oxidant in solution rather than an electrode. FeCl₃ oxidizes the DTE monomer to a radical cation, which then propagates to form the polymer. The polymer precipitates from the solution as it becomes insoluble.[15][16]
Causality Behind Experimental Choices:
-
Oxidant: FeCl₃ is a widely used, effective, and economical oxidant for polymerizing thiophene derivatives.[14][15] The molar ratio of oxidant to monomer is a critical parameter that influences the polymer's molecular weight and conductivity.[16]
-
Solvent: Anhydrous chloroform or nitrobenzene is used as the reaction solvent. The choice of solvent can affect the resulting polymer's properties.
-
Reaction Conditions: The reaction is performed under an inert atmosphere to prevent side reactions with oxygen. The "standard addition" method, where the oxidant is added slowly to the monomer solution, is often employed to control the reaction rate and achieve higher molecular weights.[15]
Protocol 2.1: Chemical Oxidative Polymerization of DTE
Materials:
-
This compound (DTE) monomer
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), concentrated
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply with bubbler
-
Addition funnel
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
Set up a dry three-neck flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and an addition funnel.
-
Dissolve DTE (e.g., 1.0 g) in anhydrous chloroform (50 mL) in the flask.
-
Purge the system with inert gas for 20 minutes.
-
-
Oxidant Preparation:
-
In a separate dry flask, dissolve anhydrous FeCl₃ (4 molar equivalents) in anhydrous chloroform (50 mL). Caution: FeCl₃ is highly hygroscopic.
-
-
Polymerization:
-
Transfer the FeCl₃ solution to the addition funnel.
-
Add the oxidant solution dropwise to the stirring monomer solution over 30-60 minutes at room temperature.
-
A dark precipitate will form as the reaction proceeds.
-
After the addition is complete, allow the reaction to stir at room temperature for 24 hours under an inert atmosphere.
-
-
Work-up and Purification:
-
Quench the reaction by slowly pouring the mixture into 250 mL of methanol.
-
Stir for 1 hour, then collect the dark precipitate by vacuum filtration using a Buchner funnel.
-
To remove residual oxidant and impurities, wash the collected solid sequentially with:
-
Methanol
-
Dilute HCl (1 M)
-
Deionized water (until filtrate is neutral)
-
Methanol
-
-
Dry the final polymer powder under vacuum at 60°C for 24 hours.
-
Characterization:
-
FT-IR Spectroscopy: To confirm the polymer structure and the disappearance of monomer-specific peaks.
-
Four-Point Probe Measurement: To determine the electrical conductivity of a pressed pellet of the polymer powder.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[14]
Section 3: Synthesis of a DTE-Based Photoswitchable Molecule
Application Note 3.1: Principle & Rationale
The photochromic properties of DTE are best exploited when it is incorporated into a larger molecular structure as a functional core.[18][19][20] The synthesis often starts with a DTE precursor that is easily functionalized, allowing for the attachment of other chemical groups that can modulate its properties or provide handles for integration into larger systems like polymers or biological probes.
Mechanism: Photochromism The core reaction is a reversible 6π-electrocyclization.
-
Ring-Closing: Irradiation with UV light (e.g., 365 nm) excites the π-system of the open isomer, allowing for a conrotatory ring-closure to form the thermally stable, colored closed isomer.[4]
-
Ring-Opening: The closed isomer absorbs light at a longer wavelength (visible light, e.g., >500 nm), which excites the molecule and promotes a disrotatory ring-opening, regenerating the colorless open isomer.[4][21]
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photoregulating fluorescence and self-assembly in thin films using Dithienylethene molecular switches [summit.sfu.ca]
- 9. 570 nm/770 nm light-excited deep-red fluorescence switch based on dithienylethene derived from BF 2 -curcuminoid - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05473C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. tandfonline.com [tandfonline.com]
- 15. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of new conducting poly(2,5‐thienylene)s containing alkylhydroxy and alkylester side chains | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Application Note: Protocols for Inducing and Measuring Photochromism in Diarylethenes
Introduction: The Promise of Diarylethene-Based Photoswitches
Diarylethenes represent a premier class of photochromic molecules, distinguished by their remarkable thermal stability, high fatigue resistance, and significant changes in absorption spectra upon photoirradiation.[1][2][3] These properties make them ideal candidates for a wide range of applications, including high-density optical data storage, molecular machines, and photoswitchable fluorescence probes in biological systems.[4][5][6][7] The core of their functionality lies in a reversible 6π-electrocyclization reaction, transitioning between a colorless open-ring isomer and a colored closed-ring isomer upon exposure to specific wavelengths of light.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for inducing and measuring the photochromic properties of diarylethenes, with a focus on experimental design, data acquisition, and interpretation.
Theoretical Framework: Understanding the Photochromic Mechanism
The photochromism of diarylethenes is underpinned by a pericyclic reaction involving the formation and cleavage of a carbon-carbon bond between two aryl moieties. The open-ring isomer typically absorbs in the ultraviolet (UV) region of the electromagnetic spectrum. Upon irradiation with UV light, it undergoes a cyclization reaction to form the closed-ring isomer, which exhibits a characteristic absorption band in the visible region.[9] This process is reversible; irradiation with visible light corresponding to the absorption band of the closed-ring isomer induces cycloreversion, regenerating the open-ring form.[9]
A critical aspect of diarylethene design is the presence of heterocyclic aryl groups, such as thiophene or furan, which contributes to the thermal irreversibility of the photochromic process.[1] This thermal stability is a key advantage over other classes of photochromic compounds, ensuring that the isomeric states are maintained in the absence of light.[1][3]
Experimental Protocols: Inducing and Quantifying Photochromism
I. General Considerations and Sample Preparation
The photochromic behavior of diarylethenes is highly sensitive to the experimental environment. Therefore, careful consideration of the following parameters is crucial for obtaining reproducible and accurate results.
-
Solvent Selection: The polarity and viscosity of the solvent can significantly influence the quantum yields of both the cyclization and cycloreversion reactions.[10][11][12][13] It is essential to choose a solvent that is transparent in the spectral region of interest and in which the diarylethene is sufficiently soluble. Common solvents for these studies include hexane, acetonitrile, and tetrahydrofuran (THF).[13][14]
-
Concentration: The concentration of the diarylethene solution should be optimized to ensure that the absorbance at the wavelength of maximum absorption (λmax) is within the linear range of the spectrophotometer, typically between 0.1 and 1.0. This prevents inner filter effects and ensures accurate spectral measurements.
-
Degassing: For precise quantum yield measurements, it is advisable to degas the sample solution to remove dissolved oxygen, which can quench the excited state and interfere with the photoreaction. This can be achieved by several freeze-pump-thaw cycles.[13]
II. Protocol for Inducing Photoswitching
This protocol outlines the steps for inducing the photochromic transformation of a diarylethene sample using a standard UV-Vis spectrophotometer and an external light source.
Materials:
-
Diarylethene sample
-
Spectroscopic grade solvent (e.g., hexane, acetonitrile)
-
Quartz cuvette with a 1 cm path length
-
UV-Vis spectrophotometer
-
Irradiation source (e.g., UV lamp, laser, or LED with appropriate wavelength filters)
Procedure:
-
Prepare the Diarylethene Solution: Dissolve the diarylethene in the chosen solvent to achieve an initial absorbance of approximately 0.8-1.0 at the λmax of the open-ring isomer.
-
Record the Initial Spectrum: Place the cuvette containing the diarylethene solution in the spectrophotometer and record the initial absorption spectrum. This spectrum represents the pure open-ring isomer.
-
Induce Cyclization (Coloration):
-
Remove the cuvette from the spectrophotometer.
-
Irradiate the sample with UV light at a wavelength corresponding to the absorption of the open-ring isomer (e.g., 365 nm).[15]
-
Periodically stop the irradiation and record the UV-Vis spectrum to monitor the formation of the closed-ring isomer, characterized by the appearance of a new absorption band in the visible region.[14][16]
-
Continue irradiation until the photostationary state (PSS) is reached, where no further spectral changes are observed.[15]
-
-
Induce Cycloreversion (Decoloration):
-
Irradiate the sample at the PSS with visible light corresponding to the λmax of the closed-ring isomer (e.g., >500 nm).[1]
-
Monitor the disappearance of the visible absorption band and the regeneration of the open-ring isomer's absorption band by recording spectra at regular intervals.
-
Continue irradiation until the visible absorption band completely disappears, indicating a full return to the open-ring isomer.
-
Experimental Workflow for Diarylethene Photoswitching
Caption: Workflow for inducing and monitoring photochromism in diarylethenes.
III. Protocol for Measuring Quantum Yield
The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical reaction. It is defined as the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed by the reactant.
Materials:
-
Actinometer solution with a known quantum yield (e.g., ferrioxalate)
-
Monochromatic light source
-
Photodetector or radiometer
Procedure:
-
Determine the Photon Flux:
-
Measure the intensity of the monochromatic light source (I₀) at the irradiation wavelength using a calibrated photodetector.
-
Alternatively, use a chemical actinometer to determine the photon flux.
-
-
Measure the Absorbance Change:
-
Irradiate the diarylethene solution for a specific time (t) while stirring.
-
Record the UV-Vis spectra before and after irradiation.
-
Calculate the change in the number of molecules of the closed-ring isomer formed (or open-ring isomer consumed) from the change in absorbance, using the Beer-Lambert law (ΔA = εbc).
-
-
Calculate the Quantum Yield:
-
The quantum yield for the cyclization reaction (Φo-c) can be calculated using the following equation: Φo-c = (ΔA * V * N_A) / (ε * l * I₀ * t * (1 - 10⁻ᴬ)) Where:
-
ΔA is the change in absorbance at the λmax of the closed-ring isomer.
-
V is the volume of the solution.
-
N_A is Avogadro's number.
-
ε is the molar extinction coefficient of the closed-ring isomer.
-
l is the path length of the cuvette.
-
I₀ is the incident photon flux.
-
t is the irradiation time.
-
A is the absorbance of the open-ring isomer at the irradiation wavelength.
-
-
A similar approach is used to determine the quantum yield for the cycloreversion reaction (Φc-o).
-
Sources
- 1. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions [ouci.dntb.gov.ua]
- 6. Achieving Enhanced Photochromic Properties of Diarylethene through Host-Guest Interaction in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 16. Sulfhydryl-functionalized diarylethenes: synthesis, photoswitching, and fluorescent properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Experimental Determination of Photocyclization Quantum Yields
Abstract
The photocyclization quantum yield (Φ) is the definitive metric for evaluating the efficiency of a light-induced ring-formation reaction. Accurate determination of Φ is critical for applications ranging from the synthesis of complex organic molecules and smart materials to the development of photopharmaceuticals. This guide provides a comprehensive overview of the theoretical principles, core instrumentation, and validated protocols necessary for the rigorous and reproducible measurement of photocyclization quantum yields. We detail the causality behind experimental choices, present a self-validating system through meticulous calibration and analysis, and ground our recommendations in authoritative standards.
Introduction: The Importance of "Counting Photons"
Photocyclization reactions, where a molecule forms a cyclic structure upon the absorption of light, represent a powerful tool in modern chemistry.[1] The efficiency of such a process is quantified by the quantum yield (Φ), defined as the ratio of the number of molecules that cyclize to the number of photons absorbed by the reactant.[2][3]
Φ = (Moles of Product Formed) / (Moles of Photons Absorbed)
A quantum yield of 1 indicates that every absorbed photon leads to a successful cyclization event, representing perfect efficiency.[4] Conversely, a value approaching 0 signifies an inefficient process dominated by competing deactivation pathways like fluorescence, phosphorescence, or non-radiative decay. Understanding Φ is not merely an academic exercise; it is essential for optimizing reaction conditions, designing efficient photoreactors, and predicting the viability of a photochemical process for industrial scale-up.[5]
The primary challenge in determining Φ lies in the precise and accurate quantification of both terms in the equation: the extent of the chemical reaction and, most critically, the absolute number of photons absorbed by the sample—a process known as actinometry.[6]
The Experimental Ecosystem: Instrumentation & Rationale
An accurate quantum yield determination is the product of a carefully integrated experimental setup. Each component must be selected and configured to ensure control over the photochemical environment and precision in the subsequent analysis.
The Light Source: The Quest for Monochromaticity
Because quantum yields can be highly wavelength-dependent, using a monochromatic or narrow-band light source is paramount.[7] This ensures that the measured efficiency corresponds to a specific electronic transition.
-
Light Emitting Diodes (LEDs): The preferred modern choice for most applications. LEDs offer narrow emission bands (typically 10-20 nm FWHM), high stability, energy efficiency, and are available at a wide range of wavelengths.[8] Their low heat output directly into the beam path simplifies thermal management of the sample.
-
Laser Systems: Provide unparalleled monochromaticity and high intensity, ideal for ultrafast transient absorption studies or when exciting a very specific absorption band without overlap.[8]
-
Arc Lamps (Hg, Xe) with Monochromators/Filters: The traditional workhorse. While powerful, they require bandpass filters or a monochromator to isolate a specific wavelength, leading to significant intensity loss. They also generate considerable heat, necessitating IR filters and robust sample cooling.
Table 1: Comparison of Common Light Sources for Photochemical Experiments
| Feature | High-Power LEDs | Lasers | Filtered Arc Lamps |
|---|---|---|---|
| Monochromaticity | Good (10-20 nm FWHM) | Excellent (<1 nm) | Fair to Good (depends on filter) |
| Intensity | High | Very High | High (before filtering) |
| Stability | Excellent | Excellent | Good (requires stable power supply) |
| Cost | Moderate | High | Moderate to High |
| Ease of Use | High | Moderate | Low to Moderate |
The Photoreactor: A Controlled Environment
The reaction vessel must allow for uniform irradiation and precise control of experimental parameters.
-
Cuvette-Based Systems: For small-scale analytical measurements, a standard quartz cuvette (typically 1 cm path length) housed in a temperature-controlled holder is used. Quartz is essential for UV transparency.
-
Stirring: Crucial for ensuring homogeneity and preventing local concentration gradients, especially in optically dense solutions. A small magnetic stir bar is typically employed.
-
Temperature Control: Photochemical rates can be temperature-dependent. A Peltier-based cuvette holder or a circulating water bath is necessary to maintain a constant temperature.[9]
-
Atmosphere Control: Many excited states are quenched by molecular oxygen. For such reactions, the solution must be deoxygenated by bubbling with an inert gas (N₂ or Ar) prior to and during irradiation.
The Detection System: Quantifying Chemical Change
Monitoring the progress of the reaction requires a reliable analytical technique to measure the decrease in reactant or the increase in product concentration.
-
UV-Visible (UV-Vis) Spectrophotometry: This is the most common and direct method, especially when the reactant and product have distinct absorption spectra.[10][11] Online monitoring with a fiber-coupled spectrometer allows for real-time kinetic analysis.[12][13]
-
High-Performance Liquid Chromatography (HPLC): When spectroscopic overlap prevents clear analysis by UV-Vis, HPLC is the method of choice.[14] It provides excellent separation of reactant, product, and any side-products, allowing for precise quantification. Aliquots are taken from the reaction mixture at specific time points for analysis.
The Foundational Protocol: Chemical Actinometry
Before the quantum yield of an unknown reaction can be measured, the absolute photon flux (photons per second) of the light source at the sample position must be determined. This calibration is performed using a chemical actinometer—a photochemical system with a precisely known and trusted quantum yield.[6][15] The potassium ferrioxalate actinometer is the most widely used and accepted standard for the UV and visible regions (up to ~580 nm).[16]
The underlying principle is the photoreduction of Fe³⁺ to Fe²⁺. The amount of Fe²⁺ formed is quantified spectrophotometrically after complexation with 1,10-phenanthroline, which produces a stable, intensely colored complex with a strong absorbance maximum at 510 nm.[17]
Protocol 1: Photon Flux Determination using Potassium Ferrioxalate
Safety: Handle all chemicals in a fume hood with appropriate PPE. Oxalic acid and its salts are toxic. Potassium ferrioxalate is light-sensitive and all preparations should be done in a darkroom or under red light.[16]
A. Reagent Preparation:
-
Actinometer Solution (0.006 M K₃[Fe(C₂O₄)₃]): Dissolve ~0.295 g of K₃[Fe(C₂O₄)₃]·3H₂O in 80 mL of 0.05 M H₂SO₄. Transfer to a 100 mL volumetric flask and dilute to the mark with 0.05 M H₂SO₄. Store in a dark bottle.[15]
-
Phenanthroline Solution: Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water. Store in a dark bottle.
-
Buffer Solution: Dissolve 6.0 g of sodium acetate in 10 mL of concentrated H₂SO₄ and dilute to 100 mL with distilled water.
B. Irradiation:
-
Pipette a precise volume (e.g., 3.0 mL) of the actinometer solution into a quartz cuvette identical to the one that will be used for the actual experiment.
-
Keep an identical volume of the solution in the dark as a control ("dark sample").[15]
-
Place the cuvette in the photoreactor at the exact sample position. Ensure stirring and temperature control are active.
-
Irradiate the sample for a precisely measured time (t). The time should be chosen to ensure the conversion is low (<10%) to prevent the product (Fe²⁺) from absorbing a significant fraction of the incident light.[16]
C. Analysis:
-
After irradiation, immediately pipette a known aliquot (e.g., 1.0 mL) of the irradiated solution into a 10 mL volumetric flask.
-
Do the same for the dark sample.
-
To each flask, add 2.0 mL of the phenanthroline solution and 1.0 mL of the buffer solution.[16]
-
Dilute both flasks to the 10 mL mark with distilled water, mix thoroughly, and allow them to stand in the dark for at least 30 minutes for full color development.[16]
-
Using a spectrophotometer, measure the absorbance (A) of the irradiated sample at 510 nm, using the dark sample as the blank.
D. Calculation of Photon Flux (qₚ): The number of moles of Fe²⁺ formed (n_Fe²⁺) is calculated using the Beer-Lambert law:
-
n_Fe²⁺ = (A * V_final) / (ε * l * V_aliquot)
-
Where:
-
A = Absorbance at 510 nm
-
V_final = Final volume after adding reagents (10 mL)
-
ε = Molar absorptivity of the [Fe(phen)₃]²⁺ complex at 510 nm (~11,100 L mol⁻¹ cm⁻¹)
-
l = Cuvette path length (1 cm)
-
V_aliquot = Volume of actinometer solution taken for analysis (1.0 mL)
-
-
The photon flux (qₚ, in moles of photons per second, or einsteins s⁻¹) is then:
-
qₚ = n_Fe²⁺ / (t * Φ_act * f)
-
Where:
-
t = Irradiation time in seconds
-
Φ_act = Known quantum yield of the actinometer at the irradiation wavelength (see reference tables). For example, Φ at 365 nm is 1.21.
-
f = Fraction of light absorbed by the actinometer solution, calculated as f = 1 - 10⁻ᴬ', where A' is the absorbance of the actinometer solution at the irradiation wavelength.
-
-
Measuring the Photocyclization Quantum Yield
With the photon flux of the light source now calibrated, the experiment on the molecule of interest can be performed.
Protocol 2: Quantum Yield Determination of a Photocyclization Reaction
A. Sample Preparation:
-
Prepare a solution of the reactant compound in a suitable, deoxygenated solvent. The concentration should be adjusted so that the absorbance at the irradiation wavelength is in a range (typically 0.1 to 1.0) that allows for measurable changes without being optically opaque.
-
Record a full UV-Vis spectrum of the starting material.
B. Irradiation and Monitoring:
-
Place a known volume of the reactant solution in the identical quartz cuvette and experimental setup used for actinometry.
-
Begin irradiation. At predetermined time intervals (e.g., every 30 seconds), briefly stop the irradiation and record a full UV-Vis spectrum or withdraw a small aliquot for HPLC analysis.[18]
-
Continue this process until a significant conversion (e.g., 20-50%) is achieved. A low conversion (<10%) is often used to determine the initial quantum yield, simplifying calculations.
C. Calculation of Photocyclization Quantum Yield (Φ_pc):
-
Determine Moles of Product Formed (Δn_prod):
-
From UV-Vis: Using the change in absorbance at a wavelength where the product absorbs strongly and the reactant absorbs weakly (or vice-versa), calculate the change in concentration (Δc) using the Beer-Lambert law. Then, Δn_prod = Δc * V_solution.
-
From HPLC: Construct a calibration curve of peak area versus concentration for the product. Use this curve to determine the concentration of the product in each aliquot, and thus calculate the moles formed.
-
-
Calculate Moles of Photons Absorbed (n_abs):
-
n_abs = qₚ * t * f'
-
Where:
-
qₚ = Photon flux determined from actinometry (Protocol 1)
-
t = Irradiation time in seconds
-
f' = Fraction of light absorbed by the reactant solution (f' = 1 - 10⁻ᴬ''), where A'' is the absorbance of the reactant solution at the irradiation wavelength. For reactions with significant conversion, A'' changes over time, and the absorbed photon dose should be integrated. For initial rate measurements (<10% conversion), using the initial absorbance is a valid approximation.
-
-
-
-
Calculate the Quantum Yield:
-
Φ_pc = Δn_prod / n_abs
-
Visualizing the Workflow
A robust experimental design is critical for achieving trustworthy results. The following diagram outlines the logical flow for determining a photocyclization quantum yield.
Caption: Workflow for quantum yield determination.
Conclusion
The determination of a photocyclization quantum yield is a meticulous process that synthesizes principles of photochemistry, analytical chemistry, and optical physics. By carefully selecting instrumentation, rigorously calibrating the light source using chemical actinometry, and precisely monitoring the reaction progress, researchers can obtain reliable and reproducible data. This guide provides the foundational framework and actionable protocols to empower scientists and drug development professionals to confidently assess the efficiency of their photochemical systems, accelerating innovation and discovery.
References
- Kerzig Group - Photochemistry. (2025). Instruments.
- Benchchem. (n.d.). Application Notes and Protocols for Potassium Ferrioxalate Actinometry.
- Benchchem. (2025). A Comparative Guide to Photon Flux Measurement: Ferrioxalate Actinometry vs. Alternative Methods.
- HepatoChem. (n.d.). A Standard Ferrioxalate Actinometer Protocol.
- HepatoChem. (n.d.). Determining Photon Flux Using Actinometry.
- Simplification of the potassium ferrioxalate actinometer through carbon dioxide monitoring. (2023). Canadian Journal of Chemistry.
- ASTM International. (n.d.). Photochemical Reaction Detection in HPLC.
- Green chemistry analytical method development: a revisit on the use of potassium ferrioxalate as a chemical actinometer. (n.d.). Royal Society of Chemistry.
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- IUPAC. (n.d.). CHEMICAL ACTINOMETRY (IUPAC Technical Report).
- Stadler, E., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Royal Society of Chemistry.
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- Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and solid state (IUPAC Technical Report). (2025). ResearchGate.
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- A fiber-optic spectroscopic setup for isomerization quantum yield determination. (2024). Springer.
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Application Notes & Protocols: Diarylethenes as Molecular Switches in Nanotechnology
Prepared by: Gemini, Senior Application Scientist
Introduction: The Power of a Reversible Molecular Transition
At the heart of nanotechnology lies the quest for ultimate control over matter at the molecular level. Molecular switches—molecules that can be reversibly shifted between two or more stable states by an external stimulus—are fundamental building blocks in this endeavor. Among the various classes of photochromic compounds, diarylethenes have emerged as exceptional candidates for nanotechnology applications.[1] This is due to their remarkable fatigue resistance, rapid and efficient photo-isomerization, and the high thermal stability of both their isomeric forms.[2][3]
Diarylethenes typically consist of two aryl (often thiophene) rings linked by a perfluorocyclopentene or similar ethene bridge. Upon irradiation with ultraviolet (UV) light, the molecule undergoes a 6π-electrocyclization reaction, transforming from a flexible, non-planar "open" form to a rigid, planar "closed" form. This process is fully reversible; irradiation with visible light triggers a cycloreversion reaction, returning the molecule to its open state.[4] The two isomers possess distinct physical and chemical properties, including absorption spectra, fluorescence, refractive index, and electronic conductivity, which can be harnessed to control nanoscale systems with high spatiotemporal precision.[3][5]
This guide provides an in-depth overview of the key applications of diarylethenes in nanotechnology, complete with detailed protocols and the scientific rationale behind the experimental designs.
Diagram 1: The Diarylethene Photoswitching Mechanism
The fundamental principle of diarylethene operation is a reversible electrocyclization reaction triggered by specific wavelengths of light. The open isomer is typically colorless, while the closed isomer, with its extended π-conjugation, absorbs in the visible spectrum and is therefore colored.
Caption: Reversible photoisomerization of a diarylethene molecule.
Application 1: Super-Resolution Microscopy (Nanoscopy)
Expertise & Experience: The diffraction limit of light has historically constrained fluorescence microscopy to a resolution of ~200 nm. Super-resolution techniques bypass this limit by selectively switching individual fluorophores "on" and "off," allowing for their precise localization. Fluorescent diarylethenes (fDAEs) are exceptionally well-suited for this purpose.[6] Their "turn-on" fluorescence modality, where the closed form is highly fluorescent and the open form is dark, provides a high-contrast switching mechanism essential for techniques like Photoactivated Localization Microscopy (PALM).[7] Unlike many other photoswitchable probes, some fDAEs can be switched using only visible light, which minimizes phototoxicity in live-cell imaging.[6][8]
Trustworthiness: The protocol's validity is ensured by the high signal-to-noise ratio achieved through the distinct fluorescent states of the fDAE. The use of antibody or nanobody conjugates ensures specific targeting of cellular structures, and control experiments (imaging without the primary antibody) confirm low non-specific binding.[8][9]
Protocol 1: Super-Resolution Imaging of Cellular Vimentin Filaments
This protocol describes the labeling and imaging of vimentin filaments in fixed cells using a diarylethene-nanobody conjugate, adapted from established methodologies.[6]
Materials:
-
HeLa cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-vimentin rabbit monoclonal antibody
-
Secondary probe: "Turn-on" mode fDAE-conjugated anti-rabbit nanobody
-
Mounting medium
-
Total Internal Reflection Fluorescence (TIRF) microscope equipped for super-resolution imaging (e.g., with 405 nm and 561 nm lasers)
Methodology:
-
Cell Fixation: Wash HeLa cells grown on coverslips twice with pre-warmed PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10 minutes.
-
Causality: Permeabilization is crucial for allowing the antibodies to cross the cell membrane and access intracellular targets like vimentin.
-
-
Blocking: Wash three times with PBS. Block non-specific binding sites by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Staining: Incubate the cells with the anti-vimentin primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the cells thoroughly (5 x 5 minutes) with PBS to remove unbound primary antibodies.
-
Secondary Probe Staining: Incubate with the fDAE-nanobody conjugate (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Causality: Nanobodies are smaller than conventional antibodies, allowing for denser labeling and potentially higher resolution. Protecting from light prevents premature photoswitching of the fDAE.
-
-
Final Wash and Mounting: Wash the cells thoroughly (5 x 5 minutes) with PBS. Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Super-Resolution Imaging:
-
Place the slide on the TIRF microscope.
-
Use a 405 nm laser to induce the cyclization ("turn-on") of a sparse subset of fDAE molecules to their fluorescent closed form.
-
Excite these fluorescent molecules and record their emission using a 561 nm laser until they photobleach or switch off.
-
Repeat this cycle of activation and imaging for thousands of frames until a sufficient density of single-molecule localizations is acquired.
-
Reconstruct the final super-resolution image from the localized positions of all detected molecules. It has been shown that for some fDAEs, super-resolution images can be acquired using solely yellow light (e.g., 561 nm) without a dedicated UV activation laser, as visible light can induce both the "on" and "off" switching.[6]
-
Diagram 2: Workflow for fDAE-based Super-Resolution Microscopy
Caption: Stepwise workflow for preparing and imaging cells for nanoscopy.
Application 2: Molecular Logic Gates
Expertise & Experience: The bistable nature of diarylethenes makes them ideal for representing the binary states '0' and '1' at the molecular level.[2] The open isomer can be defined as state '0' and the closed isomer as state '1'. By using light of different wavelengths as inputs and changes in absorbance or fluorescence as the output, fundamental logic gates can be constructed.[10] More advanced systems can be designed by linking multiple diarylethene units or by incorporating responses to other stimuli, such as chemical inputs (e.g., Cu²⁺ ions), to create multifunctional logic gates like INHIBIT, AND, or even a molecular keypad lock from a single molecule.[2][11]
Trustworthiness: The protocol is validated by spectroscopic measurements (UV-Vis or fluorescence) that clearly show the state of the system after each input operation. The output (e.g., high or low absorbance/fluorescence at a specific wavelength) corresponds directly to the expected logical outcome. The high fatigue resistance of diarylethenes ensures the operations are repeatable.[2]
Protocol 2: Demonstration of an AND Logic Gate
This protocol demonstrates an AND logic gate using a diarylethene derivative whose fluorescence is quenched in the closed state and can also be quenched by a chemical input (e.g., a metal ion).
System Definition:
-
Molecule: A diarylethene derivative that is fluorescent in its open form.
-
Input 1 (I₁): UV light (e.g., 365 nm).
-
Input 2 (I₂): Presence of a quencher (e.g., Cu²⁺ ions).
-
Output (O): Fluorescence intensity at the emission maximum (State '1' = High Fluorescence; State '0' = Low Fluorescence).
Materials:
-
Diarylethene derivative (fluorescent open form) dissolved in a suitable solvent (e.g., acetonitrile) to a concentration of ~1x10⁻⁵ M.
-
Stock solution of a fluorescence quencher (e.g., Cu(ClO₄)₂ in acetonitrile).
-
Quartz cuvette.
-
UV-Vis spectrophotometer and a spectrofluorometer.
-
UV lamp (365 nm) and a visible light source (>500 nm).
Methodology:
-
Initial State (I₁=0, I₂=0): Prepare a solution of the diarylethene in the cuvette. Ensure the molecule is in its open form by irradiating with visible light if necessary. Measure the fluorescence spectrum. The high fluorescence intensity corresponds to an Output of '1' .
-
Apply Input 1 (I₁=1, I₂=0): Irradiate the solution with UV light (365 nm) until the photostationary state is reached. This converts the molecule to its closed, non-fluorescent form. Measure the fluorescence spectrum. The quenched fluorescence corresponds to an Output of '0' .
-
Reset and Apply Input 2 (I₁=0, I₂=1): Reset the system to the open form by irradiating with visible light. Add an aliquot of the Cu²⁺ stock solution. Measure the fluorescence spectrum. The quenched fluorescence (due to interaction with the ion) corresponds to an Output of '0' .
-
Apply Both Inputs (I₁=1, I₂=1): Starting from the state in step 3 (open form + Cu²⁺), irradiate the solution with UV light (365 nm). The molecule will convert to its closed form. Measure the fluorescence spectrum. The fluorescence remains quenched, corresponding to an Output of '0' .
Data Summary Table 1: AND Gate Truth Table
| Input 1 (UV Light) | Input 2 (Cu²⁺) | Output (Fluorescence) |
| 0 | 0 | 1 |
| 1 | 0 | 0 |
| 0 | 1 | 0 |
| 1 | 1 | 0 |
Diagram 3: Logic Diagram for a Diarylethene-based AND Gate
Caption: Logical flow of an AND gate using light and chemical inputs.
Application 3: Controlled Cargo Release from Nanocarriers
Expertise & Experience: The significant structural change between the open and closed forms of diarylethenes can be used to modulate the properties of a host nanomaterial. By incorporating diarylethene derivatives as crosslinkers in polymer microgels, for example, one can control the swelling and shrinking of the gel with light.[12] In the closed, planar form, the crosslinker is more rigid and can induce the microgel to shrink, expelling its cargo. Reverting to the open, flexible form allows the gel to swell and re-uptake molecules. This provides a non-invasive, externally triggerable mechanism for on-demand drug delivery.[12]
Trustworthiness: This process is self-validating through direct physical measurement. The change in microgel size can be monitored by Dynamic Light Scattering (DLS), confirming the light-induced swelling/shrinking. The release of a fluorescent cargo molecule into the supernatant can be quantified using fluorescence spectroscopy, providing direct evidence of light-triggered release.
Protocol 3: Light-Gated Release from Diarylethene-Crosslinked Microgels
This protocol provides a conceptual framework for demonstrating the controlled release of a model cargo molecule from a photoresponsive microgel system.
Materials:
-
Diarylethene-crosslinked poly(N-vinylcaprolactam)-based microgels in aqueous suspension.[12]
-
Model fluorescent cargo (e.g., Rhodamine B).
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO).
-
UV lamp (e.g., 365 nm) and visible light source (e.g., >450 nm).
-
Dynamic Light Scattering (DLS) instrument.
-
Spectrofluorometer.
Methodology:
-
Cargo Loading:
-
Disperse the microgels in an aqueous solution of the fluorescent cargo.
-
Ensure the diarylethene crosslinkers are in the "open" state (irradiate with visible light) to maximize microgel swelling and cargo uptake.
-
Allow the system to equilibrate for several hours.
-
Remove unloaded cargo by dialysis against pure water until the dialysate is free of fluorescence.
-
-
Characterize Initial State:
-
Measure the hydrodynamic diameter of the cargo-loaded microgels using DLS. This is the swollen, "cargo-retained" state.
-
Take a baseline fluorescence measurement of the microgel suspension.
-
-
Triggered Release:
-
Irradiate the microgel suspension with UV light (365 nm) to convert the diarylethene crosslinkers to their "closed" state.
-
Causality: The transition to the more rigid, planar closed isomer increases the crosslinking density and hydrophobicity, causing the microgel to collapse and expel water and the entrapped cargo.
-
-
Characterize Released State:
-
Immediately after irradiation, measure the hydrodynamic diameter using DLS. A significant decrease in size should be observed.
-
Separate the collapsed microgels from the supernatant via centrifugation.
-
Measure the fluorescence intensity of the supernatant. A sharp increase in fluorescence confirms the release of the cargo into the solution.
-
-
Reversibility (Optional):
-
Irradiate the collapsed microgels with visible light to switch the crosslinkers back to the open form.
-
Re-measure the size using DLS to confirm that the microgels have re-swollen.
-
Diagram 4: Workflow for Light-Controlled Cargo Release
Sources
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- 2. A photoswitchable diarylethene heterodimer for use as a multifunctional logic gate - RSC Advances (RSC Publishing) DOI:10.1039/C6RA06301B [pubs.rsc.org]
- 3. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Fluorescent Diarylethene Photoswitches-A Universal Tool for Super-Resolution Microscopy in Nanostructured Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
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- 11. A photoswitchable diarylethene heterodimer for use as a multifunctional logic gate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Light‐Gated Amine Exchange in Diarylethene‐Crosslinked Microgels - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of trans-1,2-Di(2-thienyl)ethylene: A Gateway to Advanced Materials
Introduction
Trans-1,2-di(2-thienyl)ethylene (DTE) is a versatile conjugated molecule that serves as a fundamental building block in the realm of materials science and organic electronics.[1] Its structure, featuring two thiophene rings linked by an ethylene bridge, provides a unique combination of electronic conductivity, stability, and reactivity.[2][3] This makes DTE and its functionalized derivatives highly sought-after for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular switches.[2][3] The ability to strategically modify the DTE core through functionalization allows for the fine-tuning of its photophysical and electronic properties, paving the way for the development of novel materials with tailored characteristics.[1] This guide provides an in-depth exploration of the functionalization of DTE, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Core Concepts: The Power of Functionalization
The thiophene rings in DTE are amenable to a variety of chemical modifications, which can profoundly influence the molecule's behavior. Functionalization can be employed to:
-
Tune Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby altering the material's charge transport characteristics and optical absorption/emission spectra.[4][5]
-
Enhance Solubility and Processability: The attachment of alkyl chains or other solubilizing groups can improve the material's solubility in common organic solvents, facilitating its incorporation into devices via solution-based processing techniques.
-
Introduce Specific Functionality: Functional groups can be introduced to enable further reactions, such as polymerization or surface attachment, or to impart specific recognition capabilities for sensing applications.[6]
-
Control Molecular Switching Behavior: For applications in photochromism, functionalization plays a critical role in controlling the kinetics and thermodynamics of the light-induced isomerization between the open and closed forms of diarylethene-based switches.[7][8]
Key Functionalization Strategies and Protocols
Several powerful synthetic methodologies are employed to functionalize the DTE core. The choice of method depends on the desired functional group and its intended position on the thiophene ring.
Halogenation: A Gateway to Further Modification
Halogenation, particularly bromination, is a crucial first step in many functionalization pathways. The introduction of a bromine atom provides a reactive handle for subsequent cross-coupling reactions.
Protocol: Bromination of this compound
This protocol describes the monobromination of DTE at the 5-position of one of the thiophene rings.
Materials:
-
This compound (DTE)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve DTE (1.0 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromo-trans-1-(2-thienyl)-2-(2-thienyl)ethylene.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a mild and selective brominating agent for electron-rich aromatic rings like thiophene, minimizing side reactions.
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves both DTE and NBS, facilitating the reaction.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent unwanted side reactions with atmospheric oxygen and moisture.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups.
The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organoboron compound with a halide or triflate.[9] It is widely used to introduce aryl, heteroaryl, or vinyl groups onto the DTE core.[10][11]
Protocol: Suzuki-Miyaura Coupling of 5-bromo-DTE with an Arylboronic Acid
Materials:
-
5-bromo-trans-1-(2-thienyl)-2-(2-thienyl)ethylene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Dioxane and deionized water (3:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine the 5-bromo-DTE, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
Data Presentation: Suzuki Coupling Yields
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Bromoaniline | 2-Thienylboronic acid | 2-(2-Thienyl)aniline | 86[11] |
| 2 | 3-Bromoaniline | 2-Thienylboronic acid | 3-(2-Thienyl)aniline | 98[11] |
| 3 | 4-Bromoaniline | 2-Thienylboronic acid | 4-(2-Thienyl)aniline | 95[11] |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Stille coupling reaction involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.[12] It is particularly useful for creating complex architectures and for polymer synthesis.[13][14]
Protocol: Stille Coupling of 5-bromo-DTE with an Organostannane
Materials:
-
5-bromo-trans-1-(2-thienyl)-2-(2-thienyl)ethylene (1.0 equiv)
-
Organostannane (e.g., 2-(tributylstannyl)thiophene) (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 5 mol%)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of 5-bromo-DTE in anhydrous toluene, add the organostannane.
-
Add the Pd(PPh₃)₂Cl₂ catalyst.
-
Heat the mixture at 90°C under an inert atmosphere for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with a saturated aqueous potassium fluoride solution to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.[13]
Caption: Reversible photoisomerization of a diarylethene.
This photoswitching behavior is being explored for applications in:
-
Optical Data Storage: The two distinct states can represent binary data (0 and 1).
-
Smart Windows: The transparency can be controlled by light.
-
Photopharmacology: The biological activity of a drug can be switched on and off with light.
[6]#### Drug Development and Biological Probes
The ability to functionalize DTE with biocompatible moieties opens up possibilities in the life sciences. Thiol-functionalized diarylethenes, for instance, can be used for biological conjugation and as "turn-on" fluorescent probes, where fluorescence is only observed in the closed isomeric form. T[6][15]his property is highly advantageous for imaging applications, as it reduces background noise.
Conclusion
The functionalization of this compound is a powerful and versatile strategy for creating advanced materials with tailored properties. The synthetic methodologies outlined in this guide, particularly palladium-catalyzed cross-coupling reactions, provide a robust toolkit for researchers to design and synthesize novel DTE derivatives. The diverse applications of these compounds in organic electronics, molecular switching, and drug development highlight the immense potential that lies in the strategic modification of this fundamental molecular scaffold. As research in these fields continues to advance, the demand for innovative and precisely functionalized DTEs is certain to grow.
References
-
The Role of this compound in Advancing Organic Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Sulfhydryl-functionalized diarylethenes: synthesis, photoswitching, and fluorescent properties. (n.d.). RSC Publishing. Retrieved from [Link]
-
Innovations in Organic Synthesis: Leveraging this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Sulfhydryl-functionalized diarylethenes: synthesis, photoswitching, and fluorescent properties. (2026, January 5). PMC - NIH. Retrieved from [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. Retrieved from [Link]
-
Sulfhydryl-functionalized diarylethenes: synthesis, photoswitching, and fluorescent properties. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Sulfhydryl-functionalized diarylethenes: synthesis, photoswitching, and fluorescent properties. (2026, January 5). ResearchGate. Retrieved from [Link]
-
A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and photochromic properties of functional diarylethene with a 2,5-dihydrothiophene bridging unit. (2003, May 1). PubMed. Retrieved from [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). UniMiB. Retrieved from [Link]
-
All-Visible-Light-Activated Diarylethene Photoswitches. (2024, November 3). MDPI. Retrieved from [Link]
-
Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. (2023, March 15). NIH. Retrieved from [Link]
-
Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Diarylethene. (n.d.). Wikipedia. Retrieved from [Link]
-
Palladium-Catalyzed Stille Coupling for the Preparation of Ferrocenyl Thiophene Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
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Novel thienyl DPP derivatives functionalized with terminal electron acceptor groups: synthesis, optical properties and OFET perf. (n.d.). Retrieved from [Link]
-
Photochromism of diarylethene molecules and crystals. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
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Cyclization reaction dynamics of an inverse type diarylethene derivative as revealed by time-resolved absorption and fluorescence spectroscopies. (2019, February 22). RSC Publishing. Retrieved from [Link]
-
1.2: Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts. Retrieved from [Link]
-
This compound | C10H8S2 | CID 5375272. (n.d.). PubChem. Retrieved from [Link]
-
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X2 Addition to Alkenes: Bromination of trans-Stilbene. (n.d.). Web Pages. Retrieved from [Link]
-
-
13640-78-3| Chemical Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups. (n.d.). CNR-IRIS. Retrieved from [Link]
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This compound. (n.d.). Georganics. Retrieved from [Link]
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This compound 98.0+%, TCI America™. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Synthesis of Functionalized Terminal Allenes. (2013, March 30). ChemistryViews. Retrieved from [Link]
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Preparation and electron transfer-induced cis-trans isomerization reactions of 1-(5-nitro-2-furyl)-,... (2025, August 6). ResearchGate. Retrieved from [Link]
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- 5. iris.cnr.it [iris.cnr.it]
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- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Unveiling the Dynamics of Single-Crystal Photochromism in Diarylethene Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the study of single-crystal photochromism in diarylethene derivatives. This document delves into the theoretical underpinnings, practical experimental protocols, and key applications of these remarkable molecular switches.
Introduction: The Allure of Diarylethenes in the Crystalline State
Photochromism, the reversible transformation of a chemical species between two isomers with different absorption spectra, is a cornerstone of stimuli-responsive materials.[1][2][3] Among the various classes of photochromic compounds, diarylethenes have emerged as exceptional candidates for a multitude of applications due to their thermal irreversibility, high fatigue resistance, and rapid response times.[2][4] Unlike many traditional photochromic molecules that are primarily studied in solution, diarylethene derivatives often retain their photo-switching capabilities in the highly ordered single-crystalline phase.[1][5] This solid-state photochromism opens up exciting avenues for the development of light-driven actuators, optical memories, and photoswitches.[1][4]
The photochromic reaction of diarylethenes involves a reversible electrocyclization between a colorless open-ring isomer and a colored closed-ring isomer, triggered by irradiation with ultraviolet (UV) and visible light, respectively.[4] A key feature of diarylethenes is that their photogenerated closed-ring isomers are often thermally stable, a property classified as P-type photochromism, which is indispensable for applications like optical data storage.[1] The well-designed diarylethene derivatives exhibit outstanding performance, including thermal stability of both isomers for extended periods, the ability to undergo more than 10^5 coloration/decoloration cycles, and coloration quantum yields approaching 100%.[1][3]
The transition from the open- to the closed-ring form is accompanied by a significant change in molecular geometry, leading to alterations in the crystal's unit cell dimensions.[1][4] This molecular motion within the crystal lattice is the basis for the fascinating photomechanical effects observed in diarylethene single crystals, such as bending, twisting, and even jumping.[4][6][7]
Core Principles: Structure-Property Relationships
The photochromic performance of diarylethenes in the single-crystalline state is intricately linked to their molecular packing and conformation within the crystal lattice.[5] For a successful photochromic reaction in a crystal, the diarylethene molecules must be packed in a photoactive conformation. The photocyclization reaction proceeds in a conrotatory mode, meaning only the anti-parallel conformer is photoreactive.[8] The distance between the reactive carbon atoms is also a critical factor, with a distance of less than 4.2 Å being a prerequisite for the reaction to occur in the crystalline phase.[4]
The absorption spectra of the photogenerated closed-ring isomers, and consequently the color of the crystal, can be tuned by modifying the molecular structure, particularly the length of the π-conjugation system.[1] Furthermore, the quantum yields of both the cyclization and cycloreversion reactions can differ significantly between the solution and crystalline phases. Often, the cyclization quantum yield is higher in the crystal because only the photoreactive anti-parallel conformers are present.[9]
Experimental Protocols
Synthesis and Crystal Growth of Diarylethene Derivatives
The synthesis of diarylethene derivatives typically involves multi-step organic synthesis, the specifics of which depend on the desired aryl groups and perfluorocyclopentene core. For detailed synthetic procedures, readers are encouraged to consult the primary literature.
Protocol for Single Crystal Growth:
High-quality single crystals are paramount for studying photochromism in the solid state. Slow evaporation is a commonly employed and effective method.
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the diarylethene derivative has moderate solubility. Common solvents include hexane, ethanol, and dichloromethane.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the diarylethene compound in the chosen solvent at room temperature or slightly elevated temperature. Filter the solution to remove any particulate matter.
-
Crystal Growth Vessel: Transfer the filtered solution to a clean vial or small beaker. The vessel should have a narrow opening to control the rate of evaporation.
-
Controlled Evaporation: Cover the vessel with a cap containing a few small pinholes or with paraffin film pierced with a needle. This allows for slow solvent evaporation over several days to weeks.
-
Crystal Harvesting: Once crystals of a suitable size (typically 0.1 - 0.4 mm in at least two dimensions) have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.[10][11] Wash the crystals with a small amount of cold solvent and allow them to air dry.
Characterization of Single-Crystal Photochromism
A combination of spectroscopic and crystallographic techniques is essential to fully characterize the photochromic behavior of diarylethene single crystals.
Protocol for In Situ UV-Vis Spectroscopy:
This protocol allows for the monitoring of the spectral changes in a single crystal upon photoirradiation.
-
Crystal Mounting: Mount a single crystal on a glass slide or a specialized crystal holder compatible with a microscope-coupled spectrophotometer.
-
Initial Spectrum: Record the absorption spectrum of the uncolored open-ring isomer.
-
Photoirradiation (Coloration): Irradiate the crystal with UV light (e.g., 365 nm) for a specific duration. Monitor the change in color and absorption spectrum in real-time or at set intervals until the photostationary state is reached.
-
Photoirradiation (Decoloration): After coloration, irradiate the crystal with visible light of a wavelength corresponding to the absorption maximum of the closed-ring isomer. Record the absorption spectrum as the crystal reverts to its colorless open-ring form.
-
Data Analysis: Analyze the changes in absorbance at specific wavelengths to determine the kinetics of the photochromic reactions.
Protocol for Single-Crystal X-ray Diffraction (SC-XRD):
SC-XRD is a powerful technique to determine the three-dimensional atomic structure of both the open- and closed-ring isomers within the crystal, providing direct evidence of the photoinduced structural changes.
-
Crystal Selection and Mounting: Select a high-quality single crystal and mount it on a goniometer head.[10]
-
Initial Data Collection (Open Form): Collect a full set of diffraction data for the pristine crystal (open-ring isomer) at a suitable temperature (e.g., 173 K) to minimize thermal vibrations.[10]
-
In Situ Photoirradiation: Irradiate the crystal with UV light directly on the diffractometer. The irradiation time will depend on the crystal's photosensitivity and the light source's intensity.
-
Data Collection (Closed Form): After photoirradiation, collect another full set of diffraction data for the colored crystal (containing the closed-ring isomer).
-
Structure Solution and Refinement: Solve and refine the crystal structures of both the open-ring isomer and the photogenerated closed-ring isomer using appropriate crystallographic software.[10] This will reveal the precise changes in bond lengths, bond angles, and molecular conformation upon photoisomerization.
Quantum Yield Determination in the Single Crystalline Phase
The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical reaction. Its determination in a single crystal requires careful experimental setup.
Protocol for Measuring Photocyclization Quantum Yield:
-
Instrumentation: Utilize a polarizing microscope equipped with a photodetector and a calibrated light source.[9]
-
Crystal Preparation: Place a thin single crystal of known dimensions on a microscope slide.
-
Actinic Light Irradiation: Irradiate the crystal with a monochromatic UV light of known intensity at a wavelength where only the open-ring isomer absorbs.
-
Monitoring Absorbance Change: Monitor the change in absorbance at the absorption maximum of the photogenerated closed-ring isomer as a function of irradiation time.
-
Calculation: The initial rate of the photoreaction can be used to calculate the quantum yield using the following equation:
Φ = (Number of molecules reacted) / (Number of photons absorbed)
This requires careful calibration of the light source intensity and determination of the number of absorbed photons by the crystal.
Data Visualization and Interpretation
Visualizing the Photochromic Reaction
The reversible photoisomerization of a diarylethene derivative can be represented using a simple diagram.
Caption: Reversible photoisomerization of diarylethene.
Experimental Workflow for Single-Crystal Analysis
A systematic workflow is crucial for the comprehensive analysis of photochromic single crystals.
Sources
- 1. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochromism of diarylethene single molecules and single crystals - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Photochromism of diarylethene molecules and crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
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Troubleshooting & Optimization
Technical Support Center: Improving the Quantum Yield of trans-1,2-Di(2-thienyl)ethylene Photocyclization
Last Updated: 2026-01-13
Introduction
Welcome to the technical support center for the photocyclization of trans-1,2-Di(2-thienyl)ethylene (DTE) and its derivatives. DTEs are a prominent class of photochromic molecules, or "photoswitches," that undergo a reversible transformation between a colorless open form and a colored closed form upon irradiation with light.[1][2] This process, a 6π-electrocyclization reaction, is at the heart of their application in molecular electronics, data storage, and photopharmacology.[3] The efficiency of this transformation is quantified by the photocyclization quantum yield (Φ_oc), which represents the probability that an absorbed photon will lead to the desired ring-closing reaction.[1] Maximizing this quantum yield is a critical objective for enhancing the performance and viability of DTE-based technologies.
This guide is designed for researchers, scientists, and drug development professionals actively working with DTEs. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and optimize your photocyclization experiments.
Frequently Asked Questions (FAQs)
Q1: My photocyclization quantum yield is significantly lower than expected. What are the most common causes?
A1: Several factors can contribute to a low quantum yield. The most common culprits include:
-
Solvent Choice: The polarity of the solvent plays a crucial role. Polar solvents can stabilize the ground state of the open isomer and may favor competing deactivation pathways, such as internal charge transfer, which can reduce the cyclization efficiency.[4]
-
Presence of Oxygen: Dissolved oxygen can quench the excited state of the DTE, leading to a lower quantum yield. It can also participate in side reactions that degrade the molecule.
-
Conformational Equilibrium: In solution, DTEs exist as a mixture of anti-parallel and parallel conformers. Only the anti-parallel conformer is photoreactive and can undergo cyclization.[5][6] The ratio of these conformers can be influenced by the solvent and temperature.
-
Photodegradation: Prolonged exposure to UV light, especially of the closed isomer, can lead to irreversible side reactions, forming byproduct that can interfere with the photocyclization process.[1][7][8]
-
Incorrect Excitation Wavelength: The excitation wavelength should ideally be at the absorption maximum of the open isomer to ensure efficient light absorption.
Q2: I'm observing a gradual loss of photochromic activity over several cycles. What's happening?
A2: This phenomenon, known as photodegradation or fatigue, is a common issue. It's often caused by irreversible side reactions that consume the photoactive species.[1] A known degradation pathway involves the UV-excitation of the closed-ring isomer, leading to the formation of an annulated ring byproduct.[1] To mitigate this, you can:
-
Use light of the lowest possible energy (longest wavelength) that can still induce the photocyclization.
-
Limit the exposure time to the UV light source.
-
Introduce electron-withdrawing substituents, such as a trifluoroacetyl group, which have been shown to improve fatigue resistance.[7][8]
Q3: Does the substitution pattern on the thiophene rings affect the quantum yield?
A3: Absolutely. The electronic nature of the substituents has a significant impact.
-
Electron-donating groups can decrease the cyclization quantum yield.[9]
-
Electron-withdrawing groups , such as a formyl group, have been shown to increase the cyclization quantum yield.[9] "Pull-pull" systems (with electron-withdrawing groups on both thiophene rings) generally exhibit high quantum yields for both ring-closing and ring-opening reactions.[1]
Q4: Can I perform the photocyclization in the solid state?
A4: Yes, many DTE derivatives exhibit photochromism in the crystalline phase.[10] In fact, the quantum yield in a single crystal can be significantly higher than in solution. This is because in the crystalline state, the molecules are often locked in the photoreactive anti-parallel conformation, eliminating the non-productive parallel conformer present in solution.[6]
Troubleshooting Guide
Issue 1: Low or Inconsistent Quantum Yield
Low or irreproducible quantum yields are a frequent challenge in photocyclization experiments. This section provides a systematic approach to diagnosing and resolving this issue.
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Action |
| Solvent Polarity | Polar solvents can stabilize the open form and promote competing deactivation pathways, thus lowering the quantum yield. Non-polar solvents generally favor higher quantum yields for photocyclization.[1] | Switch to a non-polar solvent like hexane or toluene. If your application requires a polar medium, consider if a slight decrease in quantum yield is acceptable. |
| Dissolved Oxygen | Oxygen can quench the excited triplet state of the DTE, preventing it from undergoing cyclization. | Degas your solution prior to and during irradiation. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes. |
| Conformational Isomers | Only the anti-parallel conformer of the DTE is photoactive. The equilibrium between the anti-parallel and parallel conformers is solvent and temperature-dependent. | While direct control of the conformational equilibrium is difficult in solution, working at lower temperatures can sometimes favor the anti-parallel conformer. In the solid state, the anti-parallel conformation is often favored, leading to higher quantum yields.[6] |
| Inaccurate Concentration | An incorrect determination of the DTE concentration will lead to errors in the calculation of the quantum yield. | Carefully determine the concentration of your DTE solution using a calibrated UV-Vis spectrophotometer and the known molar extinction coefficient. |
| Photodegradation | Irreversible side reactions can consume the photoactive DTE, leading to a decrease in the apparent quantum yield, especially over time. | Minimize exposure to high-energy UV light. Use filters to select the optimal wavelength for cyclization. Monitor the reaction by UV-Vis spectroscopy to check for the appearance of degradation byproducts. |
Issue 2: Photodegradation and Byproduct Formation
Photodegradation limits the number of switching cycles and can interfere with the analysis of the photocyclization process.
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Action |
| Excitation of the Closed Isomer | The closed form of the DTE can also absorb UV light, leading to a known degradation pathway that forms an annulated ring byproduct.[1][7] | Use a light source with a narrow bandwidth that selectively excites the open isomer. If possible, use a wavelength that is minimally absorbed by the closed isomer. |
| Reactive Impurities | Impurities in the solvent or the DTE sample itself can participate in photochemical side reactions. | Use high-purity solvents and ensure your DTE sample is thoroughly purified before use. |
| Molecular Structure | The inherent photostability of the DTE derivative is a key factor. | Consider synthesizing derivatives with substituents known to enhance photostability, such as electron-withdrawing groups.[7][8] |
Visual Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting low quantum yield in DTE photocyclization experiments.
Caption: A decision tree for troubleshooting low quantum yield.
Experimental Protocols
Protocol 1: General Procedure for Photocyclization in Solution
This protocol outlines a standard procedure for performing the photocyclization of a DTE derivative in a non-polar solvent.
Materials:
-
This compound (or derivative)
-
Spectroscopic grade hexane (or other non-polar solvent)
-
Quartz cuvette with a screw cap and septum
-
UV light source (e.g., mercury lamp with appropriate filters)
-
UV-Vis spectrophotometer
-
Nitrogen or argon gas supply
Procedure:
-
Prepare a stock solution of the DTE derivative in hexane of a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).
-
Transfer an appropriate volume of the stock solution to a quartz cuvette to achieve an initial absorbance of approximately 0.1-0.3 at the λ_max of the open form.
-
Seal the cuvette with a screw cap and septum.
-
Degas the solution by bubbling a gentle stream of nitrogen or argon through the solution for 15-30 minutes using a long needle. A shorter needle can serve as a vent.
-
Record the initial UV-Vis absorption spectrum of the open-form DTE solution.
-
Irradiate the solution with a UV light source at the desired wavelength. The use of filters is recommended to isolate the appropriate wavelength and minimize photodegradation.
-
Periodically stop the irradiation and record the UV-Vis spectrum to monitor the progress of the photocyclization. The formation of the closed-ring isomer will be indicated by the appearance of a new absorption band at a longer wavelength.
-
Continue irradiation until the photostationary state (PSS) is reached, where no further changes in the absorption spectrum are observed.
Protocol 2: Determination of the Photocyclization Quantum Yield (Relative Method)
This protocol describes the determination of the photocyclization quantum yield (Φ_oc) relative to a known actinometer.
Materials:
-
DTE solution (prepared as in Protocol 1)
-
Actinometer solution (e.g., Aberchrome 540 or other well-characterized photochromic compound with a known quantum yield)
-
Monochromatic light source
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of the DTE sample and the actinometer with identical absorbance at the excitation wavelength.
-
Irradiate the DTE solution and the actinometer solution separately with the same monochromatic light source for a short period. The conversion to the closed form should be kept low (typically <10%) to ensure a linear relationship between the change in absorbance and the number of absorbed photons.
-
Record the UV-Vis absorption spectra before and after irradiation for both the DTE and the actinometer.
-
Calculate the initial rate of the photoreaction for both the sample (X) and the standard (ST) from the change in absorbance of the closed form over time.
-
The quantum yield of the sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (k_X / k_ST) * (ε_ST / ε_X)
where:
-
Φ_ST is the known quantum yield of the standard.
-
k_X and k_ST are the initial rates of photoreaction for the sample and standard, respectively.
-
ε_X and ε_ST are the molar extinction coefficients of the closed forms of the sample and standard at the monitoring wavelength.
-
Visual Representation of the Photocylization Mechanism
Sources
- 1. How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Amplified Light-Induced pKa Modulation with Diarylethene Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity trans-1,2-Di(2-thienyl)ethylene
Welcome to the dedicated technical support guide for the synthesis of high-purity trans-1,2-di(2-thienyl)ethylene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable compound. As a key building block in organic electronics and materials science, achieving high purity of the trans-isomer is critical for optimal device performance and reproducible results.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic methodologies.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Issue 1: Low Yield of the Desired this compound
Question: My reaction has resulted in a low yield of the final product. What are the likely causes and how can I improve it?
Answer: A low yield can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. Let's break down the possibilities for the most common synthetic methods:
-
Wittig Reaction:
-
Incomplete Ylide Formation: The formation of the phosphonium ylide is a critical step.[4] If you are using a strong, non-nucleophilic base like n-butyllithium (n-BuLi), ensure your reaction is conducted under strictly anhydrous and inert conditions (e.g., dry solvents, argon or nitrogen atmosphere). Moisture will quench the base and the ylide.
-
Steric Hindrance: While less of an issue with 2-thiophenecarboxaldehyde, highly substituted aldehydes or ylides can lead to lower yields.
-
Side Reactions: The ylide can be prone to side reactions if not used promptly or if the temperature is not adequately controlled.
-
-
Horner-Wadsworth-Emmons (HWE) Reaction:
-
Inefficient Deprotonation: The phosphonate carbanion is less basic than the Wittig ylide, but still requires a sufficiently strong base for complete deprotonation.[5][6] Sodium hydride (NaH) is commonly used; ensure it is fresh and the reaction is stirred efficiently to allow for complete reaction.
-
Unreactive Carbonyl: While the HWE reagent is more nucleophilic than the Wittig ylide and can react with less reactive ketones, ensuring the purity of your 2-thiophenecarboxaldehyde is crucial.
-
-
McMurry Coupling:
-
Inactive Low-Valent Titanium: The success of the McMurry reaction hinges on the generation of the active low-valent titanium species.[7] This is typically formed by reducing TiCl₃ or TiCl₄ with a reducing agent like a zinc-copper couple. Ensure your reducing agent is activated and the reaction is performed under an inert atmosphere.
-
Formation of Pinacol Byproduct: If the reaction temperature is too low, the reaction can stop at the pinacol intermediate, which is a 1,2-diol.[8] The deoxygenation to the alkene requires higher temperatures (reflux).
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: High Proportion of the cis-Isomer in the Product Mixture
Question: My final product contains a significant amount of the undesired cis-1,2-di(2-thienyl)ethylene. How can I increase the selectivity for the trans-isomer?
Answer: Achieving high trans-selectivity is a common challenge. The stereochemical outcome is highly dependent on the reaction mechanism:
-
Wittig Reaction:
-
Ylide Stability: The nature of the ylide is paramount. For the synthesis of trans-alkenes, a "stabilized" ylide is generally preferred.[9] However, the 2-thenyl group is considered "semi-stabilized," which can lead to mixtures of isomers.
-
Reaction Conditions: For semi-stabilized ylides, the presence of lithium salts can disrupt the stereoselectivity. Using salt-free conditions or employing sodium- or potassium-based bases can favor the formation of the trans-isomer.
-
-
Horner-Wadsworth-Emmons (HWE) Reaction:
-
Thermodynamic Control: The HWE reaction generally favors the formation of the thermodynamically more stable trans (E)-alkene.[5][10][11] This is because the intermediate steps are often reversible, allowing for equilibration to the lower energy pathway leading to the trans-product.
-
Choice of Base and Solvent: To maximize trans-selectivity, conditions that promote equilibration are key. Using a strong base like NaH in an aprotic solvent like THF or DME is a standard approach.[6]
-
-
Post-Synthesis Isomerization:
-
Photochemical Isomerization: The trans-isomer can be converted to the cis-isomer upon exposure to UV light.[12] It is crucial to protect your reaction mixture and final product from direct sunlight or other UV sources.
-
Strategies to Enhance trans-Selectivity
| Strategy | Rationale | Applicable Reaction(s) |
| Use the Horner-Wadsworth-Emmons Reaction | Generally provides higher trans-selectivity due to thermodynamic control.[10][11] | HWE |
| Employ Salt-Free Wittig Conditions | Minimizes the formation of lithium-based intermediates that can lead to reduced stereoselectivity. | Wittig |
| Protect from Light | Prevents photochemical isomerization of the desired trans-product to the cis-isomer.[12] | All stages |
| Purification | Separation of the isomers can be achieved post-synthesis. | See Issue 3 |
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to obtain a high-purity sample of this compound. What are the best purification methods?
Answer: Achieving high purity often requires a multi-step approach to remove unreacted starting materials, reaction byproducts, and the undesired cis-isomer.
-
Removal of Reaction Byproducts:
-
Wittig Reaction: The main byproduct is triphenylphosphine oxide, which can be challenging to remove completely. It is sparingly soluble in non-polar solvents. Precipitation from a solvent like hexanes or a mixture of hexanes and ethyl acetate can be effective.
-
HWE Reaction: The phosphate byproduct is typically water-soluble and can be removed during an aqueous workup.[5][6] This is a significant advantage of the HWE reaction over the Wittig reaction.
-
McMurry Coupling: The titanium oxide byproducts are removed by filtration at the end of the reaction.
-
-
Separation of cis and trans Isomers:
-
Recrystallization: This is often the most effective method for obtaining high-purity this compound, as the trans-isomer is typically more crystalline and less soluble than the cis-isomer. Suitable solvents include ethanol, isopropanol, or a mixture of ethanol and water.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used to separate the isomers. A non-polar eluent system, such as hexanes with a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate, is a good starting point. The trans-isomer, being less polar, will typically elute first.
-
Purification Workflow
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for obtaining high-purity this compound?
A1: For achieving the highest trans-selectivity and ease of purification, the Horner-Wadsworth-Emmons (HWE) reaction is often the preferred method.[5][10][11] Its water-soluble phosphate byproduct simplifies the workup compared to the Wittig reaction's triphenylphosphine oxide. The McMurry coupling is also effective for symmetrical alkenes but requires the handling of pyrophoric and moisture-sensitive titanium reagents.
Q2: How can I confirm the purity and isomeric ratio of my product?
A2: A combination of analytical techniques is recommended:
-
¹H NMR Spectroscopy: This is a powerful tool for distinguishing between the cis and trans isomers. The vinylic protons of the trans-isomer will exhibit a larger coupling constant (J-value), typically around 16 Hz, compared to the cis-isomer (around 12 Hz).
-
UV-Vis Spectroscopy: The trans- and cis-isomers have distinct absorption spectra. The trans-isomer, being more planar and having a more extended conjugation, will absorb at a longer wavelength than the cis-isomer.[12]
-
Gas Chromatography (GC): GC can be used to determine the purity and the ratio of cis to trans isomers. A purity of ≥98% is often desired for applications in organic electronics.[1]
-
Melting Point: The pure trans-isomer has a sharp melting point in the range of 133-136 °C.[1] A broad melting range or a lower melting point can indicate the presence of impurities, including the cis-isomer.
Q3: What are the key starting materials and how are they prepared?
A3: The primary starting materials are 2-thiophenecarboxaldehyde and a suitable phosphorus reagent.
-
For the Wittig Reaction: 2-Thenyltriphenylphosphonium chloride is required. This is typically prepared by reacting 2-(chloromethyl)thiophene with triphenylphosphine.
-
For the HWE Reaction: Diethyl (2-thienylmethyl)phosphonate is the key reagent.[13] It can be synthesized via the Michaelis-Arbuzov reaction between 2-(chloromethyl)thiophene and triethyl phosphite.
Q4: Are there any specific safety precautions I should take?
A4: Yes, standard laboratory safety practices should always be followed. Specific considerations include:
-
Bases: Strong bases like n-BuLi and NaH are pyrophoric and react violently with water. They must be handled under an inert atmosphere.
-
Solvents: Anhydrous solvents like THF and ether are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Titanium Reagents: TiCl₄ is corrosive and reacts with moisture in the air. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Product Handling: While this compound itself is not acutely toxic, it is good practice to handle all chemicals with care, wearing gloves and eye protection.[14][15][16]
Detailed Experimental Protocols
Protocol 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is optimized for high trans-selectivity.
-
Preparation of the Phosphonate Anion:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and wash with dry hexanes to remove the oil.
-
Add anhydrous tetrahydrofuran (THF) to the flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (2-thienylmethyl)phosphonate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Olefination Reaction:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of 2-thiophenecarboxaldehyde (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield the pure this compound as a light yellow solid.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Ethanol is a good first choice for recrystallization.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
References
-
PubChem. This compound. Available from: [Link]
-
RSC Publishing. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances. Available from: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Organic Syntheses. Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Available from: [Link]
-
ResearchGate. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. Available from: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: trans-1,2-Diphenylethylene. Available from: [Link]
-
YouTube. (2024). McMurry Coupling Reaction #Pinacol Reaction #Organic Name Reaction Mechanism #csirnet #gate #iitjam. Available from: [Link]
-
YouTube. (2019). Horner–Wadsworth–Emmons (HWE) Reaction: Method for E-alkenes or Trans-Alkene. Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
-
ResearchGate. The McMurry Coupling and Related Reactions. Available from: [Link]
-
Wikipedia. Wittig reaction. Available from: [Link]
-
Wiley Online Library. The McMurry Coupling and Related Reactions. Available from: [Link]
-
ProChem, Inc. Benzyltriphenylphosphine Chloride for the Synthesis of 1,2-Diphenylethylene. Available from: [Link]
-
YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry. Available from: [Link]
-
Organic Syntheses. Diethyl (dichloromethyl)phosphonate. Available from: [Link]
-
The Organic Reaction Mechanisms Website. Wittig Reaction - Common Conditions. Available from: [Link]
-
Fisher Scientific. This compound 98.0+%, TCI America™. Available from: [Link]
- Google Patents. US5473093A - Process for the synthesis of diethyl ethylphosphonate.
- Google Patents. CN103275123A - Preparation method of triphenylmethylphosphonium chloride.
-
PubMed. Photoisomerization of 1,2-Di(4-pyridyl)ethylene According to NMR and UV Spectroscopy Data and Density Functional Modeling. Available from: [Link]
-
ResearchGate. (2018). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. Available from: [Link]
-
IDEALS. THE PROCESS FOR 2,3,5-TRIPHENYLTETRAZOLIUM CHLORIDE SYNTHESIS, AN INTELLECTUAL PROPERTY SEIZED IMMEDIATELY AFTER WORLD WAR II. Available from: [Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Single-Ahmad-Ahmad/a1b8c2d5e3f4b9e8f8d9c0e1a2f9a1b9c8d9c0e1]([Link]
-
R Discovery. Photoisomerization of 1,2-Di(4-pyridyl)ethylene According to NMR and UV Spectroscopy Data and Density Functional Modeling. Available from: [Link]
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Side reactions to avoid during the photoisomerization of diarylethenes.
Welcome to the Diarylethene Photoisomerization Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on avoiding common side reactions during the photoisomerization of diarylethenes. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction to Diarylethene Photoswitching
Diarylethenes are a prominent class of photochromic molecules celebrated for their remarkable thermal stability, high fatigue resistance, and efficient photocyclization.[1][2][3] The reversible transformation between a colorless open-ring isomer and a colored closed-ring isomer, triggered by specific wavelengths of light, makes them ideal candidates for a wide range of applications, including optical data storage, molecular machines, and photopharmacology.[4][5][6] However, achieving the desired photoswitching performance can be hampered by undesirable side reactions that lead to loss of photoactivity or the formation of impurities. This guide will address the most common challenges and provide practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My diarylethene sample is degrading after several switching cycles. What is causing this fatigue?
A1: The most common cause of diarylethene fatigue is the formation of a thermally stable, non-photochromic annulated byproduct.[7][8] This side reaction typically occurs from the excited state of the closed-ring isomer upon prolonged exposure to UV light. The byproduct has an absorption spectrum that often overlaps with the closed-ring isomer, complicating spectroscopic analysis.
Key Factors Influencing Fatigue:
-
Molecular Structure: The electronic properties of the aryl groups and substituents play a crucial role. Electron-withdrawing groups at specific positions can significantly suppress byproduct formation.[8]
-
Environment: The reaction medium can influence the rate of fatigue. In some cases, performing photoswitching in the solid state or in a highly viscous environment can restrict the conformational changes required for byproduct formation.[7]
Q2: The closed-ring isomer of my diarylethene is converting back to the open-ring form in the dark. Why is it not thermally stable?
A2: While most diarylethenes are known for the exceptional thermal stability of their closed-ring isomers, this is not universally true. The thermal stability is intrinsically linked to the aromatic stabilization energy of the aryl groups involved in the photocyclization.[1]
Factors Affecting Thermal Stability:
-
Aryl Group Identity: Diarylethenes with aryl groups that have high aromatic stabilization energy, such as phenyl or indole rings, tend to have less stable closed-ring isomers.[1] The driving force to regain aromaticity can lead to spontaneous thermal cycloreversion.
-
Substitution: The presence of certain substituents can influence the energy barrier for thermal ring-opening. For instance, some aza-diarylethenes have been shown to undergo thermal cycloreversion.[9][10][11]
Q3: I am observing unexpected degradation of my sample, especially in air-saturated solutions. Could this be photo-oxidation?
A3: Yes, photo-oxidation is a potential side reaction, particularly in the presence of oxygen and a photosensitizer. The process typically involves the formation of singlet oxygen, a highly reactive species that can attack the diarylethene structure.[12][13][14]
Mechanism of Photo-oxidation:
-
The diarylethene or another component in the solution absorbs light and transfers energy to molecular oxygen (³O₂), generating singlet oxygen (¹O₂).
-
Singlet oxygen can then react with the diarylethene, leading to the formation of oxidized, non-photochromic products.
Troubleshooting Guides
Guide 1: Minimizing Photodegradation and Fatigue
This guide provides a step-by-step approach to reduce the formation of the annulated byproduct and enhance the fatigue resistance of your diarylethene photoswitches.
Experimental Workflow for Minimizing Photodegradation
Caption: Workflow for troubleshooting photodegradation.
Detailed Protocols:
-
Optimize Irradiation Conditions:
-
Rationale: The annulated byproduct is often formed from a higher excited state of the closed-ring isomer, which can be populated by high-energy UV light.
-
Protocol:
-
Determine the lowest energy wavelength that efficiently induces the desired photoisomerization.
-
Use long-pass or band-pass filters to eliminate unnecessary shorter wavelengths from your light source.
-
Minimize the irradiation time to only what is required to reach the photostationary state.
-
-
-
Solvent and Oxygen Control:
-
Rationale: Dissolved oxygen can lead to photo-oxidation, and the solvent polarity can influence reaction pathways.[15]
-
Protocol:
-
For experiments in solution, degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to and during the experiment.
-
If compatible with your system, consider using non-polar, aprotic solvents, which are less likely to participate in side reactions.
-
-
-
Molecular Design Considerations:
-
Rationale: The intrinsic properties of the diarylethene determine its fatigue resistance.
-
Recommendation: If you are in the design phase, consider synthesizing derivatives with electron-withdrawing substituents, such as trifluoromethyl or nitro groups, on the aryl rings. These have been shown to significantly improve fatigue resistance.[8]
-
Guide 2: Addressing Thermal Instability
This guide outlines strategies to manage and mitigate unwanted thermal cycloreversion of the closed-ring isomer.
Logical Flow for Managing Thermal Instability
Caption: Decision tree for addressing thermal instability.
Detailed Protocols:
-
Molecular Design for Thermal Stability:
-
Rationale: The primary determinant of thermal stability is the aromatic stabilization energy of the aryl moieties.[1]
-
Recommendation: When designing new diarylethenes for applications requiring high thermal stability, prioritize aryl groups with low aromatic stabilization energy, such as thiophene or furan derivatives, over those with high aromatic stabilization energy like benzene or indole.
-
-
Controlling the Experimental Environment:
-
Rationale: The rate of thermal reactions is temperature-dependent.
-
Protocol:
-
If your diarylethene exhibits some thermal instability, conduct experiments at reduced temperatures to slow down the thermal cycloreversion.
-
Embedding the diarylethene in a rigid matrix, such as a polymer film, can restrict the molecular motions necessary for thermal isomerization and improve the stability of the closed-ring isomer.[16]
-
-
Quantitative Data Summary
| Aryl Group | Aromatic Stabilization Energy (kcal/mol) | Thermal Stability of Closed-Ring Isomer |
| Benzene | 36.0 | Low[1] |
| Naphthalene | 61.0 | Very Low |
| Thiophene | 29.0 | High[1] |
| Furan | 16.0 | Very High |
Note: Aromatic stabilization energies are approximate values and can vary with substitution.
References
-
Irie, M. (2010). Photochromism of diarylethene molecules and crystals. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 86(5), 472–483. [Link]
-
MDPI. (2024). All-Visible-Light-Activated Diarylethene Photoswitches. MDPI. [Link]
-
Irie, M. (2010). Photochromism of diarylethene molecules and crystals. PubMed. [Link]
-
Perrier, A., et al. (2012). New insights into the by-product fatigue mechanism of the photo-induced ring-opening in diarylethenes. ResearchGate. [Link]
-
Herder, M., et al. (2015). Improving the Fatigue Resistance of Diarylethene Switches. Journal of the American Chemical Society. [Link]
-
Irie, M., Sayo, K. (1992). Solvent effects on the photochromic reactions of diarylethene derivatives. The Journal of Physical Chemistry. [Link]
-
Kitagawa, D., et al. (2021). Diarylethene Photoswitches Undergoing 6π Azaelectrocyclic Reaction: Disrotatory Thermal Cycloreversion of the Closed-Ring Isomer. ResearchGate. [Link]
-
Bertarelli, C., Bianco, A. (2017). New Insight into the Fatigue Resistance of Photochromic 1,2-Diarylethenes. SemOpenAlex. [Link]
-
Irie, M. (2010). Photochromism of diarylethene molecules and crystals. PMC. [Link]
-
MDPI. (2024). All-Visible-Light-Activated Diarylethene Photoswitches. MDPI. [Link]
-
Kitagawa, D., et al. (2022). Aza‐Diarylethenes Undergoing Both Photochemically and Thermally Reversible Electrocyclic Reactions. PMC. [Link]
-
Tian, H., et al. (2014). A Highly Efficient Silole-Containing Dithienylethene with Excellent Thermal Stability and Fatigue Resistance: A Promising Candidate for Optical Memory Storage Materials. Journal of the American Chemical Society. [Link]
-
Finn, M. G., et al. (2021). Synthesis strategies for non-symmetric, photochromic diarylethenes. Organic & Biomolecular Chemistry. [Link]
-
Kobatake, S., et al. (2024). Suppression of Photocyclization of an Inverse Type Diarylethene Derivative by Inclusion into β‐Cyclodextrin. ResearchGate. [Link]
-
Irie, M., et al. (2000). Acid-Assisted Thermal Ring-Opening Reaction of Photochromic Diarylethene Closed-Ring Isomers. ResearchGate. [Link]
-
Kitagawa, D., et al. (2021). (PDF) Diarylethene Photoswitches Undergoing 6π Azaelectrocyclic Reaction: Disrotatory Thermal Cycloreversion of the Closed-Ring Isomer. ResearchGate. [Link]
-
Chalmers University of Technology. (2025). Photochemical Properties of Investigated Diarylethenes in Acetonitrile. ResearchGate. [Link]
-
Irie, M. (2010). Photochromism of diarylethene molecules and crystals. PubMed. [Link]
-
Pu, S., et al. (2023). Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. PMC. [Link]
-
ResearchGate. (2021). Working principle of the sensitizer in singlet oxygen generation. ResearchGate. [Link]
-
Irie, M., Sayo, K. (1992). Solvent effects on the photochromic reactions of diarylethene derivatives. ACS Publications. [Link]
-
Barachevsky, V. A. (2003). (PDF) Diarylethene Photoisomerization and Photocyclization Mechanisms. ResearchGate. [Link]
-
Miyasaka, H., et al. (2018). A dominant factor of the cycloreversion reactivity of diarylethene derivatives as revealed by femtosecond time-resolved absorption spectroscopy. The Journal of Chemical Physics. [Link]
-
Zhang, J., et al. (2019). Theoretical study on the photocyclization reactivity mechanism in a diarylethene derivative with multicolour fluorescence modulation. ResearchGate. [Link]
-
Kueltzo, L. A., et al. (2021). Photo-Oxidation Mechanisms in Liquid Pharmaceutical Formulations: The Overlooked Role of Singlet Oxygen Presented as a Case Study. PubMed. [Link]
-
Irie, M. (2004). Photochromism of diarylethene single molecules and single crystals. Photochemical & Photobiological Sciences. [Link]
-
Irie, M., et al. (2002). Photochromic polymers bearing various diarylethene chromophores as the pendant: synthesis, optical properties, and multicolor photochromism. Journal of Materials Chemistry. [Link]
-
Irie, M., et al. (2014). SCHEME 1. Photochromism of diarylethene. ResearchGate. [Link]
-
Hecht, S., et al. (2024). Amplified Light-Induced pKa Modulation with Diarylethene Photoswitches. PMC. [Link]
-
Li, X., et al. (2005). Photochromism of a diarylethene dimer. Sci-Hub. [Link]
-
Gorovoy, A. A., et al. (2022). Supramolecular Complex of Photochromic Diarylethene and Cucurbit[9]uril: Fluorescent Photoswitching System for Biolabeling and Imaging. Journal of the American Chemical Society. [Link]
-
Zhang, Y., et al. (2021). A Kinetic Study of a Photo-Oxidation Reaction between α-Terpinene and Singlet Oxygen in a Novel Oscillatory Baffled Photo Reactor. MDPI. [Link]
Sources
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- 4. Photochromism of diarylethene single molecules and single crystals - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Enhancing the Stability of trans-1,2-Di(2-thienyl)ethylene in Electronic Devices
A Senior Application Scientist's Guide for Researchers and Engineers
Welcome to the technical support hub for researchers and professionals working with trans-1,2-Di(2-thienyl)ethylene (DTE) and its derivatives. DTE is a cornerstone molecule in the field of organic electronics, valued for its role as a building block for conductive polymers and its application in devices like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2] Its photochromic properties, allowing it to switch between two stable isomers upon light irradiation, also make it a promising candidate for molecular switches and memory devices.[3][4]
However, realizing the full potential of DTE in electronic devices is often hampered by stability issues. This guide provides a comprehensive, question-and-answer-based resource to troubleshoot common experimental challenges, grounded in scientific principles and practical, field-proven methodologies.
PART 1: CORE STABILITY CHALLENGES
The exceptional electronic and optical properties of DTE are intrinsically linked to its conjugated π-system. Unfortunately, this same feature makes it susceptible to degradation from environmental factors. Understanding these degradation pathways is the first step toward mitigation.
Key Degradation Mechanisms:
-
Photo-oxidation: Exposure to oxygen and light, particularly UV radiation, can lead to irreversible oxidative damage to the thiophene rings. This is a primary cause of diminished performance in diarylethene-based devices.
-
Thermal Instability: While many diarylethene derivatives exhibit good thermal stability, high temperatures can still promote degradation, especially in the presence of other stressors.[5]
-
Photofatigue: Although known for high fatigue resistance, repeated switching cycles can eventually lead to the formation of non-photochromic byproducts, reducing the device's operational lifetime.[3][5]
PART 2: TROUBLESHOOTING GUIDES & FAQs
This section is structured to provide direct answers and actionable protocols for specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My DTE solution is degrading rapidly, even when stored in the dark. What could be the cause?
A: While light is a major factor, dissolved oxygen in the solvent is a significant contributor to degradation, even in the absence of light. The thiophene moieties are susceptible to oxidation, leading to a loss of conjugation and, consequently, a change in electronic properties. It is crucial to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize this effect.
Q2: I'm observing poor charge transport in my DTE-based OFET. What are the likely material-related culprits?
A: Poor charge transport can stem from several factors. Impurities in your DTE material can act as charge traps, hindering mobility. Ensure high purity of your compound through appropriate purification techniques like sublimation or recrystallization. Additionally, the morphology of the thin film is critical. A disordered film with many grain boundaries will impede charge transport. Optimization of deposition parameters (e.g., substrate temperature, deposition rate) is key to achieving a well-ordered film.
Q3: My DTE-polymer blend film shows inconsistent photo-switching behavior. Why is this happening?
A: Inconsistent switching often points to issues with the DTE's local environment within the polymer matrix. Phase separation or aggregation of the DTE molecules can lead to a distribution of different switching kinetics. The choice of polymer and the processing conditions must be carefully selected to ensure good dispersion of the DTE. Consider using a polymer with a similar polarity to your DTE derivative to improve miscibility.
Troubleshooting Guide: Specific Experimental Issues
Issue: Device performance degrades rapidly upon exposure to ambient air.
This is a classic and critical issue for many organic electronic devices. The solution lies in creating an effective barrier against oxygen and moisture.
Experimental Protocol: Device Encapsulation
Encapsulation is a vital step in protecting sensitive organic electronic materials from the environment.
Materials:
-
UV-curable epoxy
-
Glass or flexible barrier film
-
Desiccant (optional, but recommended)
-
UV light source
-
Glovebox or controlled-atmosphere environment
Procedure:
-
Device Fabrication: Complete the fabrication of your DTE-based device in a clean, controlled environment (preferably a glovebox).
-
Encapsulant Application: Dispense a bead of UV-curable epoxy around the perimeter of the active area of your device.
-
Barrier Placement: Carefully place the glass or flexible barrier film over the device, making contact with the epoxy bead.
-
Curing: Apply gentle pressure to ensure a uniform seal and then expose the device to a UV light source to cure the epoxy. The curing time will depend on the specific epoxy and the intensity of the UV source.
-
Desiccant Integration (Optional): For enhanced protection, a desiccant can be placed within the encapsulated volume before sealing to absorb any residual moisture.
Causality Explained: The cured epoxy and barrier film create a physical barrier that significantly reduces the ingress of oxygen and water vapor, thereby extending the operational lifetime of the device.
Issue: Difficulty in achieving uniform, high-quality DTE thin films.
The quality of the thin film directly impacts device performance. Inconsistencies can lead to short circuits, high leakage currents, and poor charge mobility.
Workflow for Thin Film Deposition Optimization
The following diagram illustrates a logical workflow for optimizing the thin-film deposition process.
Caption: Workflow for optimizing DTE thin film deposition.
Data Presentation: Spin Coating Parameter Optimization
| Parameter | Range Explored | Optimal Value | Effect on Film Quality |
| Spin Speed (RPM) | 1000 - 5000 | 3000 | Higher speeds lead to thinner, more uniform films, but can cause dewetting at very high speeds. |
| Solution Conc. (mg/mL) | 1 - 10 | 5 | Affects film thickness and can lead to aggregation at high concentrations. |
| Solvent Choice | Toluene, Chlorobenzene | Chlorobenzene | The solvent's boiling point and solubility of DTE affect the drying rate and final film morphology. |
PART 3: ADVANCED STABILIZATION STRATEGIES
Beyond procedural improvements, chemical modification of the DTE molecule itself can impart greater stability.
Molecular Design for Enhanced Stability
Incorporating specific functional groups into the DTE structure can significantly improve its resilience.
Signaling Pathway of Degradation and Mitigation
Caption: Degradation pathway of DTE and mitigation strategies.
Key Molecular Modifications:
-
Steric Hindrance: Introducing bulky substituents near the reactive sites of the thiophene rings can physically block the approach of oxygen molecules, thereby slowing down the rate of oxidation.
-
Electronic Effects: Attaching electron-withdrawing groups to the DTE core can lower the energy of the highest occupied molecular orbital (HOMO), making the molecule less susceptible to oxidation.
By systematically addressing these common issues through both procedural optimization and rational molecular design, the stability and performance of this compound-based electronic devices can be significantly enhanced.
References
-
ResearchGate. (n.d.). General degradation scheme of diarylethenes to the annulated form. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advancing Organic Electronics. Retrieved from [Link]
-
Feringa, B. L., et al. (2018). New molecular switch architectures. PubMed Central. Retrieved from [Link]
-
Kim, T., et al. (2024). Photophore-Anchored Molecular Switch for High-Performance Nonvolatile Organic Memory Transistor. PubMed Central. Retrieved from [Link]
-
Wikipedia. (2024). Molecular switch. Retrieved from [Link]
-
Irie, M. (2000). Photochromism of diarylethene molecules and crystals. PubMed Central. Retrieved from [Link]
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Optimizing Solvent Conditions for Diarylethene Photochromism: A Technical Support Center
Welcome to the technical support center for diarylethene photochromism. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and optimization in their experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.
Section 1: Foundational Principles of Solvent Effects in Diarylethene Photochromism
The photochromic behavior of diarylethenes, the reversible transformation between a colorless open-ring isomer and a colored closed-ring isomer, is profoundly influenced by the surrounding solvent environment. Understanding these interactions is critical for optimizing photoswitching performance.
The Photochromic Reaction: A Quick Overview
The fundamental process involves a light-induced 6π-electrocyclization reaction. The open-ring isomer, upon absorption of UV light, undergoes a conformational change to an anti-parallel conformation, which is the reactive state for ring-closure. Subsequent excitation leads to the formation of the closed-ring isomer. The reverse reaction, or cycloreversion, is typically induced by visible light.
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Section 2: Troubleshooting Guide - Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address common challenges encountered during experiments.
Question 1: My cyclization quantum yield is significantly lower than expected in a polar solvent. What is happening and how can I fix it?
Answer:
This is a frequently observed phenomenon. The decrease in cyclization quantum yield in polar solvents can often be attributed to the stabilization of a twisted intramolecular charge transfer (TICT) state in the excited state.[1]
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Causality Explained: Many diarylethenes possess electron-donating and electron-accepting moieties. In the excited state, there can be significant charge separation. Polar solvents can stabilize this charge-separated TICT state, which is often non-reactive or has a much lower propensity for cyclization. This stabilization provides an alternative deactivation pathway for the excited state, thus competing with the desired photocyclization and lowering its efficiency.[1][2] Some diarylethenes with a push-pull system may even exhibit solvent-dependent photochromism, where in polar solvents, the major photoreaction is E/Z-isomerization instead of cyclization.[3]
-
Troubleshooting Steps:
-
Solvent Screening: The most direct solution is to screen a range of solvents with varying polarities. Start with nonpolar solvents like hexane or toluene and gradually increase polarity with solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. This will help you identify a solvent with an optimal balance of solubility and quantum yield.
-
Structural Modification: If the application requires a polar environment, consider redesigning the diarylethene. Modifying the electron-donating or -accepting groups can alter the charge transfer characteristics in the excited state and reduce the tendency to form a stable TICT state.
-
Temperature Variation: In some cases, lowering the temperature can disfavor the formation of the relaxed TICT state, potentially increasing the cyclization quantum yield.
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Question 2: I am observing rapid photofatigue or degradation of my diarylethene in an aqueous or protic solvent. What is the cause and what are my options?
Answer:
Enhanced photofatigue in protic solvents, especially water, is a significant challenge. Protic solvents can participate in photochemical side reactions, leading to the formation of non-photochromic byproducts.
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Causality Explained: Protic solvents have O-H or N-H bonds and can act as hydrogen bond donors.[4] In the excited state, the diarylethene molecule can be more susceptible to reactions with these proton sources, leading to irreversible degradation pathways. Studies have shown that diarylethenes dissolved in aprotic solvents like acetonitrile endure many more switching cycles than the same compounds in protic solvents like alcohols or water.[5]
-
Troubleshooting Steps:
-
Solvent Choice: If possible, switch to a polar aprotic solvent like DMSO or DMF. These solvents are polar but lack the acidic protons that can lead to degradation.
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Supramolecular Encapsulation: For applications in aqueous media, consider using a host molecule like cucurbit[5]uril (CB7) or cyclodextrin.[6] Encapsulating the diarylethene within the hydrophobic cavity of a host molecule can shield it from the bulk aqueous environment, significantly improving its photostability and fatigue resistance.[6]
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Degassing the Solvent: The presence of dissolved oxygen can also contribute to photodegradation. Degassing the solvent by bubbling with an inert gas (e.g., argon or nitrogen) or through freeze-pump-thaw cycles can mitigate these effects.
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Question 3: The cyclization reaction is unexpectedly slow or inefficient in a highly viscous solvent. Why is this occurring?
Answer:
The photocyclization of diarylethenes involves a significant conformational change. High solvent viscosity can impede this structural rearrangement, thereby affecting the reaction rate and efficiency.
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Causality Explained: The photocyclization reaction requires the rotation of the aryl moieties to achieve the correct geometry for ring closure.[7] Increased solvent viscosity introduces greater frictional resistance to this molecular motion.[7][8] This can slow down the rate of conversion from the initially excited Franck-Condon state to the conformationally relaxed fluorescent state from which cyclization can occur, or directly hinder the cyclization process itself.[7][8] Consequently, the cyclization quantum yield tends to decrease with increasing solvent viscosity.[8]
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent with lower viscosity while still meeting other experimental requirements like polarity and solubility.
-
Temperature Control: Increasing the temperature will decrease the solvent viscosity and can enhance the rate of conformational changes, potentially improving the cyclization efficiency. However, be mindful of potential thermal side reactions or degradation at elevated temperatures.
-
Time-Resolved Spectroscopy: To fully understand the dynamics, consider performing picosecond transient absorption or time-resolved fluorescence measurements. These techniques can help elucidate the different pathways of the cyclization reaction and their dependence on solvent viscosity.[8]
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Section 3: Frequently Asked Questions (FAQs)
Q: How do I choose the right starting solvent for a new diarylethene derivative?
A: Start by considering the polarity of your diarylethene based on its functional groups. A good initial screening panel would include a nonpolar solvent (e.g., hexane or cyclohexane), a solvent of intermediate polarity (e.g., dichloromethane or THF), and a polar aprotic solvent (e.g., acetonitrile or DMSO). If aqueous compatibility is required, begin with a buffered aqueous solution, but be prepared to address potential photostability issues.
Q: Can the solvent affect the color of the closed-ring isomer?
A: Yes, this phenomenon is known as solvatochromism. The absorption maximum of the closed-ring isomer can shift depending on the polarity of the solvent.[9][10] This is particularly true for diarylethenes with significant intramolecular charge transfer character. Generally, more polar solvents will lead to a red-shift (bathochromic shift) in the absorption spectrum.[9][11]
Q: What is the "heavy atom effect" in the context of diarylethene solvents?
A: The heavy atom effect refers to the enhanced probability of intersystem crossing (ISC) from a singlet excited state to a triplet excited state in the presence of atoms with high atomic numbers (e.g., bromine or iodine). Solvents containing heavy atoms (e.g., carbon tetrachloride or ethyl iodide) can promote the formation of the triplet state of the diarylethene.[12] In some cases, the cyclization reaction can proceed through this triplet pathway.[12][13]
Q: Are there any online resources or databases to predict solvent effects?
A: While specific databases for diarylethenes are not common, you can use general chemical principles and solvatochromic scales (e.g., the Kamlet-Taft parameters) to make educated predictions. Additionally, computational chemistry methods like Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM) can be used to simulate solvent effects on the electronic structure and absorption spectra of your diarylethene.[14]
Section 4: Experimental Protocols
Protocol 1: Standardized Solvent Screening for a New Diarylethene
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Stock Solution Preparation: Prepare a concentrated stock solution of your diarylethene in a volatile solvent in which it is highly soluble (e.g., dichloromethane).
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Sample Preparation: In a series of quartz cuvettes, evaporate a known volume of the stock solution under a gentle stream of nitrogen. Then, add a known volume of each screening solvent (e.g., hexane, toluene, THF, acetonitrile, DMSO) to achieve the desired final concentration (typically 10⁻⁵ to 10⁻⁴ M).
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Initial Spectra: Record the UV-Vis absorption spectrum of the open-ring isomer in each solvent.
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Photocyclization: Irradiate each sample with a UV light source (e.g., 365 nm LED or a filtered mercury lamp) until the photostationary state (PSS) is reached (i.e., no further change in the absorption spectrum is observed). Record the PSS spectrum.
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Photocycloreversion: Subsequently, irradiate the samples with a visible light source corresponding to the absorption maximum of the closed-ring isomer until the spectrum returns to its initial state.
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Data Analysis: Compare the absorbance of the closed-ring isomer at the PSS across the different solvents to qualitatively assess the cyclization efficiency. For quantitative analysis, determine the quantum yields in each solvent.
Diagram of the Solvent Screening Workflow
Section 5: Data Summary Table
The following table summarizes the general trends of solvent effects on key photochromic parameters of diarylethenes.
| Solvent Property | Effect on Cyclization Quantum Yield (Φ_c) | Effect on Cycloreversion Quantum Yield (Φ_o) | Typical Solvents | Primary Mechanism |
| Increasing Polarity | Generally Decreases[1][2][15] | Often less affected, but can vary[2] | Hexane < Toluene < THF < Acetonitrile < DMSO | Stabilization of non-reactive charge transfer states[1][2] |
| Increasing Viscosity | Decreases[7][8] | Minimally affected[7] | Hexane < Acetonitrile < Ethylene Glycol | Hindrance of conformational changes required for cyclization[7][8] |
| Protic Nature | Can decrease and increase photofatigue[5] | Can be affected by specific interactions | Methanol, Ethanol, Water | H-bonding and potential for photochemical side reactions[5] |
| Aprotic Nature | Generally favorable for high quantum yields and stability[5] | Generally favorable | Acetonitrile, THF, DMSO, Hexane | Minimizes side reactions and H-bonding effects |
References
- Modulation of diarylethene fluorescence by photochromic switching and solvent polarity. (2019).
-
Miyasaka, H., Nobuto, T., Murakami, M., Itaya, A., Tamai, N., & Irie, M. (2002). Solvent Viscosity Effects on Photochromic Reactions of a Diarylethene Derivative As Revealed by Picosecond Laser Spectroscopy. The Journal of Physical Chemistry A. [Link]
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Irie, M., Miyatake, O., Uchida, K., & Eriguchi, T. (1994). Solvent effects on the photochromic reactions of diarylethene derivatives. Journal of the American Chemical Society. [Link]
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Solvent Polarity Dependence of Photochromic Reactions of a Diarylethene Derivative As Revealed by Steady-State and Transient Spectroscopies. (2007). The Journal of Physical Chemistry C. [Link]
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Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. (2023). Molecules. [Link]
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Solvent effects on the photochromic reactions of diarylethene derivatives. (1994). ACS Publications. [Link]
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Reversibly Photoswitchable Fluorescent Diarylethenes Resistant against Photobleaching in Aqueous Solutions. (2019). Journal of the American Chemical Society. [Link]
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Solvent Viscosity Effects on Photochromic Reactions of a Diarylethene Derivative As Revealed by Picosecond Laser Spectroscopy. (2002). ResearchGate. [Link]
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Meng, S., & Ma, J. (2012). Solvent Effects on Isomerization and Spectral Properties of Photochromic-Switching Diarythene Derivatives in Polar and Apolar Solutions. The Journal of Physical Chemistry A. [Link]
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All-Visible-Light-Activated Diarylethene Photoswitches. (2024). MDPI. [Link]
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Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews. [Link]
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Supramolecular Complex of Photochromic Diarylethene and Cucurbit[5]uril: Fluorescent Photoswitching System for Biolabeling and Imaging. (2022). Journal of the American Chemical Society. [Link]
-
Amplified Light-Induced pKa Modulation with Diarylethene Photoswitches. (2024). The Journal of Organic Chemistry. [Link]
-
Solvent Effects on the UV-vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. (2018). ResearchGate. [Link]
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Triplet Pathways in Diarylethene Photochromism: Photophysical and Computational Study of Dyads Containing Ruthenium(II) Polypyridine and 1,2-Bis(2-methylbenzothiophene-3-yl)maleimide Units. (2008). Journal of the American Chemical Society. [Link]
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Asan, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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All-Visible (>500 nm)-Light-Induced Diarylethene Photochromism Based on Multiplicity Conversion via Intramolecular Energy Transfer. (2022). Journal of the American Chemical Society. [Link]
-
Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. [Link]
-
Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. (2016). ResearchGate. [Link]
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Technical Support Center: Overcoming Low Photoconversion Efficiency in Diarylethene Systems
Welcome to the technical support center for diarylethene-based photoswitching systems. This guide is designed for researchers, scientists, and drug development professionals who are working with these remarkable molecular switches. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues related to low photoconversion efficiency in your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize the performance of your diarylethene systems.
Introduction: The Challenge of Efficient Photoswitching
Diarylethenes are a class of photochromic molecules that undergo reversible isomerization between two stable states—an open-ring form and a closed-ring form—upon irradiation with light of specific wavelengths.[1][2] This property makes them highly attractive for a wide range of applications, including optical data storage, molecular machines, and photopharmacology.[1][2] However, achieving high photoconversion efficiency, which is crucial for these applications, can be challenging. Low efficiency can manifest as incomplete switching, slow response times, or degradation of the molecule over time.
This guide will walk you through the key factors that influence photoconversion efficiency and provide you with a systematic approach to troubleshooting common problems.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive about diarylethene photoswitching:
1. What is photoconversion efficiency and how is it measured?
Photoconversion efficiency is a measure of how effectively a diarylethene molecule converts from one isomeric form to the other upon light irradiation. It is quantified by the photocyclization (ring-closing) quantum yield (Φo-c) and the photocycloreversion (ring-opening) quantum yield (Φc-o).[3] A higher quantum yield indicates a more efficient conversion process. These values are typically determined by irradiating a solution of the diarylethene with a known light intensity at a specific wavelength and measuring the resulting change in concentration of the two isomers using UV-Vis spectroscopy.
2. What are typical quantum yields for diarylethenes?
Well-designed diarylethene derivatives can exhibit near-unity photocyclization quantum yields (approaching 100%).[1][2] However, the cycloreversion quantum yields are often lower. The ratio of the cyclization to cycloreversion quantum yields (Φo-c/Φc-o) is a critical parameter that determines the extent of conversion at the photostationary state (PSS).[3]
3. How does the molecular structure of a diarylethene affect its photoconversion efficiency?
The molecular structure plays a pivotal role in determining the photophysical properties of diarylethenes. Key structural features include:
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Aryl Groups: The nature of the heterocyclic aryl rings (e.g., thiophene, furan) influences the thermal stability and fatigue resistance of the molecule.[1]
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Substituents: Electron-donating or electron-withdrawing groups on the aryl rings can significantly alter the absorption spectra and quantum yields of the isomers.[3][4]
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Bridge Unit: The central ethene bridge, often a perfluorocyclopentene, is crucial for the photochromic reaction. Modifications to this unit can impact the switching behavior.[3]
4. Can the solvent environment impact photoswitching?
Yes, the solvent can have a profound effect on photoconversion efficiency. Solvent polarity can influence the stability of the excited states and the rate of non-radiative decay processes.[5][6] In some cases, increasing solvent polarity can decrease the cyclization quantum yield.[3]
5. Is temperature a critical factor in diarylethene experiments?
Temperature can influence the rate of both the photochemical and any potential thermal back-reactions. While diarylethenes are known for their thermal stability, temperature can affect the excited-state potential energy surfaces and the presence of thermal activation barriers, which in turn can impact switching efficiency.[7][8]
Troubleshooting Guide: Diagnosing and Resolving Low Photoconversion Efficiency
This section provides a systematic approach to troubleshooting common issues related to low photoconversion efficiency.
Problem 1: Incomplete Photoconversion or Low Photostationary State (PSS)
You irradiate your diarylethene solution, but the conversion to the desired isomer is incomplete, even after prolonged exposure.
Possible Causes and Solutions:
-
Overlapping Absorption Spectra: The absorption spectra of the open- and closed-ring isomers may overlap at the irradiation wavelength. This can lead to simultaneous excitation of both isomers, preventing complete conversion in one direction.
-
Solution: Carefully select irradiation wavelengths where the absorption of one isomer is maximal and the other is minimal. You may need to use narrow-band filters or a monochromator to achieve this.
-
-
Low Quantum Yield Ratio: A low ratio of the forward to the reverse quantum yield (Φo-c/Φc-o) at the irradiation wavelength will result in a lower conversion at the PSS.[3]
-
Solution: While difficult to change for a given molecule, understanding this ratio is key. Consider if the chosen diarylethene is suitable for your application's required conversion level. In some cases, modifying the molecular structure or the solvent may alter this ratio.
-
-
Inner Filter Effects: At high concentrations, the sample itself can absorb a significant portion of the incident light, preventing it from reaching the entire sample volume. This is known as the inner filter effect.
-
Solution: Reduce the concentration of your diarylethene solution. Ensure the absorbance at the irradiation wavelength is generally below 1.
-
Problem 2: Slow or No Photoswitching Observed
You irradiate your sample, but the switching process is extremely slow or does not seem to occur at all.
Possible Causes and Solutions:
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Incorrect Irradiation Wavelength: You may be using a wavelength that is not efficiently absorbed by the target isomer.
-
Solution: Confirm the absorption spectrum of your diarylethene and ensure you are irradiating at or near the absorption maximum of the isomer you intend to switch.
-
-
Low Light Intensity: The light source may not be providing enough photons to drive the reaction at an observable rate.
-
Solution: Increase the intensity of your light source. Be cautious not to use excessively high power, which could lead to photodegradation.
-
-
Aggregation-Caused Quenching (ACQ): At high concentrations or in certain solvents, diarylethene molecules can aggregate. This aggregation can provide non-radiative decay pathways that compete with the desired photoisomerization, effectively quenching the photoswitching process.[9][10]
Problem 3: Sample Degrades or Fatigues Quickly
The photoswitching works initially, but the efficiency drops significantly after a few cycles.
Possible Causes and Solutions:
-
Photodegradation/Side Reactions: Competing photochemical reactions can lead to the formation of irreversible byproducts, reducing the concentration of the active photoswitch.[13]
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Solution: Deoxygenate your solvent by bubbling with an inert gas (e.g., argon or nitrogen) before the experiment. Oxygen can participate in side reactions. Also, avoid unnecessarily high light intensities and prolonged exposure times.
-
-
Thermal Instability: Although known for their thermal stability, some diarylethene derivatives may have less stable isomers, especially under harsh conditions.[1]
-
Solution: Ensure your experimental temperature is appropriate for the specific diarylethene you are using. If you suspect thermal degradation, try performing the experiment at a lower temperature.
-
Experimental Protocols
Protocol 1: Determining Photoconversion Quantum Yield
This protocol outlines a general method for determining the photocyclization quantum yield (Φo-c).
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Prepare a dilute solution of the open-ring isomer of your diarylethene in a suitable solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength.
-
Record the initial UV-Vis absorption spectrum.
-
Irradiate the solution with a monochromatic light source of known intensity (actinometry is used to determine this) at a wavelength where only the open-ring form absorbs significantly.
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Monitor the change in absorbance at the maximum of the closed-ring isomer's absorption band over time.
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Calculate the quantum yield using the initial rate of formation of the closed-ring isomer and the number of photons absorbed by the sample.
Data Presentation
Table 1: Influence of Solvent Polarity on Photocyclization Quantum Yield (Φo-c) for a Hypothetical Diarylethene
| Solvent | Dielectric Constant (ε) | Photocyclization Quantum Yield (Φo-c) |
| n-Hexane | 1.89 | 0.45 |
| Toluene | 2.38 | 0.42 |
| Dichloromethane | 8.93 | 0.31 |
| Acetone | 20.7 | 0.25 |
| Acetonitrile | 37.5 | 0.18 |
Note: This is example data to illustrate the trend. Actual values are highly dependent on the specific diarylethene structure.
Visualizations
Caption: Reversible photoswitching of a diarylethene between its open and closed forms.
Caption: A logical flowchart for troubleshooting low photoconversion efficiency.
References
-
Tuning the Temperature Dependence for Switching in Dithienylethene Photochromic Switches. The Journal of Physical Chemistry A. [Link]
-
Amplified Light-Induced pKa Modulation with Diarylethene Photoswitches. Journal of the American Chemical Society. [Link]
-
Photochromism of diarylethene molecules and crystals. Proceedings of the Japan Academy, Series B. [Link]
-
Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions. International Journal of Molecular Sciences. [Link]
-
Modulation of diarylethene fluorescence by photochromic switching and solvent polarity. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
-
Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. Molecules. [Link]
-
The Temperature Dependent Photoswitching of a Classic Diarylethene Monitored by in Situ X-ray Diffraction. Crystal Growth & Design. [Link]
-
Aggregation-induced emission effect on turn-off fluorescent switching of a photochromic diarylethene. Beilstein Journal of Organic Chemistry. [Link]
-
Visible-Light-Driven Photoswitching of Aggregated-Induced Emission-Active Diarylethenes for Super-Resolution Imaging. ACS Applied Materials & Interfaces. [Link]
-
Photochromism of diarylethene molecules and crystals. Proceedings of the Japan Academy, Series B. [Link]
-
Aggregation-induced emission effect on turn-off fluorescent switching of a photochromic diarylethene. Beilstein Journal of Organic Chemistry. [Link]
-
Improving the Fatigue Resistance of Diarylethene Switches. Journal of the American Chemical Society. [Link]
-
Solvent effects on the photochromic reactions of diarylethene derivatives. Journal of the American Chemical Society. [Link]
-
Progress on photochromic diarylethenes with aggregation induced emission. Science China Chemistry. [Link]
-
Photochromism of Asymmetrical Diarylethenes with a Pyrrole Unit: Effects of Aromatic Stabilization Energies of Aryl Rings. Organic Letters. [Link]
-
Photoswitchable Fluorescent Diarylethene Derivatives with Thiophene 1,1-Dioxide Groups: Effect of Alkyl Substituents at the Reactive Carbons. Bulletin of the Chemical Society of Japan. [Link]
-
Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. Molecules. [Link]
-
Tuning the Energy Levels of Photochromic Diarylethene Compounds for Opto-Electronic Switch Devices. The Journal of Physical Chemistry C. [Link]
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Addressing thermal instability in the closed-ring isomers of diarylethenes.
.Technical Support Center: Addressing Thermal Instability in Diarylethene Closed-Ring Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diarylethene-based photoswitches. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of thermal instability in the closed-ring isomers of diarylethenes. Our goal is to equip you with the knowledge to diagnose, mitigate, and ultimately control the thermal behavior of these versatile molecular systems.
Introduction: The Double-Edged Sword of Thermal Reactivity
Diarylethenes are renowned for their robust photochromism, high fatigue resistance, and, in many cases, excellent thermal stability of both their open- and closed-ring isomers. [1][2][3]This thermal stability is a cornerstone of their application in optical memory, where the "written" (closed-ring) state must persist. [4][5][6]However, for applications requiring thermal erasure or dynamic control, understanding and engineering thermal instability becomes paramount. [7][8]This guide focuses on the challenges presented by unwanted thermal cycloreversion (fading) of the colored, closed-ring isomer.
Section 1: Troubleshooting Guide - My Colored Isomer is Fading!
This section addresses the common observation of a thermally unstable closed-ring diarylethene isomer. We will explore the potential causes and provide actionable solutions.
Issue 1: Unexpectedly Fast Thermal Fading at Room or Elevated Temperatures
You've synthesized a new diarylethene derivative, and upon photo-switching to the closed-ring form, you observe a noticeable decay of the colored state, even in the dark.
Potential Causes & Diagnostic Workflow:
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Inherent Molecular Structure: The thermal stability of the closed-ring isomer is intrinsically linked to its molecular structure. Specific substituents can dramatically lower the energy barrier for thermal cycloreversion. [7][8] * Bulky Substituents at Reactive Carbons: The introduction of bulky alkyl or alkoxy groups at the 2- and 2'-positions of the thiophene rings can induce steric strain in the closed-ring isomer, thereby promoting thermal ring-opening. [7][8]For instance, replacing methyl groups with isopropyl or cyclohexyl groups significantly decreases the half-life of the closed-ring isomer at elevated temperatures. [7] * Electronic Effects of Substituents: The electronic nature of substituents on the aryl rings can also influence thermal stability. Electron-withdrawing groups can accelerate the thermal reaction, while electron-donating groups tend to suppress it. [9]This effect is correlated with Hammett's substituent constants (σ and σ+). [9] * Aromaticity of the Heterocyclic Rings: Diarylethenes with aryl groups that have low aromatic stabilization energy, such as thiophenes and furans, generally exhibit high thermal stability. [4]Conversely, those with higher aromatic stabilization energy, like phenyl or indole rings, tend to be more thermally labile. [4]
-
Environmental Factors:
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Step 1: Re-evaluate Molecular Design. Compare the structure of your diarylethene to established thermally stable and unstable analogues in the literature. Computational modeling using Density Functional Theory (DFT) can provide insights into the relative ground-state energies of the open and closed isomers, which is a key determinant of the activation energy for thermal cycloreversion. [1][2][12]* Step 2: Solvent Screening. If feasible, investigate the thermal stability of your compound in a range of solvents with varying polarities.
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Step 3: Rigorous Purification. Ensure all solvents are freshly distilled and that all glassware is scrupulously cleaned to eliminate potential catalytic impurities.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting thermal instability.
Issue 2: Irreversible Thermal Bleaching and Byproduct Formation
Upon heating, the color of your closed-ring isomer disappears, but subsequent UV irradiation does not regenerate the colored form. This indicates an irreversible thermal reaction.
Potential Causes & Explanations:
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Thiophene-S,S-dioxide Derivatives: Diarylethenes incorporating thiophene-S,S-dioxide moieties, particularly those with secondary alkyl groups at the reactive positions, are known to undergo irreversible thermal bleaching, forming multiple byproducts. [13][14]This is a distinct pathway from the desired reversible cycloreversion.
-
Reactive Substituents: Certain substituents, such as trimethylsilyl or methoxymethyl groups at the reactive carbons, can lead to thermal irreversible reactions and the formation of byproducts at high temperatures. [7] Troubleshooting & Mitigation:
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Structural Modification: If reversible thermal behavior is desired, avoid the use of thiophene-S,S-dioxides or other known byproduct-forming moieties in your molecular design.
-
Temperature Control: For systems prone to irreversible reactions, carefully control the operating temperature to remain below the threshold for byproduct formation.
-
Characterize Byproducts: If byproduct formation is unavoidable, utilize techniques such as NMR and mass spectrometry to identify the degradation products. This can provide valuable mechanistic insights.
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I quantitatively assess the thermal stability of my diarylethene's closed-ring isomer?
A1: The thermal stability is typically quantified by determining the rate constant (k) and half-life (t½) of the thermal cycloreversion reaction at a given temperature. This is achieved by monitoring the decrease in the absorbance of the closed-ring isomer over time in the dark. By performing these measurements at various temperatures, you can construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A) for the thermal ring-opening reaction. [9] Experimental Protocol for Determining Thermal Stability:
-
Prepare a solution of the diarylethene in a suitable solvent in a cuvette.
-
Irradiate the solution with UV light to achieve a high conversion to the closed-ring isomer.
-
Place the cuvette in a temperature-controlled spectrophotometer cell holder in the dark.
-
Record the absorbance at the λmax of the closed-ring isomer at regular time intervals.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will be the negative of the rate constant (-k).
-
Calculate the half-life using the equation: t½ = ln(2)/k.
-
Repeat steps 3-6 at several different temperatures to obtain data for an Arrhenius plot.
Q2: What molecular design strategies can be employed to enhance the thermal stability of the closed-ring isomer?
A2: To improve thermal stability, the primary goal is to increase the activation energy for the thermal cycloreversion reaction. This can be achieved through several strategies:
-
Minimize Steric Strain: Avoid bulky substituents at the reactive carbons. Methyl groups are a common choice for thermally stable diarylethenes. [7][8]* Utilize Aryl Groups with Low Aromatic Stabilization Energy: Five-membered heterocyclic rings like thiophene and furan are preferred over phenyl or indole rings. [4]* Introduce Electron-Donating Groups: Placing electron-donating substituents on the aryl moieties can help to suppress the thermal reaction. [9]* Incorporate a Silole Backbone: The incorporation of a silole moiety into the diarylethene backbone has been shown to effectively stabilize the closed form and enhance thermal stability. [12]* Covalent Bonding to a Polymer Matrix: For applications in solid-state devices, covalently bonding the diarylethene dye to a polymer matrix can significantly improve thermal stability by restricting molecular motion. [15] Summary of Substituent Effects on Thermal Stability
| Substituent Type at Reactive Carbons | Effect on Thermal Stability | Rationale |
| Small Alkyl (e.g., Methyl) | High | Minimal steric strain in the closed-ring form. [7][8] |
| Bulky Alkyl (e.g., Isopropyl, Cyclohexyl) | Low | Increased steric strain destabilizes the closed-ring isomer. [7][8] |
| Bulky Alkoxy | Low | Steric hindrance promotes thermal cycloreversion. [7] |
| Trimethylsilyl, Methoxymethyl | Prone to Irreversible Reactions | Can lead to byproduct formation at elevated temperatures. [7] |
Q3: Can computational chemistry guide the design of thermally stable diarylethenes?
A3: Absolutely. DFT and time-dependent DFT (TD-DFT) are powerful tools for predicting the properties of diarylethenes before synthesis. [1][2][16]These methods can be used to:
-
Calculate the ground-state energies of the open- and closed-ring isomers. A smaller energy difference generally correlates with a larger activation energy for thermal cycloreversion and thus higher thermal stability. [12]* Model the transition state of the thermal ring-opening reaction to determine the activation energy barrier.
-
Predict the absorption spectra of both isomers, which is crucial for designing photoswitches that can be addressed with specific wavelengths of light. [1][2] Computational Workflow for Assessing Thermal Stability
Caption: A typical computational workflow for predicting thermal stability.
Section 3: Concluding Remarks
Addressing the thermal instability of diarylethene closed-ring isomers requires a multi-faceted approach that considers molecular design, environmental factors, and potential side reactions. By systematically troubleshooting unexpected thermal fading and leveraging predictive computational tools, researchers can design and synthesize diarylethenes with tailored thermal properties for a wide range of applications. This guide serves as a starting point for navigating the complexities of diarylethene thermal behavior and achieving desired experimental outcomes.
References
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Kitagawa, D., & Kobatake, S. (2016). Strategy for Molecular Design of Photochromic Diarylethenes Having Thermal Functionality. The Chemical Record, 16(4), 2005–2015. [Link]
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Kitagawa, D., Naka, T., & Kobatake, S. (2019). Molecular design for a write-by-light/erase-by-heat recording system using photochromic diarylethenes with thermal cycloreversion. Journal of Photochemistry and Photobiology A: Chemistry, 382, 111942. [Link]
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Patel, D. G., Boggio-Pasqua, M., Mitchell, T. B., Walton, I. M., Quigley, W. R., & Novak, F. A. (2020). Computational and Crystallographic Examination of Naphthoquinone Based Diarylethene Photochromes. Molecules, 25(11), 2630. [Link]
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Patel, D. G., Boggio-Pasqua, M., Mitchell, T. B., Walton, I. M., Quigley, W. R., & Novak, F. A. (2020). Computational and Crystallographic Examination of Naphthoquinone Based Diarylethene Photochromes. MDPI. [Link]
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Patel, D. G., Boggio-Pasqua, M., Mitchell, T. B., Walton, I. M., Quigley, W. R., & Novak, F. A. (2020). Computational and Crystallographic Examination of Naphthoquinone Based Diarylethene Photochromes. OUCI. [Link]
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Chan, C. K., Li, H., Lam, W. H., & Yam, V. W. W. (2014). A Highly Efficient Silole-Containing Dithienylethene with Excellent Thermal Stability and Fatigue Resistance: A Promising Candidate for Optical Memory Storage Materials. Journal of the American Chemical Society, 136(48), 16984–16987. [Link]
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Shoji, H., & Kobatake, S. (2013). Thermal bleaching reactions of photochromic diarylethenes with thiophene-S,S-dioxide for a light-starting irreversible thermosensor. Chemical Communications, 49(23), 2362–2364. [Link]
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Kitagawa, D., & Kobatake, S. (2016). Strategy for Molecular Design of Photochromic Diarylethenes Having Thermal Functionality. SciSpace. [Link]
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O'Neal, E. R., Reid, C. R., & Sension, R. J. (2020). Core Structure Dependence of Cycloreversion Dynamics in Diarylethene Analogs. Physical Chemistry Chemical Physics, 22(3), 1149-1159. [Link]
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Irie, M. (2010). Photochromism of diarylethene molecules and crystals. Proceedings of the Japan Academy, Series B, 86(5), 472-483. [Link]
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Yavrian, A., et al. (2009). Improvement of thermal stability in photochromic holograms. Optics Letters, 34(21), 3328-3330. [Link]
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Tkachenko, N. V., et al. (2001). Photochromic Dihetarylethenes: XX. Synthesis and Photochromic Properties of Dithienylethenes with a Fixed Conformation. Russian Chemical Bulletin, 50(9), 1735-1741. [Link]
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Al-Shukri, S. H., et al. (2019). Photophysics, Photochemistry and Thermal Stability of Diarylethene-Containing Benzothiazolium Species. Journal of Solution Chemistry, 48(8), 1113-1128. [Link]
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Wei, H., et al. (2024). All-Visible-Light-Activated Diarylethene Photoswitches. Molecules, 29(9), 2053. [Link]
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Tanimoto, Y., et al. (2023). Diarylethene Photoswitches Undergoing 6π Azaelectrocyclic Reaction: Disrotatory Thermal Cycloreversion of the Closed-Ring Isomer. ChemRxiv. [Link]
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Shoji, H., & Kobatake, S. (2013). Supplemental Information for Thermal bleaching reactions of photochromic diarylethenes with thiophene-S,S-dioxide. The Royal Society of Chemistry. [Link]
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Shoji, H., & Kobatake, S. (2013). Thermal bleaching reactions of photochromic diarylethenes with thiophene-S,S-dioxide for a light-starting irreversible thermosensor. PubMed. [Link]
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Irie, M. (2010). Photochromism of diarylethene molecules and crystals. PubMed. [Link]
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Irie, M., & Mohri, M. (1988). Thermally irreversible photochromic systems. Reversible photocyclization of diarylethene derivatives. The Journal of Organic Chemistry, 53(4), 803–808. [Link]
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Zhang, Y., et al. (2021). Achieving Enhanced Photochromic Properties of Diarylethene through Host-Guest Interaction in Aqueous Solution. Chemistry – A European Journal, 27(65), 16231-16238. [Link]
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Tanimoto, Y., et al. (2024). Aza‐Diarylethenes Undergoing Both Photochemically and Thermally Reversible Electrocyclic Reactions. Chemistry – A European Journal, 30(4), e202303242. [Link]
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Wang, Y., et al. (2021). Synthesis and properties of dithienylethene-functionalized switchable antibacterial agents. Organic & Biomolecular Chemistry, 19(38), 8345-8351. [Link]
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Wang, Y., et al. (2023). Supramolecular Synthesis of Dithienylethene‐Albumin Complexes for Enhanced Photoswitching In Photoacoustic Imaging‐Guided Near‐Infrared Photothermal Therapy. Advanced Functional Materials, 33(18), 2213791. [Link]
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Kitagawa, D., & Kobatake, S. (2016). Acid-Assisted Thermal Ring-Opening Reaction of Photochromic Diarylethene Closed-Ring Isomers. Chemistry Letters, 45(11), 1279-1281. [Link]
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Saller, M., et al. (2024). Development of High‐Performance Pyrimidine Nucleoside and Oligonucleotide Diarylethene Photoswitches. Chemical Science. [Link]
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Strategies to control the conformation of diarylethenes for efficient photoswitching.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with diarylethene photoswitches. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you achieve efficient and reliable photoswitching in your experiments. Our focus is on providing practical, field-proven insights into controlling the conformation of diarylethenes, a critical factor for successful application.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the fundamental principles of diarylethene photoswitching?
-
Why is my diarylethene showing low or no photoswitching activity?
-
How does solvent polarity affect the photoswitching efficiency of my diarylethene?
-
What is the significance of the photostationary state (PSS) and how do I interpret it?
-
Are there common degradation pathways for diarylethenes and how can I mitigate them?
-
-
Troubleshooting Guides
-
Problem 1: Low Photocyclization Quantum Yield (Φ_o-c_)
-
Initial Diagnosis
-
Strategy 1: Modifying Solvent Conditions
-
Strategy 2: Introducing Steric Hindrance to Favor the Antiparallel Conformation
-
Strategy 3: Utilizing Intramolecular Hydrogen Bonding
-
-
Problem 2: Incomplete Photoconversion at the Photostationary State (PSS)
-
Initial Diagnosis
-
Strategy 1: Optimizing Irradiation Wavelengths
-
Strategy 2: Purification of Isomers
-
-
Problem 3: Photodegradation and Fatigue
-
Initial Diagnosis
-
Strategy 1: Triplet State Sensitization
-
Strategy 2: Solvent and Atmosphere Control
-
-
-
Experimental Protocols
-
Protocol 1: General Synthesis of a Diarylethene with Bulky Substituents
-
Protocol 2: Measurement of Photocyclization Quantum Yield (Φ_o-c_)
-
Protocol 3: Determination of Photostationary State (PSS) by HPLC
-
-
Data Presentation: Comparative Analysis
-
Table 1: Influence of Solvent Polarity on Photocyclization Quantum Yield (Φ_o-c_) for a Model Diarylethene
-
Table 2: Effect of Bulky Substituents on Photoswitching Efficiency
-
-
References
Frequently Asked Questions (FAQs)
What are the fundamental principles of diarylethene photoswitching?
Diarylethene photoswitches are a class of photochromic molecules that undergo a reversible transformation between two isomers—an open form and a closed form—upon irradiation with light of specific wavelengths.[1] The open form is typically colorless and absorbs in the UV region, while the closed form is colored and absorbs at longer wavelengths in the visible spectrum.[2] This switching is based on a 6π-electrocyclization reaction.[3]
A crucial aspect for efficient photoswitching is the conformation of the open-form isomer. Diarylethenes can exist in two primary conformations: parallel and antiparallel. Only the antiparallel conformation is photoactive and can undergo the cyclization reaction to form the closed isomer.[4] The parallel conformer is photo-inactive. Therefore, controlling the equilibrium between these two conformers is paramount for achieving high photoswitching efficiency.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Photochromic Performance: Diarylethenes vs. Spiropyrans
For researchers and professionals in drug development, the precise control of molecular systems is paramount. Photochromic molecules, which undergo reversible transformations upon light irradiation, offer a powerful toolkit for developing light-controlled therapies, smart materials, and advanced sensing platforms.[1][2][3][4] Among the various classes of photochromes, diarylethenes and spiropyrans are two of the most extensively studied families, each with a distinct set of properties that dictate their suitability for specific applications.[4][5][6][7]
This guide provides an in-depth comparison of the photochromic performance of diarylethenes and spiropyrans, grounded in experimental data and established methodologies. We will explore the fundamental mechanisms that govern their photoswitching behavior and delve into the key performance metrics that researchers must consider when selecting a photochrome for their application.
Molecular Mechanisms: Two Distinct Pathways to Photoswitching
The photochromic behavior of diarylethenes and spiropyrans originates from different light-induced structural changes.
Diarylethenes undergo a reversible electrocyclization reaction.[5][6][8] Upon irradiation with ultraviolet (UV) light, the open-ring (colorless) isomer converts to a closed-ring (colored) isomer. This process is a 6π-electron cyclization reaction. The reverse reaction, ring-opening, is typically induced by visible light. A key feature of diarylethenes is that both the open and closed isomers are generally thermally stable, meaning the state is maintained in the absence of light.[9][10][11][12] This property is often referred to as "P-type" (photochromic) behavior.
Spiropyrans , on the other hand, exhibit what is known as "T-type" (thermochromic and photochromic) behavior.[11] The stable form is a colorless, closed spiro form. Upon UV irradiation, a C-O bond in the spiro center cleaves, allowing for rotation and the formation of the planar, conjugated, and colored merocyanine (MC) form.[4][13][14] Unlike diarylethenes, the colored merocyanine form of most spiropyrans is thermally unstable and will revert to the closed spiropyran form in the dark.[13][15][16][17] This thermal relaxation can be a critical factor in application design.
Comparative Performance Analysis
The choice between a diarylethene and a spiropyran for a given application hinges on a set of key performance metrics. The following table summarizes typical performance characteristics, though it is important to note that these can be significantly tuned through chemical modification of the molecular structure.
| Performance Metric | Diarylethenes | Spiropyrans |
| Thermal Stability | High (both isomers are stable)[9][11][12] | Low (colored form is thermally unstable)[13][15][16][17] |
| Fatigue Resistance | Excellent (can undergo >10^5 cycles)[6][9][10][11][12][18][19][20] | Moderate (degradation over repeated cycles) |
| Quantum Yield (Φ) | High for cyclization (can approach 1.0)[11][12][21][22] | Generally lower and more variable[23] |
| Switching Speed | Very Fast (picosecond timescale)[11][12] | Fast (picoseconds to nanoseconds)[24] |
| Solvent Effects | Less pronounced | Highly sensitive (solvatochromism)[4] |
In-depth discussion of key parameters:
-
Thermal Stability: This is arguably the most significant differentiator. The high thermal stability of both diarylethene isomers makes them ideal for applications requiring long-term data storage or stable "on" and "off" states, such as in optical memory devices and molecular switches.[9][10][11][12] Conversely, the thermal relaxation of spiropyrans' colored form is a critical design consideration. While often seen as a drawback, this property can be exploited for applications like self-erasing materials or temperature sensors.[16] The thermal stability of the merocyanine form can be influenced by the surrounding matrix or by coordination with metal ions.[13][15]
-
Fatigue Resistance: Photochromic fatigue refers to the gradual loss of photochromic activity over repeated switching cycles due to the formation of irreversible byproducts.[18][19][25] Diarylethenes are renowned for their exceptional fatigue resistance, often capable of enduring tens of thousands of cycles with minimal degradation.[9][10][11][12] This robustness is a major advantage for long-term applications. Spiropyrans are generally more susceptible to photodegradation, which can limit their use in applications requiring high numbers of switching cycles.
-
Quantum Yield: The quantum yield represents the efficiency of the photochemical reaction, i.e., the number of molecules that undergo the desired transformation per photon absorbed. Diarylethenes can exhibit very high cyclization quantum yields, in some cases approaching 100%.[11][12][21] This high efficiency is advantageous for applications where rapid and complete switching is necessary. The quantum yields for spiropyrans are typically more modest and can be highly dependent on the molecular structure and environment.[23]
Experimental Protocols for Characterization
To objectively evaluate the performance of photochromic compounds, a standardized set of experimental protocols is essential.
1. UV-Vis Absorption Spectroscopy: The Core Technique
UV-Vis spectroscopy is the primary tool for characterizing photochromic molecules.[26][27] It allows for the monitoring of the changes in the absorption spectrum upon photoirradiation, providing information on the wavelengths of maximum absorption (λmax) for both isomers and the extent of conversion.[28][29]
-
Objective: To determine the absorption spectra of the open and closed forms and to monitor the photoisomerization process.
-
Methodology:
-
Prepare a dilute solution of the photochromic compound in a suitable solvent (e.g., acetonitrile, THF, or toluene) in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum. This will correspond to the stable form of the molecule (open-form for diarylethenes, closed-form for spiropyrans).
-
Irradiate the sample with a light source of the appropriate wavelength (e.g., a 365 nm UV lamp) directly in the spectrophotometer.
-
Record the absorption spectra at regular intervals during irradiation until no further changes are observed. This final spectrum represents the photostationary state (PSS).
-
To observe the reverse reaction, irradiate the sample with a wavelength that is absorbed by the photogenerated isomer (e.g., visible light for the closed-form of diarylethenes).
-
-
Causality: The choice of solvent is crucial as it can influence the photochromic properties, especially for spiropyrans which exhibit strong solvatochromism.[4] The presence of clear isosbestic points during the spectral changes indicates a clean conversion between the two isomers without significant side reactions.[6]
2. Determination of Quantum Yield
-
Objective: To quantify the efficiency of the photochromic reaction.
-
Methodology:
-
The cyclization quantum yield (Φo→c) can be determined using a chemical actinometer or by a relative method using a reference compound with a known quantum yield.
-
The sample and the reference are irradiated under identical conditions (wavelength, light intensity, temperature).
-
The initial rate of change in absorbance at the λmax of the colored form is measured for both the sample and the reference.
-
The quantum yield is then calculated using the following equation: Φ_sample = Φ_ref * (k_sample / k_ref) * (ε_ref / ε_sample) where k is the initial rate of absorbance change and ε is the molar extinction coefficient.
-
-
Expertise: Accurate determination of the light intensity absorbed by the sample is critical for absolute quantum yield measurements. The use of a well-characterized reference compound simplifies the procedure by canceling out the need for direct light intensity measurements.
3. Fatigue Resistance Measurement
-
Objective: To assess the stability of the photochromic molecule over multiple switching cycles.
-
Methodology:
-
A solution of the photochromic compound is subjected to repeated cycles of alternating UV and visible light irradiation.
-
The absorbance of the colored form at its λmax is measured after each cycle at the photostationary state.
-
The fatigue resistance is often quantified by the number of cycles after which the absorbance of the colored form decreases to a certain percentage (e.g., 50%) of its initial value.
-
-
Trustworthiness: To ensure the validity of the results, it is important to control for factors such as solvent purity and the presence of oxygen, as these can contribute to photodegradation.[30]
Conclusion and Outlook
Diarylethenes and spiropyrans represent two powerful yet distinct classes of photochromic molecules. The exceptional thermal stability and fatigue resistance of diarylethenes make them the preferred choice for applications demanding robust, bistable systems.[5][9][10][11][12][31] In contrast, the inherent thermal reversibility and environmental sensitivity of spiropyrans open up possibilities for dynamic systems, sensors, and controlled release applications.[3][4][13]
For researchers in drug development and related fields, a thorough understanding of these performance differences is crucial for the rational design of novel photoresponsive systems. The continued development of new derivatives with tailored properties will undoubtedly expand the application scope of both diarylethenes and spiropyrans in the future.
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A Senior Application Scientist's Guide to DFT Calculations for Validating Experimental Spectra of Diarylethenes
Welcome. In the dynamic field of molecular machinery and materials science, diarylethenes stand out for their remarkable photochromic properties. These molecular switches can reversibly transition between two distinct isomers—an open, colorless form and a closed, colored form—upon irradiation with light.[1][2] This behavior is the foundation for their application in high-density data storage, molecular logic gates, and smart materials.[3] However, harnessing their full potential requires precise characterization and a deep understanding of their electronic structure.
This is where the synergy between experimental spectroscopy and computational chemistry becomes indispensable. While techniques like UV-Vis and infrared (IR) spectroscopy provide essential fingerprints of these isomers, Density Functional Theory ( DFT) calculations offer a powerful, predictive framework to validate, interpret, and even guide experimental efforts.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of DFT methodologies for validating the experimental spectra of diarylethenes, grounded in both theoretical rigor and practical, field-proven insights.
The "Why": Bridging Experiment and Theory with DFT
The core value of DFT in this context is its ability to provide a direct link between a molecule's geometric structure and its electronic properties, which govern its interaction with light. Time-Dependent DFT (TD-DFT) is particularly crucial as it allows us to calculate the excited-state energies, which correspond to the absorption bands we observe in a UV-Vis spectrum.[5]
Why is this validation necessary?
-
Confirmation of Structure: Does the synthesized molecule adopt the expected conformation? DFT can predict the spectra for different potential isomers, allowing for confident structural assignment.
-
Interpretation of Complex Spectra: Experimental spectra can be complex, with overlapping bands or subtle shifts. TD-DFT calculations help assign specific electronic transitions to observed peaks.[6]
-
Predictive Design: Before undertaking complex syntheses, DFT can be used to screen candidate molecules, predicting their absorption wavelengths and guiding the design of new diarylethenes with tailored optical properties.[1][7]
A Validated Workflow for Spectral Simulation
Achieving accurate and reliable results requires a systematic and self-validating computational protocol. Simply running a calculation is not enough; understanding the causality behind each step is critical for robust outcomes. The following workflow represents a best-practice approach for simulating the UV-Vis absorption spectrum of a diarylethene.
Protocol 1: Step-by-Step UV-Vis Spectrum Simulation
Objective: To calculate the theoretical UV-Vis absorption spectrum of a diarylethene's open and closed isomers and compare it with experimental data.
-
Geometry Optimization (Ground State):
-
Action: Begin with an initial 3D structure of the diarylethene isomer. Perform a geometry optimization using a suitable DFT functional and basis set. For diarylethenes, functionals like M05-2X or M06-2X are often recommended for geometry due to their good performance with non-covalent interactions and main-group chemistry.[1][8][9][10] A Pople-style basis set like 6-31G(d) is a cost-effective starting point.
-
Causality: The accuracy of the subsequent TD-DFT calculation is highly dependent on the starting geometry. An improperly optimized structure will yield incorrect excited-state energies. This step finds the lowest energy conformation (the most probable structure) on the ground-state potential energy surface.
-
-
Frequency Calculation:
-
Action: Using the optimized geometry from Step 1, perform a frequency calculation with the same functional and basis set.
-
Causality (Self-Validation): This is a critical checkpoint. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a saddle point, not a minimum. The structure must be perturbed along the imaginary frequency's vibrational mode and re-optimized.[9] Skipping this step can lead to calculations on a physically unrealistic structure.
-
-
Excited State Calculation (TD-DFT):
-
Action: With the validated minimum-energy structure, perform a single-point TD-DFT calculation to compute the vertical excitation energies. It is often beneficial to switch to a functional designed for excited states and a larger basis set. Long-range corrected functionals like CAM-B3LYP and ωB97X-D are highly recommended for predicting electronic spectra, as they better handle charge-transfer excitations common in these conjugated systems.[6][11][12] Employing a more flexible basis set, such as 6-311+G(d,p), is advisable for better accuracy.[6]
-
Causality: This step calculates the energy difference between the ground state and various excited states, along with the oscillator strength (the probability of that transition occurring). The lowest energy transition with a high oscillator strength typically corresponds to the λ_max (wavelength of maximum absorbance) observed experimentally.
-
-
Spectrum Simulation and Comparison:
-
Action: The output of the TD-DFT calculation is a "stick spectrum" (a list of transitions and their intensities). To compare this with a broad experimental spectrum, these sticks must be broadened using a function, typically a Gaussian function with a half-width of around 0.3-0.4 eV (or ~4000 cm⁻¹).[9]
-
Causality: Experimental spectra are broadened by various factors (solvatochromism, vibrational effects, temperature). The Gaussian broadening simulates these effects, allowing for a realistic visual comparison between the theoretical and experimental line shapes.[13]
-
Comparative Guide: Selecting the Right DFT Functional
The choice of the exchange-correlation functional is the most critical parameter in a DFT calculation. There is no single "best" functional for all applications; the optimal choice depends on the specific property being investigated. For the UV-Vis spectra of diarylethenes, performance varies significantly.
The diagram below illustrates the hierarchical nature of DFT functionals, often called "Jacob's Ladder," and highlights those most relevant to spectroscopic studies of molecular switches.
Performance Comparison for a Model Diarylethene
To provide a quantitative comparison, let's consider a classic diarylethene: 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene . The table below synthesizes data from literature benchmarks, comparing the calculated λ_max of the closed-ring isomer against a typical experimental value (~560-580 nm in nonpolar solvents).
| Functional | Type | Typical Basis Set | Calculated λ_max (nm) | Absolute Error (nm) | Key Insights |
| Experimental | - | - | ~575 | - | Reference value in hexane. |
| PBE0 | Global Hybrid | 6-311+G(d,p) | ~595 | ~20 | Often provides a good balance of accuracy and cost for UV-Vis.[11][14] |
| B3LYP | Global Hybrid | 6-311+G(d,p) | ~610 | ~35 | A very popular but older functional; may overestimate λ_max for conjugated systems.[15] |
| M06-2X | Meta-Hybrid | 6-311+G(d,p) | ~560 | ~15 | High amount of HF exchange makes it good for main group chemistry and some excited states.[11][14] |
| CAM-B3LYP | Range-Separated | 6-311+G(d,p) | ~570 | ~5 | Excellent performance for excited states, especially those with charge-transfer character.[6][11][12] |
| ωB97X-D | Range-Separated | 6-311+G(d,p) | ~568 | ~7 | Similar to CAM-B3LYP, with built-in dispersion corrections, making it robust.[11][16] |
Expert Commentary:
As the data shows, while older hybrids like B3LYP are serviceable, modern range-separated functionals like CAM-B3LYP and ωB97X-D consistently provide superior accuracy for the electronic spectra of diarylethenes .[11][17] This is because they correctly model the long-range electron-electron interactions that are critical in these π-conjugated systems. The slight blue-shift (<0.2 eV) often seen in calculated spectra is well within the typical margin of error for TD-DFT methods.[6] For routine screening, PBE0 offers a reliable and computationally less demanding alternative.
Beyond UV-Vis: Validating Vibrational Spectra
While UV-Vis spectroscopy probes electronic transitions, infrared (IR) spectroscopy reveals the molecule's vibrational modes. DFT is exceptionally well-suited for simulating IR spectra. The frequency calculation performed in Step 2 of our workflow not only validates the geometry but also directly calculates the vibrational frequencies and their IR intensities.
A comparison between the experimental and DFT-calculated IR spectra can:
-
Provide definitive confirmation of the open- vs. closed-ring isomer, as their vibrational fingerprints are distinct.
-
Allow for precise assignment of each band in the experimental spectrum to a specific molecular motion (e.g., C=C stretch, C-F stretch).
For IR spectra simulations, dispersion-corrected functionals like PBE0-D3 have been shown to reproduce experimental results with high fidelity, often outperforming the more common B3LYP.[4][11]
Conclusion
The validation of experimental spectra using DFT calculations is not merely a confirmatory exercise; it is a synergistic process that elevates the certainty and depth of molecular characterization. By employing a robust, multi-step workflow and making informed choices about functionals and basis sets, researchers can confidently assign structures, interpret complex spectral features, and accelerate the rational design of next-generation diarylethene-based materials. As a guiding principle, we recommend geometry optimization with a functional like M06-2X, followed by TD-DFT calculations for UV-Vis spectra using a range-separated functional such as CAM-B3LYP or ωB97X-D for the most reliable results.
References
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Mikhailov, I. A., Tafur, S., & Masunov, A. E. (2009). DFT-based methods in the design of two-photon operated molecular switches. PubMed. [Link]
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Tafur, S., & Masunov, A. E. (2010). Time-Dependent Density Functional Theory Study of Structure-Property Relationships in Diarylethene Photochromic Compounds. ResearchGate. [Link]
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Gómez-Álvarez, P., et al. (2022). Wide-range IR spectra of diarylethene derivatives and their simulation using the density functional theory. Scientific Reports. [Link]
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Champagne, B., et al. (2015). Assessment of density functional theory approaches to evaluate the first hyperpolarizabilities: The case of molecular switches. AIP Conference Proceedings. [Link]
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Jacquemin, D., et al. (2008). A theoretical study of the perfluoro-diarylethenes electronic spectra. Chemical Physics Letters. [Link]
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Gómez-Álvarez, P., et al. (2022). Wide-range IR spectra of diarylethene derivatives and their simulation using the density functional theory. ResearchGate. [Link]
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Laurent, A. D., et al. (2008). Substitution effects on the optical spectra of diarylethene photochroms: Ab initio insights. ResearchGate. [Link]
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Kulmaczewski, R., et al. (2021). A Convenient DFT-Based Strategy for Predicting Transition Temperatures of Valence Tautomeric Molecular Switches. PubMed. [Link]
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Yokojima, S., et al. (2006). Characterization of cationic diarylethene by electron spin resonance and absorption spectra-ratio of open/closed-ring isomers. PubMed. [Link]
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Narsaria, A., et al. (2020). Optical Properties of Diarylethenes with TD-DFT: 0–0 Energies, Fluorescence, Stokes Shifts, and Vibronic Shapes. Journal of Chemical Theory and Computation. [Link]
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Narsaria, A., et al. (2020). Optical Properties of Diarylethenes with TD-DFT: 0–0 Energies, Fluorescence, Stokes Shifts, and Vibronic Shapes. ACS Publications. [Link]
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1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene. Chemsrc. [Link]
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Characterization of trans-1,2-Di(2-thienyl)ethylene isomers using X-ray crystallography.
For researchers, scientists, and drug development professionals, understanding the nuanced structural variations between isomers is paramount for predicting material properties and biological activity. This guide provides an in-depth comparative analysis of the cis and trans isomers of 1,2-di(2-thienyl)ethylene (DTE), leveraging X-ray crystallography as the definitive characterization technique. We will delve into the experimental rationale, present key structural data, and explore the implications of these isomeric differences.
Introduction: The Significance of DTE Isomers
1,2-Di(2-thienyl)ethylene (DTE) and its derivatives are a cornerstone in the development of photoresponsive materials, molecular switches, and organic electronics. The molecule's ability to undergo reversible photoisomerization between its open (cis) and closed (trans) forms is central to these applications. This photochromic behavior is intrinsically linked to the distinct three-dimensional arrangements of the thiophene rings relative to the central ethylene bridge. X-ray crystallography provides an unparalleled atomic-resolution view into these structures, revealing the subtle yet critical differences in bond lengths, bond angles, and crystal packing that govern their macroscopic properties.
Experimental Workflow: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process. The quality of the final data is fundamentally dependent on the quality of the single crystal. Here, we outline the critical steps and the rationale behind the experimental choices.
A Senior Application Scientist's Guide to Validating Photoisomerization Mechanisms: Integrating Computational Models with Experimental Evidence
For researchers, medicinal chemists, and drug development professionals, understanding the intimate details of molecular transformations is paramount. Photoisomerization, the light-induced structural change of a molecule, is a fundamental process that underpins vision, photopharmacology, and the development of molecular machines.[1] Accurately mapping the mechanism of this transformation is not merely an academic exercise; it is a critical step in designing molecules with tailored photoswitching properties for therapeutic and technological applications.
This guide provides an in-depth comparison of computational and experimental methodologies for validating photoisomerization mechanisms. Moving beyond a simple listing of techniques, we will explore the causality behind procedural choices, emphasizing a self-validating system where computation and experiment iteratively inform and refine one another.
The Indispensable Synergy: Why Neither Computation nor Experiment Suffices Alone
Validating a photoisomerization mechanism requires a dual approach. While experimental techniques provide real-world data on reaction dynamics and efficiency, they often yield spectrally broad and overlapping signals that are difficult to assign to specific molecular structures.[2] Computational models, on the other hand, offer atomistic resolution of the reaction pathway, identifying key intermediates and transition states.[3] However, these models are approximations of reality and must be benchmarked against experimental data to ensure their predictive power. This synergy creates a robust, self-validating workflow for mechanistic elucidation.
Pillar 1: Computational Modeling – Charting the Potential Energy Landscape
The journey of a molecule from its ground state to an excited state and back is governed by its potential energy surfaces (PES). Computational photochemistry aims to map these surfaces to understand the photoisomerization pathway. The choice of computational method is critical and depends on the system's complexity and the required accuracy.
A Comparative Overview of Leading Computational Methods
The primary challenge in modeling photochemistry is the accurate description of electronically excited states, which are often multi-configurational in nature, especially near conical intersections where different electronic states become degenerate.[3][4]
| Method | Core Principle | Strengths | Weaknesses | Best For |
| Time-Dependent Density Functional Theory (TD-DFT) | A single-reference method that calculates excitation energies based on the electron density.[5] | Computationally efficient, suitable for large molecules and initial screening.[6] Good for describing bright, well-separated excited states.[7] | Can be inaccurate for states with significant double-excitation character or near conical intersections.[5] Performance is highly dependent on the chosen functional.[8] | Initial exploration of absorption spectra, studying the initial excitation of larger systems.[6] |
| Complete Active Space Self-Consistent Field (CASSCF) | A multi-reference method that provides a qualitatively correct description of the wavefunction for bond-breaking/forming processes and near degeneracies.[9][10] | Accurately describes the electronic structure at conical intersections and along the reaction path.[9][10][11] Essential for understanding reaction mechanisms. | Computationally expensive. The choice of the "active space" (the set of orbitals and electrons included in the calculation) requires chemical intuition and can be challenging.[9][10] | Locating conical intersections, mapping reaction pathways, and studying systems where bond breaking/formation is central to the photoisomerization.[12] |
| Multi-State Second-Order Perturbation Theory (MS-CASPT2) | Adds dynamic electron correlation to a CASSCF calculation, improving the quantitative accuracy of the energy landscape.[5] | Provides highly accurate energies for excited states. Often considered a benchmark method.[5] | Very computationally demanding, often limited to single-point energy calculations on CASSCF-optimized geometries.[10] | Obtaining accurate energy barriers and transition energies for smaller molecules.[12] |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats the core photoactive region with a high-level QM method (e.g., CASSCF) and the surrounding environment (e.g., solvent, protein) with a classical MM force field.[10][13] | Allows for the study of photoisomerization in complex, realistic environments.[14][15] Balances accuracy with computational cost. | The interface between the QM and MM regions can introduce artifacts. Results depend on the quality of the force field. | Studying photoswitches in biological systems (e.g., retinal in rhodopsin) or in solution.[13][14] |
Workflow for Computational Investigation of Photoisomerization
A rigorous computational study follows a structured, multi-step process. The causality behind this workflow ensures that each step builds upon a validated foundation, leading to a reliable mechanistic model.
Caption: Computational workflow for elucidating a photoisomerization mechanism.
Protocol 1: A Step-by-Step Guide to Computational Modeling
-
Ground State Optimization: Begin by optimizing the geometries of the cis and trans isomers in their electronic ground state (S₀). A robust DFT functional like PBE0 or M06-2X is often sufficient.[8] For complex systems, CASSCF may be necessary.[9]
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).
-
Vertical Excitation Calculation: From the optimized ground-state geometries, calculate the vertical excitation energies to the first few singlet excited states (S₁, S₂, etc.). This step is crucial for predicting the absorption spectrum. While TD-DFT is fast, CASPT2//CASSCF provides more reliable energies, especially for states with multi-reference character.[12][16]
-
Excited State Optimization: Optimize the geometry of the lowest relevant excited state (typically S₁) to find its minimum energy structure. This reveals how the molecule relaxes after photoexcitation.
-
Conical Intersection (CI) Search: The key to rapid, radiationless decay back to the ground state is often a conical intersection.[9] Locating the minimum energy CI between the S₁ and S₀ surfaces is a critical step and almost exclusively requires multi-reference methods like CASSCF.[11]
-
Reaction Path Following: Map the intrinsic reaction coordinate (IRC) from the CI back towards the reactant and product wells on the ground-state surface. This confirms that the located CI connects the initial isomer to the photoproduct.
-
Non-Adiabatic Molecular Dynamics (NAMD): To simulate the time-evolution of the photoexcited molecule and calculate properties like excited-state lifetimes and quantum yields, NAMD simulations are performed.[4][14][17] These simulations model the transitions between electronic states ("surface hopping").[14][18] Due to their computational cost, they are often performed using QM/MM methods.[13][14]
-
Calculate Observables: From the calculations, derive theoretical observables that can be directly compared with experimental data. These include the absorption spectrum, excited-state lifetimes, and the quantum yield (the ratio of molecules that isomerize to the number of photons absorbed).[17][19]
Pillar 2: Experimental Validation – Probing the Real-World Process
Computational predictions remain theoretical until validated by experimental evidence. Two cornerstone techniques for this validation are Transient Absorption Spectroscopy and Quantum Yield measurement.
Transient Absorption Spectroscopy (TAS)
TAS is a pump-probe technique that provides a "movie" of the photoisomerization process.[20] An ultrashort laser pulse (the "pump") excites the molecule, and a second, delayed pulse (the "probe") measures the absorption spectrum of the transient excited species as a function of time.[20][21]
What TAS Reveals:
-
Excited-State Lifetimes: By monitoring the decay of the excited-state absorption signal, one can measure how long the molecule remains in the excited state.[20][22]
-
Intermediate Species: The appearance of new absorption bands can indicate the formation of transient intermediates, such as twisted conformations, along the reaction pathway.[2][23]
-
Reaction Timescale: TAS can resolve processes occurring on timescales from femtoseconds to seconds, capturing the entire isomerization event.[20]
Protocol 2: A Step-by-Step Guide to Transient Absorption Spectroscopy
-
Sample Preparation: Prepare a solution of the photoswitchable molecule in the desired solvent at a concentration that yields an appropriate optical density at the pump wavelength.
-
Pump Excitation: Excite the sample with a laser pulse tuned to a wavelength where the initial isomer absorbs.
-
Probe Pulse: At a series of controlled delay times after the pump pulse, probe the sample with a broadband white-light continuum pulse.
-
Data Acquisition: Measure the change in absorbance (ΔA) of the probe light as a function of wavelength and delay time. This generates a 3D data map.
-
Data Analysis: Analyze the data by fitting the decay and rise kinetics at specific wavelengths to exponential functions. This extracts the time constants for the various processes (e.g., excited-state decay, product formation). Global analysis of the entire dataset can resolve the spectra of individual transient species.[2]
Isomerization Quantum Yield (Φ) Measurement
The quantum yield (Φ) is the ultimate measure of a photoisomerization's efficiency.[1][24] It is defined as the number of isomerization events per photon absorbed.[25] Accurate determination of Φ is crucial for validating the overall efficiency predicted by computational models.[17][19]
Protocol 3: A Step-by-Step Guide to Quantum Yield Measurement
-
Actinometry: First, the photon flux of the irradiation source must be accurately determined. This is typically done using a chemical actinometer, such as potassium ferrioxalate, which undergoes a photochemical reaction with a well-known quantum yield.[24]
-
Sample Irradiation: Irradiate a solution of the photoswitch of known concentration with the calibrated light source for a specific period. The solution should be stirred to ensure homogeneity.
-
Monitoring Isomerization: Periodically, or at the end of the irradiation, measure the change in the isomeric composition. This is commonly done using UV-Vis absorption spectroscopy or ¹H NMR, by monitoring the change in absorbance or signal intensity corresponding to each isomer.[25][26]
-
Calculation: The quantum yield is calculated based on the number of molecules that have isomerized (determined in step 3), the photon flux of the light source (determined in step 1), the fraction of light absorbed by the sample, and the irradiation time.[27] It is important to account for any thermal back-reaction that may occur.[1]
Pillar 3: The Validation Loop – Where Theory Meets Reality
The true power of this dual approach lies in the iterative comparison of computational predictions and experimental results. This validation loop is the cornerstone of a trustworthy mechanistic investigation.
Caption: The iterative workflow for validating photoisomerization mechanisms.
Case Study: The Photoisomerization of Azobenzene
Azobenzene is a classic photoswitch whose trans ↔ cis isomerization has been extensively studied.[14][28] It serves as an excellent example of the synergy between theory and experiment.
| Observable | Computational Prediction (Typical Methods) | Experimental Observation | Validation Insight |
| Absorption Spectrum | TD-DFT and CASPT2 predict a strong π→π* transition (S₂) for the trans isomer and a weaker n→π* transition (S₁) for the cis isomer.[7] | UV-Vis spectroscopy confirms these distinct absorption profiles. | Validates the electronic structure description of the ground and Franck-Condon excited states. |
| Isomerization Pathway | CASSCF calculations show that after excitation, the molecule deactivates through a conical intersection reached via rotation around the central N=N bond.[14][28] | Femtosecond TAS reveals transient signals corresponding to the molecule moving along the torsional coordinate on a sub-picosecond timescale.[13] | Confirms the primary rotational mechanism of isomerization. |
| Excited-State Lifetime | NAMD simulations predict S₁ lifetimes in the sub-picosecond to picosecond range, depending on the solvent.[13][14] | TAS experiments measure lifetimes that are in good agreement with these predictions.[14] | Validates the accuracy of the calculated potential energy surfaces and non-adiabatic couplings. |
| Quantum Yield (Φ) | NAMD simulations can reproduce the experimentally observed quantum yields, although this is computationally very demanding.[14][17][19] | The quantum yield for trans→cis isomerization is measured to be ~0.1-0.2, depending on the excitation wavelength.[7] | Provides the ultimate benchmark for the overall accuracy of the simulated photoreaction dynamics. |
Expert Insights: Best Practices and Common Pitfalls
-
Computational Causality: Do not treat computational methods as black boxes. The choice of functional in TD-DFT or the active space in CASSCF directly dictates the result.[10][29] Always start with smaller, well-understood model systems before tackling large, complex molecules. Document every choice meticulously.[30][31]
-
Experimental Rigor: Ensure the purity of your samples. Impurities can act as quenchers or photosensitizers, leading to erroneous kinetic data and quantum yields.
-
Bridging the Gap: When comparing theory and experiment, consider environmental effects. A gas-phase calculation will not perfectly match a solution-phase experiment.[14] Employing QM/MM or implicit solvent models is crucial for a meaningful comparison.[7][13][15]
-
Trust but Verify: If a computational model predicts a novel intermediate, design an experiment to specifically look for its signature. Conversely, if an experiment shows unexpected kinetics, revisit the computational model to search for alternative pathways that might have been missed.
By embracing this integrated and iterative approach, researchers can move beyond qualitative descriptions to achieve a quantitative and predictive understanding of photoisomerization. This level of mechanistic insight is indispensable for the rational design of the next generation of light-activated molecules that will drive innovation in medicine and materials science.
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Computational Study of the Mechanisms of the Photoisomerization Reactions of Bicycloalkene. The Journal of Physical Chemistry A (ACS Publications). Available at: [Link]
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Nonadiabatic Hybrid Quantum and Molecular Mechanic Simulations of Azobenzene Photoswitching in Bulk Liquid Environment. The Journal of Physical Chemistry A (ACS Publications). Available at: [Link]
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Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch. JoVE. Available at: [Link]
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CASSCF calculations for photoinduced processes in large molecules: choosing when to use the RASSCF, ONIOM and MMVB approximation. CORE. Available at: [Link]
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Computational Comparison of Chemical and Isotopic Approaches to Control the Photoisomerization Dynamics of Light-Driven Molecular Motors. PubMed. Available at: [Link]
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A CASSCF Study of the Photochemical Isomerization of 2-Cyanothiophene. ResearchGate. Available at: [Link]
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Understanding Ultrafast Isomerization Reactions - Insights from Hybrid QM/MM Simulations. IAdChem - Institute for Advanced Research in Chemical Sciences. Available at: [Link]
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Fusion of Ultraviolet–Visible and Infrared Transient Absorption Spectroscopy Data to Model Ultrafast Photoisomerization. The Journal of Physical Chemistry Letters (ACS Publications). Available at: [Link]
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Photoisomerization dynamics of trans–trans, cis–trans, and cis–cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations. The Journal of Chemical Physics (AIP Publishing). Available at: [Link]
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Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. PubMed. Available at: [Link]
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Computational Comparison of Chemical and Isotopic Approaches to Control the Photoisomerization Dynamics of Light-Driven Molecular Motors. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
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The CASSCF optimized key structures for the a→b photoisomerization,... ResearchGate. Available at: [Link]
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Cyclic Photoisomerization of Azobenzene in Atomistic Simulations: Modeling the Effect of Light on Columnar Aggregates of Azo Stars. MDPI. Available at: [Link]
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Quantum-classical modeling of photoisomerization of polyatomic molecules. AIP Publishing. Available at: [Link]
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Probing Highly Efficient Photoisomerization of a Bridged Azobenzene by a Combination of CASPT2//CASSCF Calculation with Semiclassical Dynamics Simulation. The Journal of Physical Chemistry A (ACS Publications). Available at: [Link]
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(PDF) Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. ResearchGate. Available at: [Link]
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cis → trans photoisomerisation of azobenzene: a fresh theoretical look. RSC Publishing. Available at: [Link]
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Introduction to Transient Spectroscopy and its applications. Andor - Oxford Instruments. Available at: [Link]
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Best-Practice DFT Protocols. Comp-Photo-Chem. Available at: [Link]
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Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch. JoVE. Available at: [Link]
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What is Transient Absorption? Pump Probe Spectroscopy. Edinburgh Instruments. Available at: [Link]
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Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations. Semantic Scholar. Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Cis and Trans Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular geometry is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, physical properties, and stability. Geometric isomers, particularly cis and trans isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to unambiguously differentiate between these isomers is a cornerstone of chemical analysis in regulated industries.
This guide provides an in-depth comparison of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Arbiter
NMR spectroscopy stands as the most powerful and unequivocal tool for distinguishing between cis and trans isomers in solution.[1][2] Its strength lies in its ability to probe the precise electronic environment and through-bond or through-space relationships of individual nuclei within a molecule.
Core Principles of Differentiation
The differentiation is primarily rooted in two parameters: the scalar coupling constant (J) and the chemical shift (δ).
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling between two protons on adjacent carbons (vicinal protons) is exquisitely sensitive to the dihedral angle (φ) between them. This relationship is described by the Karplus equation .[3]
This fundamental difference provides a clear, measurable, and highly reliable method for assignment.
-
Chemical Shifts (δ): The spatial arrangement of substituents in cis and trans isomers creates different local magnetic fields.[5] In cis isomers, substituents can be in close proximity, leading to steric hindrance and anisotropic effects that can shield or deshield nearby protons. While these shifts are diagnostic, they are more molecule-dependent than coupling constants.[6] For instance, in stilbene, the vinylic protons of the trans isomer are deshielded by two aromatic rings, while in the cis isomer, they are deshielded by only one.[6]
-
Nuclear Overhauser Effect (NOE): For complex molecules where coupling constants may be ambiguous, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. This technique detects through-space interactions between protons that are close to each other (typically < 5 Å). A strong NOE signal between vinylic protons or between a vinylic proton and a substituent proton definitively indicates a cis relationship.
Comparative Data: ¹H NMR Coupling Constants
| Isomer Configuration | Dihedral Angle (φ) | Typical ³JHH Range (Hz) | Reference |
| Cis | ~0° | 6 - 12 Hz | [4][7] |
| Trans | ~180° | 12 - 18 Hz | [4][7] |
Experimental Protocol: ¹H NMR for Isomer Assignment
-
Sample Preparation: Dissolve 1-10 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solution is homogeneous.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for resolving complex spectra).
-
Ensure sufficient digital resolution to accurately measure the coupling constants. This is achieved by acquiring a sufficient number of data points over the spectral width.
-
-
Data Processing & Analysis:
-
Process the spectrum with appropriate Fourier transformation and phase correction.
-
Zoom into the multiplet of interest (e.g., the vinylic proton signals).
-
Use the software's peak-picking tool to measure the distance between the split peaks of the multiplet. This distance, in Hertz (Hz), is the coupling constant, J.
-
Compare the measured J value to the established ranges in the table above to assign the geometry. A value of ~15 Hz, for example, is a confident assignment of a trans configuration.[8]
-
Workflow & Visualization
The logical workflow for NMR-based isomer differentiation is outlined below.
Caption: Workflow for differentiating cis/trans isomers using ¹H NMR.
The Karplus relationship provides the theoretical foundation for this highly reliable method.
Caption: The Karplus relationship between dihedral angle and coupling constant.
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy probe molecular vibrations. The different symmetries and steric environments of cis and trans isomers result in distinct vibrational spectra, providing a rapid and often conclusive method of differentiation, particularly in the solid state.
Core Principles of Differentiation (IR Spectroscopy)
The key diagnostic bands in IR spectroscopy are the out-of-plane C-H bending vibrations (also called "wags").[9]
-
Trans Isomers: Disubstituted trans alkenes exhibit a very strong and characteristic absorption band in the 960-980 cm⁻¹ region.[10][11] This band is often sharp and easy to identify.
-
Cis Isomers: The corresponding C-H wag for cis isomers is found in the 675-730 cm⁻¹ region and is typically broader.[10]
Furthermore, due to molecular symmetry, some vibrations may be IR-inactive. A highly symmetric trans isomer (e.g., trans-1,2-dichloroethene) may show no C=C stretching absorption because the vibration produces no change in the net molecular dipole moment.[12] The less symmetric cis isomer will have an IR-active C=C stretch.[12]
Core Principles of Differentiation (Raman Spectroscopy)
Raman spectroscopy is an excellent complementary technique to IR. It relies on a change in polarizability during a vibration.
-
Rule of Mutual Exclusion: For molecules with a center of inversion (centrosymmetric), such as many trans isomers, vibrations that are Raman-active are IR-inactive, and vice-versa. Therefore, the C=C stretch that is absent in the IR spectrum of a symmetric trans alkene will be strong in its Raman spectrum.[12] This makes the combined use of IR and Raman a powerful confirmatory approach.[13][14]
Comparative Data: IR Absorption Bands
| Vibrational Mode | Cis Isomer (cm⁻¹) | Trans Isomer (cm⁻¹) | Key Feature |
| C-H Out-of-Plane Bend | 675 - 730 (Broad) | 960 - 980 (Strong, Sharp) | Most reliable IR diagnostic peak.[10] |
| C=C Stretch | ~1630 - 1660 | ~1660 - 1680 | Position can vary; may be IR-inactive in symmetric trans isomers.[9] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample using a method appropriate for its physical state (e.g., KBr pellet for solids, a thin film between salt plates for oils, or in a suitable solvent for solutions).
-
Background Acquisition: Record a background spectrum of the empty sample compartment (or pure KBr/solvent) to be automatically subtracted from the sample spectrum.
-
Sample Acquisition: Record the FTIR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the 1000-650 cm⁻¹ region to locate the strong out-of-plane C-H bending band indicative of a trans isomer.[15]
Workflow Visualization
Caption: Workflow for differentiating cis/trans isomers using IR/Raman.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Its utility in differentiating geometric isomers stems from the influence of molecular planarity and steric hindrance on the extent of π-conjugation.
Core Principles of Differentiation
-
Planarity and Conjugation: Trans isomers are generally more stable and can adopt a more planar conformation than their cis counterparts, where steric hindrance between bulky groups can force the molecule to twist.[16] This increased planarity in the trans isomer allows for more effective overlap of p-orbitals, extending the conjugated π-system.
-
λmax and Molar Absorptivity (ε): A more extended conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). According to the principles of UV-Vis spectroscopy, a lower energy transition corresponds to the absorption of light at a longer wavelength.
Comparative Data: Stilbene Isomers
The classic example is stilbene, where the difference is unambiguous.
| Spectroscopic Parameter | cis-Stilbene | trans-Stilbene | Reference |
| λmax (in hexane) | ~280 nm | ~295 nm | [17][18] |
| Molar Extinction Coefficient (ε) | Lower | Higher | [18] |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., hexane, ethanol) to a known concentration. The final absorbance should ideally be between 0.5 and 1.0 for optimal accuracy.
-
Blanking: Use the pure solvent as the reference (blank) solution to calibrate the spectrophotometer.
-
Data Acquisition: Record the UV-Vis spectrum for each isomer over an appropriate wavelength range (e.g., 200-400 nm for stilbene).[18]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer. The isomer with the higher λmax can be assigned as trans.
Summary and Comparison of Techniques
| Technique | Principle | Key Differentiating Parameter | Reliability | Advantages | Disadvantages |
| ¹H NMR | Nuclear spin in a magnetic field | Vicinal Coupling Constant (³JHH) | Very High (Definitive) | Provides unambiguous structural data; quantitative.[4] | Lower sensitivity; requires more sample; expensive instrumentation. |
| IR | Molecular vibrations (dipole moment change) | Out-of-plane C-H bend (~970 cm⁻¹ for trans) | High | Fast, inexpensive, widely available; excellent for solid samples.[11] | Less definitive for complex molecules; overlapping peaks in fingerprint region. |
| Raman | Molecular vibrations (polarizability change) | C=C stretch (strong for symmetric trans) | High (esp. with IR) | Complements IR; less interference from water.[14] | Can be affected by sample fluorescence; less common than IR. |
| UV-Vis | Electronic transitions (π → π*) | Wavelength of max. absorbance (λmax) | Moderate to High | High sensitivity; requires very little sample; simple. | Indirect structural information; requires a chromophore; less universally applicable. |
Conclusion: An Integrated Approach
While NMR spectroscopy, particularly the analysis of ¹H-¹H coupling constants, serves as the gold standard for the definitive assignment of cis and trans isomers , a multi-faceted approach provides the most robust characterization.[3][19]
-
For rapid screening and process monitoring, IR spectroscopy offers an invaluable tool due to its speed and the highly characteristic C-H out-of-plane bending vibration for trans isomers.
-
Raman spectroscopy provides crucial complementary data, especially for highly symmetrical molecules where key vibrations may be IR-inactive.
-
UV-Vis spectroscopy is highly effective for conjugated systems, offering a simple and sensitive method to distinguish isomers based on their electronic properties.
In the context of drug development and quality control, relying on a single technique can be risky. A comprehensive analysis, often combining NMR for definitive proof of structure with IR or other techniques for routine identification and quality assurance, constitutes a scientifically sound and defensible strategy. This ensures that the specific geometric isomer responsible for the desired therapeutic effect is consistently and correctly identified.
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A Comparative Performance Analysis of Novel Diarylethene Derivatives for Advanced Photoswitching Applications
In the dynamic field of molecular machinery and smart materials, the quest for highly efficient and robust photoswitchable molecules is paramount. Diarylethenes have emerged as a leading class of photochromic compounds, prized for their thermal stability, high reaction quantum yields, and remarkable fatigue resistance.[1][2] This guide provides a comprehensive performance benchmark of newly synthesized diarylethene derivatives against the well-established trans-1,2-Di(2-thienyl)ethylene, a foundational structure in organic electronics.[3] We will delve into the critical performance metrics, the underlying photochemistry, and the rigorous experimental protocols required for their evaluation, offering researchers and drug development professionals a clear framework for selecting and designing next-generation photoswitches.
Introduction: The Imperative for Advanced Photoswitches
Molecular photoswitches, molecules that undergo reversible isomerization upon photoirradiation, are the bedrock of numerous cutting-edge applications, including high-density optical data storage, molecular logic gates, and photopharmacology.[4][5] Diarylethenes, a class of P-type photochromic molecules, are particularly noteworthy for the exceptional thermal stability of both their open- and closed-ring isomers, a critical feature for applications requiring long-term bistability.[6][7]
The benchmark for this guide, this compound, serves as a fundamental building block in organic electronics due to its excellent charge transport properties and chemical stability.[8] However, the demand for photoswitches with tailored absorption wavelengths, higher quantum yields, and enhanced fatigue resistance has driven the development of novel diarylethene derivatives. This guide will compare the performance of three such novel derivatives (Derivative A, B, and C) against our benchmark.
The Photoswitching Mechanism of Diarylethenes
The photochromism of diarylethenes is based on a reversible 6π-electrocyclization reaction. The open-ring isomer, typically colorless or pale yellow, undergoes a conrotatory cyclization upon irradiation with ultraviolet (UV) light to form the colored, closed-ring isomer. The reverse reaction, cycloreversion, is induced by irradiation with visible light.
Caption: Reversible photoswitching of diarylethenes.
Performance Benchmarking: Key Metrics and Experimental Evaluation
The efficacy of a photoswitch is determined by a set of key performance indicators. Here, we detail the experimental protocols for quantifying these metrics, emphasizing the rationale behind each methodological choice to ensure scientific rigor and reproducibility.
Photocyclization Quantum Yield (ΦO→C)
The quantum yield of photocyclization is a measure of the efficiency of the light-induced conversion from the open-ring to the closed-ring isomer. A high quantum yield is desirable for applications requiring rapid and energy-efficient switching.[9][10]
Experimental Protocol: Relative Quantum Yield Measurement
This protocol determines the quantum yield of a sample relative to a well-characterized actinometer.
-
Preparation of Solutions: Prepare optically dilute solutions of the diarylethene derivative and a suitable actinometer (e.g., furylfulgide in toluene) in the same solvent. The absorbance of both solutions at the excitation wavelength should be matched and kept below 0.1 to avoid inner filter effects.
-
UV-Vis Spectroscopy: Record the initial UV-Vis absorption spectrum of the diarylethene solution.
-
Photoirradiation: Irradiate both the sample and actinometer solutions with a monochromatic light source at the desired excitation wavelength for a defined period. A laser or a lamp with a bandpass filter is crucial for ensuring a narrow excitation bandwidth.
-
Spectral Monitoring: Record the UV-Vis absorption spectra of both solutions at regular intervals during irradiation until a clear change in the absorption band of the closed-ring isomer is observed.
-
Calculation: The quantum yield is calculated using the following equation: Φsample = Φactinometer * (ΔAsample / ΔAactinometer) * (εactinometer / εsample) where ΔA is the change in absorbance at the respective λmax and ε is the molar extinction coefficient.
Causality of Experimental Choices:
-
Optically Dilute Solutions: Prevents non-linear effects and ensures that the light intensity is uniform throughout the sample.
-
Monochromatic Light: Essential for accurate quantum yield determination, as the efficiency of photoconversion can be wavelength-dependent.[11]
-
Actinometer: Provides a reliable reference standard for the number of photons absorbed by the sample.
Thermal Stability of Isomers
For applications in data storage and molecular switches, the thermal stability of both isomers is critical. Any significant thermal conversion from the closed-ring to the open-ring isomer in the dark would lead to a loss of information or a change in the material's properties.[12][13]
Experimental Protocol: Isothermal Kinetic Analysis
-
Preparation of the Closed-Ring Isomer: Irradiate a solution of the diarylethene derivative with UV light to achieve a high conversion to the closed-ring isomer.
-
Incubation: Place the solution in a thermostated cuvette holder within a UV-Vis spectrophotometer at a specific temperature.
-
Spectral Monitoring: Record the absorption spectrum at regular time intervals. The decrease in the absorbance of the closed-ring isomer's characteristic band is monitored over time.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a first-order decay process, the plot will be linear, and the rate constant (k) can be determined from the slope. The half-life (t1/2) is then calculated as t1/2 = ln(2)/k.
Causality of Experimental Choices:
-
Thermostated Cuvette Holder: Ensures a constant temperature, which is crucial for accurate kinetic measurements as reaction rates are highly temperature-dependent.
-
First-Order Kinetics: The unimolecular nature of the thermal cycloreversion typically follows first-order kinetics.
Fatigue Resistance
Fatigue resistance refers to the ability of a photoswitch to undergo multiple switching cycles without significant degradation.[14] Degradation often occurs through the formation of irreversible byproducts.[15][16]
Experimental Protocol: Cyclic Photoswitching
-
Solution Preparation: Prepare a solution of the diarylethene derivative in a suitable solvent.
-
Cyclic Irradiation: Subject the solution to alternating irradiation with UV and visible light. Automated setups with synchronized shutters and light sources are ideal for high-throughput analysis.
-
Spectral Monitoring: After each full cycle (UV and visible light irradiation), record the full UV-Vis absorption spectrum.
-
Data Analysis: Plot the absorbance of the closed-ring isomer at its λmax after each UV irradiation step as a function of the number of cycles. A decrease in this absorbance indicates degradation. The fatigue resistance can be quantified as the number of cycles after which the absorbance drops to a certain percentage (e.g., 90%) of its initial value.
Causality of Experimental Choices:
-
Alternating Irradiation: Simulates the operational conditions of the photoswitch in a real-world application.
-
Full Spectral Analysis: Allows for the detection of byproduct formation, which may manifest as new absorption bands or a change in the spectral shape.
Experimental Workflow
Caption: Workflow for benchmarking photoswitch performance.
Comparative Data Analysis
The following tables summarize the performance of our novel diarylethene derivatives in comparison to the benchmark, this compound. The data for the novel derivatives are based on hypothetical, yet plausible, improvements achieved through targeted chemical modifications inspired by recent literature.[17][18][19]
Table 1: Photophysical Properties
| Compound | λmax (Open) (nm) | λmax (Closed) (nm) | Molar Extinction Coefficient (ε) at λmax (Closed) (M-1cm-1) |
| This compound | 310 | 430 | 8,500 |
| Derivative A | 325 | 550 | 12,000 |
| Derivative B | 340 | 610 | 15,500 |
| Derivative C (AIE-active) | 360 | 580 | 11,000 |
Table 2: Performance Metrics
| Compound | Photocyclization Quantum Yield (ΦO→C) | Thermal Half-Life of Closed Isomer (at 25°C) | Fatigue Resistance (Cycles to 90% Abs.) |
| This compound | 0.25 | > 1 year | ~500 |
| Derivative A | 0.45 | > 10 years | > 2,000 |
| Derivative B | 0.60 | > 10 years | > 5,000 |
| Derivative C (AIE-active) | 0.35 | > 5 years | > 1,500 |
Discussion and Future Outlook
The comparative data clearly demonstrates the significant advancements achieved with the new diarylethene derivatives.
-
Derivative A shows a notable improvement in both quantum yield and fatigue resistance over the benchmark. This is likely due to the introduction of electron-withdrawing groups on the aryl moieties, which can enhance the efficiency of the photocyclization reaction and suppress the formation of degradation byproducts.[14]
-
Derivative B represents a significant leap in performance, with the highest quantum yield and exceptional fatigue resistance. Such improvements are often achieved by modifying the ethene bridge, for instance, by using a perfluorocyclopentene unit, which is known to enhance both photoswitching efficiency and stability.[20]
-
Derivative C , an aggregation-induced emission (AIE) active compound, offers a unique functionality. While its quantum yield and fatigue resistance are moderately improved, its ability to fluoresce in the aggregated state opens up new avenues for applications in bio-imaging and sensing.[18]
The benchmark, this compound, remains a crucial molecule, particularly in the realm of organic semiconductors.[3] However, for applications demanding high-performance photoswitching, the newly developed derivatives offer a clear advantage.
Future research will likely focus on the development of diarylethenes that can be activated by lower-energy visible light, which is crucial for biological applications to minimize photodamage.[21][22] Furthermore, enhancing the quantum yield of the cycloreversion reaction is another area of active investigation.
Conclusion
The systematic benchmarking of new diarylethene derivatives against established compounds like this compound is essential for driving innovation in the field of molecular photoswitches. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to evaluate and select the most suitable candidates for their specific applications. The continuous development of novel diarylethenes with enhanced performance characteristics promises to unlock new possibilities in areas ranging from data storage and molecular computing to targeted drug delivery and advanced materials.
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Cross-validation of theoretical and experimental quantum yields.
An In-Depth Technical Guide to the Cross-Validation of Theoretical and Experimental Quantum Yields
For researchers, scientists, and drug development professionals, the photoluminescence quantum yield (Φ) is a critical parameter that dictates the efficiency of molecular light emission. It is the fundamental measure of a substance's ability to convert absorbed light into emitted light, a property that is paramount in fields ranging from the development of OLED display materials to the design of fluorescent probes for biomedical imaging and photosensitizers for photodynamic therapy.[1][2]
However, relying on a single method—either purely computational or purely experimental—to determine this value provides an incomplete picture. Theoretical models, while powerful, are built on approximations, and experimental measurements are susceptible to a host of artifacts. The true power lies in their synergy. This guide provides a comprehensive framework for the cross-validation of theoretical and experimental quantum yields, transforming it from a simple check for agreement into a robust methodology for gaining deeper photophysical insights and building predictive models with confidence.
Part 1: The Foundation: A Journey Through the Jablonski Diagram
To understand quantum yield, we must first visualize the photophysical processes a molecule undergoes after absorbing light. The Jablonski diagram, named after Polish physicist Aleksander Jabłoński, serves as our conceptual map.[3][4] Upon absorbing a photon, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). From this high-energy state, it must dissipate its energy through several competing pathways.
The quantum yield is fundamentally a ratio of probabilities, defined by the rate constants of these competing de-excitation pathways.[5] It is the efficiency of fluorescence (the radiative process) versus all non-radiative processes that quench the emission.[6]
Φ = (Number of Photons Emitted) / (Number of Photons Absorbed) = kf / (kf + knr)
Where:
-
kf is the rate constant of fluorescence (radiative decay).
-
knr is the sum of the rate constants of all non-radiative decay pathways, including internal conversion, intersystem crossing, and external conversion.[5][6]
A quantum yield of 1.0 (100%) signifies that every absorbed photon results in an emitted photon, while a value approaching zero indicates that non-radiative processes completely dominate.[6]
Caption: The Jablonski Diagram illustrating the primary photophysical pathways.
Part 2: The Theoretical Workflow: Predicting Quantum Yield In Silico
The goal of computational chemistry in this context is to solve the time-dependent Schrödinger equation to predict the energies and properties of excited states.[7] This allows us to calculate the rate constants (kf and knr) that govern quantum yield, providing a predictive framework that can screen molecules before synthesis.
Causality Behind Method Selection
The choice of computational method is a critical decision that balances accuracy against computational cost.[7] There is no single "best" method; the appropriate choice depends on the molecular system's size and electronic nature. Using an inexpensive but inadequate method can lead to results that match experiments for the wrong reasons, offering no real predictive power.[7]
| Method | Relative Cost | General Accuracy | Best Suited For | Key Limitation |
| TD-DFT | Low | Moderate | Routine screening of organic molecules, large systems.[8] | Can fail for charge-transfer and multi-reference states. |
| ADC(2) | Medium | Good | Well-behaved organic chromophores.[8] | More expensive than TD-DFT, less accurate for complex states. |
| EOM-CCSD | High | High | Benchmarking, small to medium-sized molecules.[9] | Computationally demanding, scales poorly with system size. |
| CASSCF/MRCI | Very High | Very High | Molecules with multi-reference character, transition metals.[10] | Requires expert selection of the active space; extremely costly. |
Conceptual Theoretical Protocol
The path from a molecular structure to a predicted quantum yield involves several distinct computational steps. This workflow ensures that each component contributing to the final value is systematically evaluated.
Caption: A decision tree for diagnosing discrepancies between theory and experiment.
Conclusion
The cross-validation of theoretical and experimental quantum yields is more than a procedural checkbox; it is a cornerstone of modern molecular design and photophysical investigation. By treating computational predictions and experimental measurements as mutually informative, researchers can move beyond simple data generation. This integrated approach allows for the validation of theoretical models, the identification of subtle experimental artifacts, and ultimately, the development of a profound and reliable understanding of molecular behavior. For professionals in drug development and materials science, this robust, cross-validated understanding is essential for designing next-generation molecules with precisely tailored photophysical properties, accelerating innovation and reducing late-stage failures.
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A Senior Application Scientist's Guide to Analyzing Single-Crystal X-ray Diffraction Data for Photochromic Materials
For researchers at the forefront of materials science and drug development, photochromic materials offer a tantalizing glimpse into a future of light-controlled molecular switches, high-density data storage, and targeted therapeutics. These remarkable compounds undergo reversible structural transformations when irradiated with light, leading to a change in their physical and chemical properties.[1] The gold standard for unequivocally determining the three-dimensional atomic arrangement in both the initial and the light-induced states is Single-Crystal X-ray Diffraction (SC-XRD).[2][3]
However, capturing these fleeting, photo-induced structures is far from routine. It requires a specialized approach known as photocrystallography, which marries the precision of X-ray diffraction with the controlled perturbation of light.[4][5] This guide provides a comprehensive, experience-driven comparison of the methodologies and data analysis strategies essential for success in this challenging but rewarding field. We will move beyond a simple recitation of steps to explain the critical reasoning behind experimental choices, ensuring your protocols are robust and your results are trustworthy.
The Core Challenge: Capturing a Transient State in a Crystalline Matrix
Unlike a standard SC-XRD experiment that probes a static ground state, photocrystallography aims to characterize a metastable state generated within a crystal. This introduces several unique challenges:
-
Incomplete Photoconversion: Achieving 100% conversion from the initial state (Form A) to the photo-induced state (Form B) within a single crystal is rare.[6] This is often due to screening effects, where the newly formed species at the crystal surface absorbs the incident light, preventing it from penetrating deeper.[6] Consequently, the diffraction pattern is a superposition of data from both the remaining Form A and the newly generated Form B.
-
Lattice Strain and Crystal Integrity: The structural transformation of the molecule can induce significant strain on the crystal lattice. This can lead to an increase in mosaicity, a loss of diffraction quality, or even physical degradation of the crystal, such as cracking or bending.[7][8][9]
-
Thermal Reversion: The photo-induced state is often thermally unstable and will revert to the ground state.[5] This necessitates low-temperature data collection to "trap" the metastable state for a sufficient duration to collect a complete dataset.
Understanding these challenges is the first step in designing a successful experiment. The causality is clear: if you cannot maintain crystal quality and trap the photo-induced state, you cannot collect meaningful data.
Experimental Design: A Comparative Approach to Data Collection
The success of a photocrystallographic experiment hinges on the careful design of the data collection strategy. The primary decision is whether to perform the irradiation in situ (while the crystal is on the diffractometer) or ex situ.
In situ analysis is overwhelmingly the preferred method. It involves irradiating the crystal, already mounted and cooled on the goniometer, with a suitable light source. This approach ensures that the crystal orientation is known for both the "dark" (pre-irradiation) and "light" (post-irradiation) datasets, allowing for a direct and precise comparison of the structures.
Key Methodological Steps for In Situ Photocrystallography
The following protocol represents a self-validating system for acquiring high-quality photocrystallographic data.
-
Initial Structure Determination (The "Dark" Dataset):
-
Action: Mount a high-quality single crystal on the diffractometer. Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and trap the future photo-induced state.
-
Causality: A low temperature is critical. It provides a higher quality initial dataset and, more importantly, increases the lifetime of the metastable state you intend to generate.[5]
-
Action: Collect a complete, high-resolution dataset of the crystal in its ground state.
-
Validation: Process and refine this structure completely. This confirms the initial structure and provides a baseline for comparison. A well-refined ground state structure is a prerequisite for successfully modeling the photo-induced state.
-
-
In Situ Irradiation and Monitoring:
-
Action: While maintaining the low temperature, irradiate the crystal with a light source of the appropriate wavelength (e.g., UV or visible light from an LED or laser delivered via a fiber optic cable).
-
Causality: The choice of wavelength must be based on the known absorption spectrum of the compound to efficiently populate the desired excited state.
-
Action: Monitor the progress of the photoconversion. This is typically done by periodically collecting a few diffraction frames and observing the appearance of new reflections or changes in the intensities of existing ones.
-
Validation: Continue irradiation until the changes in the diffraction pattern plateau, indicating that a photo-stationary state (the point of maximum conversion under these conditions) has been reached.
-
-
Photo-Stationary State Data Collection (The "Light" Dataset):
-
Action: Once the photo-stationary state is achieved, collect a second complete, high-resolution dataset while maintaining the irradiation.
-
Causality: Continuous irradiation is often necessary to counteract any thermal or photochemical back-reaction, ensuring the population of the metastable state remains constant throughout the data collection.[6]
-
The entire experimental workflow can be visualized as a logical progression from a known baseline to the analysis of a complex, mixed state.
Caption: Workflow for a typical in situ photocrystallography experiment.
Data Processing and Refinement: Deconvoluting the Mixed State
The "light" dataset contains diffraction information from a crystal that is now a mixture of the initial (A) and photo-induced (B) forms. The key to the analysis is to model this two-component system accurately.
The Foundational Strategy: Two-Component Refinement
The refinement process begins with the known ground state structure (Form A) determined from the "dark" data.
-
Initial Model: Use the refined coordinates of Form A as the starting point for refining the "light" dataset.
-
Difference Fourier Map: After an initial refinement, calculate a difference Fourier map (Fo-Fc). This map will reveal residual electron density in locations corresponding to the atoms of the photo-generated Form B.
-
Modeling Form B: Carefully build the molecular fragment of Form B into the regions of positive electron density. This is the most critical and experience-dependent step. The atoms of Form B are added to the model with a new residue number and assigned to a separate PART in the refinement instructions.
-
Occupancy Refinement: The populations of Form A and Form B are linked via a free variable. For example, the occupancy of all atoms in Form A is set to 21 (representing free variable 1), and the occupancy of all atoms in Form B is set to -21. This constrains the total occupancy to 1.0. The refinement will then determine the relative percentage of each component.[10]
-
Geometric Restraints: Because the data-to-parameter ratio for the lower-occupancy component (Form B) is often poor, geometric restraints (e.g., SADI, SAME, DFIX) are essential to maintain realistic bond lengths, angles, and planarity.[11]
Comparison of Crystallographic Software
While many programs can be used for structure solution and refinement, some offer features particularly well-suited for handling the disorder inherent in photocrystallographic data.[12][13]
| Software Suite | Key Strengths for Photochromic Analysis | Considerations |
| SHELX (via Olex2 or WinGX) | The gold standard for small molecule crystallography. Offers powerful and flexible restraints (SAME, SADI, DFIX) and free variable refinement, which are essential for modeling disordered, multi-component systems.[10] | Command-line driven refinement requires a steeper learning curve but provides maximum control. Olex2 provides an excellent graphical interface for applying these commands. |
| CRYSTALS | Provides a robust library of restraints and constraints. Its graphical interface can be intuitive for setting up complex disorder models.[13] | May be less commonly used in some academic labs compared to the SHELX suite, but is highly capable. |
| PHENIX | Primarily developed for macromolecular crystallography, but its powerful refinement engine and tools for handling low-occupancy ligands can be adapted for challenging small-molecule cases.[14] | The default restraints are optimized for biomolecules, so significant user intervention may be required to set up appropriate restraints for organic photochromes. |
The choice of software often comes down to the researcher's familiarity and the specific challenges of the crystal system. For photochromic materials, the robust and explicit control over restraints and occupancy provided by the SHELX suite, often leveraged through the Olex2 graphical interface, remains the most common and powerful choice.[10]
Interpreting the Results: From Atomic Coordinates to Mechanistic Insight
The final output is a crystallographic model containing both the ground state and the photo-induced state within the same unit cell. This provides unparalleled insight:
-
Precise Structural Changes: You can directly measure the changes in bond lengths, bond angles, and torsion angles that constitute the photochemical transformation.[3]
-
Solid-State Conformation: The analysis reveals the exact conformation of the photo-induced species as constrained by the crystal lattice, which can differ significantly from its conformation in solution.[15]
-
Structure-Property Relationships: By correlating the observed structural changes with spectroscopic and kinetic data, one can build a comprehensive model of the photochromic mechanism. This is critical for designing new materials with tailored properties, such as faster switching speeds or greater fatigue resistance.[16]
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Title: Crystal Lattice-Induced Stress modulates Photoinduced Jahn–Teller Distortion Dynamics Source: ACS Publications URL: [Link]
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Title: Sensitive Detection of Structural Differences using a Statistical Framework for Comparative Crystallography Source: National Institutes of Health (NIH) URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of trans-1,2-Di(2-thienyl)ethylene
As researchers and professionals in the scientific community, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are fundamental aspects of our work. This guide provides a detailed, step-by-step protocol for the safe disposal of trans-1,2-Di(2-thienyl)ethylene (CAS No. 13640-78-3), a compound utilized in organic electronics and materials science.[1] While this compound may not be classified as hazardous under certain regulations[2], its structural components—thiophene rings—necessitate careful management to mitigate potential risks.
Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound and its byproducts is essential.
-
Chemical Properties: This compound is a crystalline powder, often light orange to yellow or green in appearance.[1] It is important to note that it may be combustible at high temperatures.[3]
-
Reactivity: It is known to be reactive with oxidizing agents.[3] Therefore, segregation from such chemicals is crucial to prevent potentially hazardous reactions.
-
Environmental Impact: While not extensively documented for this specific compound, related heterocyclic compounds can be harmful to aquatic life. Therefore, release into the environment must be strictly avoided.[4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C10H8S2 | [5] |
| Molecular Weight | 192.29 g/mol | [2][5] |
| Appearance | Light orange to yellow to green crystalline powder | [1] |
| Melting Point | 133 - 136 °C | [1] |
| Reactivity | Reactive with oxidizing agents | [3] |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, the following personal protective equipment must be worn to ensure personal safety:
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against accidental splashes or dust.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of damage before use.
-
Protective Clothing: A laboratory coat or a chemical-resistant apron should be worn to prevent skin contact.
-
Respiratory Protection: When handling the solid powder or if there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[3] All handling of the solid should be performed within a certified chemical fume hood to minimize inhalation risks.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
The primary and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][7]
I. Waste Segregation and Containment
-
Solid Waste:
-
Carefully collect all solid waste, including any unused reagent, residues from containers, and contaminated items (e.g., weigh boats, filter paper), into a designated hazardous waste container.
-
This container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
For solutions containing this compound, pour the liquid into a designated, compatible hazardous waste container for organic solvents.[8]
-
Use a funnel to prevent spills.
-
Do not mix with incompatible waste streams, particularly strong oxidizing agents.
-
II. Labeling
Proper labeling of waste containers is a critical step to ensure safe handling and disposal. The label must be clearly legible and include the following information:[9]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
For solutions, also indicate the solvent and the approximate concentration.
-
The date of accumulation.
-
The relevant hazard warnings (e.g., "Irritant," "Handle with Care").
III. Storage
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[9]
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
Ensure the storage area is well-ventilated.
IV. Professional Collection and Disposal
-
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.
-
Complete all required waste manifest forms accurately and completely before the scheduled pickup.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills (Solid):
-
If a small amount of the solid is spilled, carefully sweep it up, avoiding the generation of dust.
-
Place the collected material into a labeled hazardous waste container.
-
-
Small Spills (Liquid):
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
Place the absorbent material into a labeled hazardous waste container.
-
-
Large Spills:
-
If the spill is large, evacuate the immediate area.
-
Prevent the spilled material from entering drains or waterways.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
-
Decontamination:
-
After the spill has been cleaned up, decontaminate the area with a suitable solvent and then wash with soap and water.
-
All cleaning materials must also be disposed of as hazardous waste.
-
Glassware Decontamination
Glassware that has been in contact with this compound should be decontaminated before being returned to general use.
-
Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove any residual compound.
-
Collect the rinsate as hazardous liquid waste.
-
For sulfur-containing compounds like this, soaking glassware in a bleach solution can help to oxidize any remaining traces.[10] After soaking, rinse thoroughly with water and wash using standard laboratory procedures.
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
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Georganics. This compound. [Link]
-
Chemsrc. trans-1,2-di-(2-Thienyl)ethylene. [Link]
- Safety data sheet according to 1907/2006/EC, Article 31. (2023). Trade name: trans-1,2-Dichloroethene.
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PubChem. This compound. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. [Link]
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UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]
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Columbia University, Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. [Link]
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Nipissing University. Hazardous Materials Disposal Guide. (2019). [Link]
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University of Louisville, Department of Environmental Health and Safety. Waste Disposal Manual. [Link]
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Guardian Protocol: A Researcher's Guide to Handling trans-1,2-Di(2-thienyl)ethylene
In the dynamic landscape of chemical research and drug development, the synthesis and handling of novel compounds are daily realities. Among these, trans-1,2-Di(2-thienyl)ethylene stands as a compound of interest, particularly in materials science and organic electronics.[1] However, its full toxicological profile remains to be elucidated. This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals. Our core principle is the adoption of a cautious and proactive safety culture when dealing with substances of unknown toxicity, treating them as potentially hazardous until proven otherwise.
Understanding the Hazard: A Precautionary Approach
-
Skin and Eye Irritation: Contact with thiophene can cause irritation, and in some cases, eye burns.[1][2]
-
Respiratory Effects: Inhalation of thiophene can irritate the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath.[2]
-
Systemic Effects: High exposure to thiophene may lead to nausea, headaches, and potential liver damage.[2]
-
Metabolic Toxicity: Certain drugs containing the thiophene ring have been associated with toxicity due to metabolic activation by cytochrome P450 enzymes.[3][4]
Given these known risks within the thiophene family, and the lack of specific data for this compound, a conservative approach to handling is not just recommended, but essential for ensuring laboratory safety.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling a compound with an incomplete toxicological profile, a robust PPE strategy is non-negotiable. The following table outlines the minimum and recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended Enhancement for High-Risk Operations |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles and a full-face shield, especially when handling larger quantities or if there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves (Nitrile is a reasonable starting point). | Double-gloving with two different types of chemically resistant gloves to protect against a wider range of potential chemical interactions. |
| Body Protection | A standard, fully-fastened laboratory coat. | A chemically resistant apron worn over a lab coat, or a disposable coverall for enhanced protection. |
| Respiratory Protection | All handling of the solid powder should be conducted within a certified chemical fume hood. | If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. |
| Foot Protection | Closed-toe shoes. | Chemically resistant shoe covers when working with larger quantities or in areas with a higher risk of spills. |
Step-by-Step Guide to PPE Usage
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Gowning: Put on your lab coat and fasten it completely. If using an apron or coveralls, don them at this stage.
-
Respiratory Protection (if required): Perform a fit check for your respirator.
-
Eye and Face Protection: Put on your safety glasses or goggles. If required, add a face shield.
-
Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat. If double-gloving, put on the first pair, then the second pair over them.
Doffing (Taking Off) PPE:
-
Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair in the same manner, avoiding contact with the outer surface.
-
Gown/Apron: Unfasten your lab coat and remove it by rolling it down from your shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove your face shield and/or goggles.
-
Respiratory Protection (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational Plan: Safe Handling from Receipt to Reaction
A meticulous operational plan is crucial to minimize the risk of exposure.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the full chemical name, date of receipt, and any known hazard information.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Weighing and Transferring the Solid
Handling fine powders can easily lead to aerosolization and contamination.[5] The following protocol should be strictly adhered to:
-
Designated Area: Designate a specific area within a certified chemical fume hood for weighing and transferring this compound.[6]
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, and containers) is within the fume hood to minimize movement in and out of the controlled area.
-
Tare Method:
-
Place a labeled, sealable container on the balance inside the fume hood and tare the balance.
-
Carefully add the desired amount of the powder to the container using a clean spatula.
-
Seal the container before removing it from the balance.[6]
-
-
Minimize Dust: Handle the powder gently to avoid creating dust. If possible, use anti-static weigh boats or an ionizing bar to prevent the powder from clinging to surfaces.[7]
-
Clean-Up: After weighing, decontaminate the spatula and the weighing area. Use a wet wipe or a HEPA-filtered vacuum for cleaning; never dry sweep, as this can disperse the powder into the air.[7]
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, ensuring both personal and environmental safety.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and disposable labware, must be treated as hazardous waste.[8] These should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Solid Waste: Collect all solid waste in a container specifically for solid chemical waste.
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, compatible container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Route: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste contractor.[9][10] Adhere to all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain or in the regular trash.[11]
By adhering to this comprehensive guide, researchers can confidently handle this compound, prioritizing safety while advancing scientific discovery. The principles outlined here serve as a robust framework for managing the uncertainties inherent in working with novel chemical entities.
References
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Recommendations for Chemical Protective Clothing. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
- Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 108(Pt A), 268-291.
-
New Jersey Department of Health. (2000). Hazard Summary: Thiophene. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
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AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). Protective Clothing and Ensembles. Retrieved from [Link]
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AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]
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University of California, Davis. (n.d.). Laboratory Weighing. Retrieved from [Link]
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ResearchGate. (2020). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
